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Foundational

A Technical Guide to the Synthesis of 1-[Cbz(methyl)amino]cyclopropanecarbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth, scientifically grounded protocol for the synthesis of 1-[Cbz(methyl)amino]cyclopropanecarbonitrile, a val...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth, scientifically grounded protocol for the synthesis of 1-[Cbz(methyl)amino]cyclopropanecarbonitrile, a valuable building block in medicinal chemistry. The synthesis is approached in a logical, two-stage process: the initial formation of the core 1-(methylamino)cyclopropanecarbonitrile intermediate, followed by the strategic protection of the secondary amine using the benzyloxycarbonyl (Cbz) group. This document elucidates the mechanistic underpinnings of each synthetic step, offers a detailed experimental protocol, and presents a framework for process optimization. The methodologies described are designed to be self-validating, ensuring reproducibility and reliability for researchers in drug discovery and development.

Introduction and Strategic Overview

1-Aminocyclopropanecarbonitrile derivatives are privileged structural motifs in modern drug design. The rigid cyclopropane ring introduces conformational constraint, which can be highly advantageous for optimizing ligand-receptor binding, improving metabolic stability, and fine-tuning physicochemical properties. The target molecule, 1-[Cbz(methyl)amino]cyclopropanecarbonitrile, serves as a versatile intermediate, with the Cbz group acting as a robust protecting group for the secondary amine, allowing for selective transformations at other positions of a larger molecule.[1][2]

The synthetic strategy detailed herein is bifurcated into two primary stages:

  • Formation of the Cyclopropane Core : Synthesis of the key intermediate, 1-(methylamino)cyclopropanecarbonitrile. This is achieved via a modified Strecker reaction, a classic and reliable method for producing α-aminonitriles.[3][4][5]

  • Amine Protection : Installation of the benzyloxycarbonyl (Cbz) protecting group onto the secondary amine of the intermediate. This is a standard procedure that converts the nucleophilic amine into a less reactive carbamate, preventing unwanted side reactions in subsequent synthetic steps.[1][6]

This modular approach allows for a clear and controlled synthesis, with purification and characterization of the intermediate before proceeding to the final protection step.

Synthetic Pathway and Mechanism

The overall synthetic transformation can be visualized as a two-step sequence. First, a cyclopropanone equivalent reacts with methylamine and a cyanide source to form the aminonitrile intermediate. Second, this intermediate is acylated with benzyl chloroformate to yield the final product.

Overall Synthesis Workflow

G cluster_0 Stage 1: Strecker Reaction cluster_1 Stage 2: Cbz Protection Cyclopropanone Cyclopropanone Reaction1 Modified Strecker Reaction Cyclopropanone->Reaction1 Substrate Methylamine Methylamine Methylamine->Reaction1 Amine Source TMSCN Trimethylsilyl Cyanide (TMSCN) TMSCN->Reaction1 Cyanide Source Intermediate 1-(Methylamino)cyclopropanecarbonitrile Intermediate_Input 1-(Methylamino)cyclopropanecarbonitrile Intermediate->Intermediate_Input Purification & Characterization Reaction1->Intermediate CbzCl Benzyl Chloroformate (Cbz-Cl) Reaction2 N-Acylation (Protection) CbzCl->Reaction2 Acylating Agent Base Base (e.g., NaHCO3) Base->Reaction2 Acid Scavenger Final_Product 1-[Cbz(methyl)amino]cyclopropanecarbonitrile Intermediate_Input->Reaction2 Substrate Reaction2->Final_Product

Caption: High-level workflow for the two-stage synthesis.

Mechanism of the Modified Strecker Reaction

The Strecker synthesis is a powerful three-component reaction between a carbonyl compound, an amine, and a cyanide source.[7][8] In this case, using cyclopropanone, methylamine, and trimethylsilyl cyanide (TMSCN), the reaction proceeds as follows:

  • Iminium Ion Formation : Cyclopropanone reacts with methylamine to form a hemiaminal intermediate, which then dehydrates to form a reactive cyclopropyl-iminium ion.

  • Cyanide Attack : The nucleophilic cyanide, delivered from TMSCN, attacks the electrophilic carbon of the iminium ion. This step forms the crucial carbon-carbon bond and establishes the α-aminonitrile structure.

Strecker Reaction Mechanism

G R1 Cyclopropanone + CH3NH2 (Methylamine) I1 Cyclopropyl-Iminium Ion R1->I1 Dehydration R2 CN- (from TMSCN) P1 1-(Methylamino)cyclopropanecarbonitrile I1->P1 Nucleophilic Attack

Caption: Key steps in the formation of the aminonitrile core.

Mechanism of Cbz-Protection

The protection of the secondary amine is a straightforward nucleophilic acyl substitution.[1][9]

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen of 1-(methylamino)cyclopropanecarbonitrile attacks the electrophilic carbonyl carbon of benzyl chloroformate.

  • Chloride Elimination : The tetrahedral intermediate collapses, expelling a chloride ion as the leaving group.

  • Deprotonation : A mild base, such as sodium bicarbonate, neutralizes the resulting protonated carbamate (and the HCl byproduct), yielding the final, stable Cbz-protected product.[6]

Detailed Experimental Protocol

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)Mass/VolumeRole
1-(Methylamino)cyclopropanecarbonitrileC₅H₈N₂96.13>95%10.00.96 gSubstrate
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.59>97%11.01.3 mLProtecting Agent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01>99%20.01.68 gBase
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous-30 mLSolvent
Water (H₂O)H₂O18.02Deionized-15 mLCo-solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade-~100 mLExtraction
Brine (sat. NaCl)NaCl(aq)-Saturated-~30 mLWashing
Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrous-As neededDrying Agent
Step-by-Step Procedure: Cbz-Protection
  • Dissolution : In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 1-(methylamino)cyclopropanecarbonitrile (0.96 g, 10.0 mmol) in a solvent mixture of THF (30 mL) and water (15 mL).

  • Base Addition : Add sodium bicarbonate (1.68 g, 20.0 mmol) to the solution. Stir the suspension until the solid is well-dispersed.

  • Cooling : Place the flask in an ice-water bath and cool the mixture to 0 °C with vigorous stirring.

  • Reagent Addition : Add benzyl chloroformate (1.3 mL, 11.0 mmol) dropwise to the cold suspension over 10-15 minutes using a syringe. Ensure the internal temperature does not rise above 5 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine and the appearance of a new, higher Rf spot indicates product formation.

  • Work-up :

    • Once the reaction is complete, dilute the mixture with 30 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (1 x 20 mL), water (1 x 20 mL), and saturated brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a pure compound.

Trustworthiness and Process Validation

The reliability of this protocol is ensured by several factors:

  • Reaction Monitoring : The use of TLC is critical for confirming the consumption of the starting material and ensuring the reaction has gone to completion before initiating the work-up. This prevents the isolation of a mixture of starting material and product.

  • Acidic/Basic Washes : The work-up procedure is designed to remove specific impurities. The 1M HCl wash removes any unreacted amine and the basic catalyst, while the brine wash removes residual water-soluble components.

  • Orthogonality of Cbz Group : The Cbz group is stable to a wide variety of reaction conditions but can be cleanly removed when desired, most commonly by catalytic hydrogenation (e.g., H₂, Pd/C).[1][10] This well-documented stability and deprotection method makes it a trustworthy choice for multi-step synthesis.[2]

Conclusion

The synthesis of 1-[Cbz(methyl)amino]cyclopropanecarbonitrile is reliably achieved through a strategic two-stage process involving a modified Strecker reaction followed by a standard Cbz-protection. The methodology presented in this guide is robust, mechanistically sound, and provides a clear pathway for obtaining this valuable synthetic intermediate. By understanding the causality behind each experimental choice, from the formation of the core ring structure to the selection of the protecting group, researchers can confidently apply and adapt this protocol for their specific drug discovery and development programs.

References

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • Google Patents. (2018). CN107652207B - Synthetic method of 1-amino-1-cyclopropanecarbonitrile hydrochloride.
  • PubMed. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Available from: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • PMC. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Available from: [Link]

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Exploratory

1-[Cbz(methyl)amino]cyclopropanecarbonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-[Cbz(methyl)amino]cyclopropanecarbonitrile Abstract: This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reacti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 1-[Cbz(methyl)amino]cyclopropanecarbonitrile

Abstract: This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 1-[Cbz(methyl)amino]cyclopropanecarbonitrile, a specialized organic compound with significant potential as a building block in medicinal chemistry and drug discovery. By combining a strained cyclopropane scaffold with a versatile nitrile functional group and a protected secondary amine, this molecule offers a unique platform for developing conformationally constrained analogues of bioactive molecules. This document synthesizes spectroscopic data from analogous compounds, outlines a plausible synthetic pathway, details key chemical transformations, and discusses the underlying principles guiding its application in modern organic synthesis.

Introduction: A Molecule of Strategic Importance

1-[Cbz(methyl)amino]cyclopropanecarbonitrile, also known as benzyl methyl(1-cyanocyclopropyl)carbamate, is a compound distinguished by its unique trifunctional architecture. The strategic combination of three key chemical motifs—a cyclopropane ring, a nitrile group, and a carbobenzoxy (Cbz)-protected secondary amine—makes it a valuable intermediate for synthetic chemists.

  • The Cyclopropane Scaffold: The three-membered ring introduces significant conformational rigidity into any molecule in which it is incorporated. In drug design, this rigidity can lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target. Furthermore, the cyclopropane moiety often imparts increased metabolic stability compared to more flexible aliphatic chains.[1]

  • The Nitrile Moiety: The cyano group is a highly versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This allows for extensive derivatization, enabling the exploration of diverse chemical space from a single precursor.

  • The Cbz-Protected Amine: The carbobenzoxy group is a cornerstone of amine protection strategy in peptide synthesis and complex molecule construction. Its stability under a wide range of conditions, coupled with its clean removal via catalytic hydrogenolysis, provides a reliable method for unmasking the secondary amine at the desired synthetic stage.[2]

This guide will elucidate the chemical characteristics of this compound, providing researchers with the foundational knowledge required to effectively utilize it in their synthetic programs.

Physicochemical and Spectroscopic Profile

Due to the compound's specialized nature, a comprehensive, publicly available dataset is limited. The following properties are derived from analysis of its constituent functional groups and data from structurally related molecules.

PropertyValue / DescriptionSource / Rationale
IUPAC Name Benzyl methyl(1-cyanocyclopropyl)carbamateNomenclature Rules
Molecular Formula C₁₃H₁₄N₂O₂Calculated
Molecular Weight 230.27 g/mol Calculated
Appearance Expected to be a colorless oil or a white to off-white solid.Based on similar Cbz-protected amino nitriles.[3]
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF, CDCl₃). Moderately to poorly soluble in water.Based on general properties of protected amino acids.[4]
Visualizing the Core Structure

The unique spatial arrangement of functional groups is central to the molecule's utility.

Caption: 2D Structure of 1-[Cbz(methyl)amino]cyclopropanecarbonitrile.

Spectral Analysis: Deciphering the Structure

The definitive identification and characterization of 1-[Cbz(methyl)amino]cyclopropanecarbonitrile rely on a combination of spectroscopic techniques. The following sections detail the expected spectral signatures.

Proton NMR provides a detailed map of the hydrogen environments within the molecule. Based on data from related structures, the following chemical shifts (referenced to CDCl₃ at 7.26 ppm) are predicted.[5][6]

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale & Notes
Phenyl (Ar-H)7.30 - 7.40MultipletProtons on the benzyl group of the Cbz protector.
Benzylic (Ar-CH₂)~5.15SingletThe two protons are typically equivalent, giving a sharp singlet.
N-Methyl (N-CH₃)~2.90Singlet (may be broad)A singlet due to the methyl group attached to the nitrogen. Rotational isomers (rotamers) around the N-C(O) bond might cause broadening or splitting of this signal.[5]
Cyclopropyl (CH₂)1.20 - 1.80MultipletsThe four protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns (geminal and cis/trans coupling).[7]

Carbon NMR reveals the electronic environment of each carbon atom. Key predicted signals (referenced to CDCl₃ at 77.16 ppm) are as follows.[5]

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
Carbamate (N-C=O)~155The carbonyl carbon of the Cbz group, typically deshielded.
Aromatic (Ar-C)127 - 136Multiple signals for the carbons of the phenyl ring.
Nitrile (C≡N)~120Characteristic chemical shift for a nitrile carbon.
Benzylic (Ar-CH₂)~67The carbon of the benzylic CH₂ group.
N-Methyl (N-CH₃)~35The methyl carbon attached to the nitrogen.
Quaternary Cyclopropyl (N-C-CN)~30The sp³ carbon of the cyclopropane ring bearing two substituents.
Cyclopropyl (CH₂)15 - 25The two CH₂ carbons of the cyclopropane ring.

IR spectroscopy is instrumental for identifying key functional groups through their characteristic vibrational frequencies.[8]

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity / ShapeRationale & Notes
Nitrile (C≡N Stretch)2250 - 2230Medium, SharpA highly diagnostic peak for the nitrile functional group.[9]
Carbamate (C=O Stretch)1710 - 1690Strong, SharpThe carbonyl stretch of the Cbz protecting group is a prominent feature.[5]
Aromatic (C=C Stretch)1605, 1495Medium to WeakVibrations from the phenyl ring of the Cbz group.
C-O Stretch1250 - 1220StrongFrom the ester linkage within the carbamate.
Aromatic C-H Bending770-730, 710-690StrongOut-of-plane bending confirms the monosubstituted benzene ring.

Mass spectrometry provides information on the molecular weight and fragmentation patterns, which serve as a structural fingerprint. Under Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule is expected to exhibit characteristic fragmentation.[10][11]

  • Molecular Ion (M⁺): The parent peak corresponding to the full molecular weight (m/z = 230.27) should be observable, particularly with soft ionization techniques like ESI.

  • Base Peak (Tropylium Cation): The most prominent peak is expected at m/z = 91 . This corresponds to the [C₇H₇]⁺ tropylium ion, formed by the facile cleavage of the benzyl group. This is a classic diagnostic fragment for any compound containing a benzyl ester or Cbz group.[10]

  • Other Fragments: Loss of the entire benzyloxycarbonyl group or fragmentation involving the cyclopropane ring may also be observed.

Synthesis and Reactivity

The true value of 1-[Cbz(methyl)amino]cyclopropanecarbonitrile lies in its synthetic accessibility and the predictable reactivity of its functional groups.

Proposed Synthetic Pathway

A logical and efficient synthesis starts from the commercially available 1-aminocyclopropanecarbonitrile hydrochloride. The pathway involves a two-step sequence of N-methylation followed by N-protection.

Synthesis_Workflow Start 1-Aminocyclopropanecarbonitrile HCl (Precursor) Step1 Step 1: N-Methylation Start->Step1 1. Base (e.g., Et₃N) 2. Methylating Agent (e.g., MeI or (MeO)₂SO₂) 3. Solvent (e.g., ACN) Intermediate 1-(Methylamino)cyclopropanecarbonitrile (Intermediate) Step1->Intermediate Step2 Step 2: N-Protection (Cbz) Intermediate->Step2 1. Benzyl Chloroformate (Cbz-Cl) 2. Base (e.g., NaHCO₃, Et₃N) 3. Solvent (e.g., DCM/H₂O) Product 1-[Cbz(methyl)amino]cyclopropanecarbonitrile (Final Product) Step2->Product

Caption: Proposed two-step synthesis of the target compound.

This protocol is a representative procedure based on established chemical principles. Optimization may be required.

  • Step 1: N-Methylation of 1-Aminocyclopropanecarbonitrile

    • To a stirred solution of 1-aminocyclopropanecarbonitrile hydrochloride (1.0 eq) in acetonitrile, add triethylamine (2.2 eq) to neutralize the salt and provide a basic medium.

    • Cool the mixture to 0 °C in an ice bath.

    • Add methyl iodide (1.1 eq) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ to remove salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude 1-(methylamino)cyclopropanecarbonitrile intermediate, which may be used directly in the next step.

  • Step 2: Cbz-Protection

    • Dissolve the crude intermediate from Step 1 in a biphasic mixture of dichloromethane and saturated aqueous sodium bicarbonate solution (1:1 v/v).

    • Cool the vigorously stirred mixture to 0 °C.

    • Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Caution: Benzyl chloroformate is corrosive and lachrymatory.

    • Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-[Cbz(methyl)amino]cyclopropanecarbonitrile.[5]

Key Chemical Transformations

The synthetic utility of the title compound is demonstrated by the selective manipulation of its functional groups.

Reactivity_Diagram Start 1-[Cbz(methyl)amino]- cyclopropanecarbonitrile Deprotected 1-(Methylamino)- cyclopropanecarbonitrile Start->Deprotected H₂, Pd/C (Hydrogenolysis) or HBr/AcOH [Cbz Deprotection] Acid 1-[Cbz(methyl)amino]- cyclopropanecarboxylic Acid Start->Acid H₃O⁺ or OH⁻, Δ [Nitrile Hydrolysis] Amine 1-[Cbz(methyl)amino]-1- (aminomethyl)cyclopropane Start->Amine LiAlH₄ or H₂/Raney Ni [Nitrile Reduction]

Caption: Major reactivity pathways for synthetic modification.

  • Cbz Group Deprotection: This is arguably the most critical reaction. The Cbz group is reliably cleaved under standard hydrogenolysis conditions (H₂ gas, Palladium on carbon catalyst) to liberate the secondary amine, 1-(methylamino)cyclopropanecarbonitrile. This reaction is exceptionally clean, yielding toluene and CO₂ as byproducts. Alternatively, strong acidic conditions like HBr in acetic acid can also be employed.[2]

  • Nitrile Hydrolysis: Treatment with strong aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) at elevated temperatures will hydrolyze the nitrile group to a carboxylic acid, yielding 1-[Cbz(methyl)amino]cyclopropanecarboxylic acid. This transformation converts the molecule into a protected, non-natural amino acid derivative.

  • Nitrile Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., H₂ over Raney Nickel), often under pressure. This yields a vicinal diamine synthon, 1-[Cbz(methyl)amino]-1-(aminomethyl)cyclopropane.

Applications in Research and Drug Development

The structural features of 1-[Cbz(methyl)amino]cyclopropanecarbonitrile make it a highly attractive building block for creating novel chemical entities.

  • Peptidomimetics: By hydrolyzing the nitrile to a carboxylic acid and subsequently deprotecting the amine, the resulting β-amino acid can be incorporated into peptide chains to introduce conformational constraints.

  • Enzyme Inhibitors: The rigid cyclopropane core is a validated scaffold for designing potent and selective enzyme inhibitors.[1] This compound serves as a precursor to libraries of derivatives for screening against targets like proteases, kinases, or demethylases.

  • Fragment-Based Drug Discovery (FBDD): As a small, rigid molecule with versatile functional handles, it is an ideal starting point for fragment elaboration, allowing chemists to "grow" a fragment into a more potent lead compound.

Safety and Handling

As a fine chemical intended for research, 1-[Cbz(methyl)amino]cyclopropanecarbonitrile should be handled with care in a well-ventilated laboratory or fume hood.

  • General Precautions: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Chemical Stability: The compound is expected to be stable under standard storage conditions (cool, dry place).[12]

  • Toxicology: While specific toxicity data is unavailable, organic nitriles should be treated as potentially toxic. Precursors like benzyl chloroformate are corrosive and lachrymatory. Standard safe handling procedures for all reagents are mandatory.

Conclusion

1-[Cbz(methyl)amino]cyclopropanecarbonitrile is a thoughtfully designed chemical intermediate that offers a powerful combination of structural rigidity and functional versatility. Its predicted spectroscopic properties are distinct and allow for straightforward characterization. The molecule's logical synthetic pathway and the well-understood reactivity of its nitrile and Cbz-protected amine functionalities provide researchers with a reliable tool for accessing novel cyclopropane-containing diamines, amino acids, and other complex derivatives. For professionals in drug development and synthetic chemistry, this compound represents a valuable starting point for the creation of next-generation therapeutics and sophisticated molecular probes.

References

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  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

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  • MilliporeSigma. 1-[(methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride | 2749338-11-0. Available at: [Link]

  • CAS Common Chemistry. Dodecanoic acid, 2-(hexyloxy)ethyl ester. Available at: [Link]

  • Google Patents. CN107652207B - Synthetic method of 1-amino-1-cyclopropanecarbonitrile hydrochloride.
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  • PubChem. Methyl 1-aminocyclopropanecarboxylate | C5H9NO2 | CID 2735309. Available at: [Link]

  • SpectraBase. 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Available at: [Link]

  • Wikipedia. Benzyl carbamate. Available at: [Link]

  • ResearchGate. (2026, February 8). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Available at: [Link]

  • PMC. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Available at: [Link]

  • Wiley Online Library. (2024, December 12). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by carbamate cleavage. Available at: [Link]

  • lookchem. Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]- Safety Data Sheets(SDS). Available at: [Link]

  • PubMed. (2002, April 19). Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase. Available at: [Link]

  • Google Patents. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
  • bioRxiv. (2025, July 26). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learnin. Available at: [Link]

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Foundational

Illuminating the Core: A Guide to the FT-IR Spectrum of Cbz-Protected Aminonitriles

An In-Depth Technical Guide Abstract The Carboxybenzyl (Cbz) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates.[1][2] Cbz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The Carboxybenzyl (Cbz) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates.[1][2] Cbz-protected aminonitriles represent a critical class of molecules, serving as versatile building blocks. Their structural integrity is paramount, and Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for their characterization. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the FT-IR spectra of Cbz-protected aminonitriles. We will dissect the characteristic vibrational frequencies, explain the underlying principles of spectral interpretation, and provide a robust, self-validating experimental protocol for acquiring high-quality data.

Introduction: The Synthetic and Analytical Nexus

In the intricate landscape of multi-step organic synthesis, protecting groups are essential tools that prevent unwanted side reactions of sensitive functional groups.[3] The benzyloxycarbonyl (Cbz) group, a carbamate-based moiety, is prized for its stability under a range of conditions and its selective removal via methods like catalytic hydrogenolysis.[2][4] When applied to aminonitriles—compounds bearing both an amine and a nitrile function—the Cbz group enables precise chemical transformations.

The successful synthesis and purity of these intermediates must be rigorously confirmed. FT-IR spectroscopy serves as a first-line analytical technique, providing a molecular "fingerprint" that confirms the presence of key functional groups and the successful installation of the Cbz protector.[5][6] By correlating specific absorption bands to the vibrational modes of the molecule's constituent bonds, a scientist can confidently assess the outcome of a protection reaction. This guide will illuminate the specific spectral signatures that define a Cbz-protected aminonitrile.

Molecular Architecture and Its Vibrational Language

To interpret the FT-IR spectrum, one must first understand the molecule's structure. A Cbz-protected aminonitrile is composed of three key regions, each with distinct bonds that absorb infrared radiation at characteristic frequencies.

cluster_cbz Cbz (Benzyloxycarbonyl) Group cluster_aminonitrile Aminonitrile Backbone aromatic Aromatic Ring (C₆H₅) ch2 Benzylic CH₂ aromatic->ch2 C-C o Ether Oxygen (C-O) ch2->o C-O co Carbonyl (C=O) nh Amine (N-H) co->nh o->co C-O alpha_c α-Carbon nh->alpha_c N-C cn Nitrile (C≡N) alpha_c->cn C-C

Caption: Key functional components of a Cbz-protected aminonitrile.

Decoding the Spectrum: Characteristic Absorption Bands

The FT-IR spectrum of a Cbz-protected aminonitrile is a composite of the vibrational modes of its functional groups. The most diagnostic peaks are discussed below.

The Nitrile (C≡N) Stretch

This is often the most unambiguous signal. The carbon-nitrogen triple bond is strong and possesses a large change in dipole moment upon stretching, resulting in a sharp, intense absorption band.

  • Region: 2260 - 2220 cm⁻¹[7]

  • Appearance: Typically sharp and of medium to strong intensity.

  • Causality: Its position in a relatively uncongested region of the spectrum makes it highly diagnostic.[8][9] For aromatic or conjugated aminonitriles, this peak may shift to a lower wavenumber (2240 - 2220 cm⁻¹) due to electronic delocalization, which slightly weakens the C≡N bond.[8][10] The absence of a starting material's primary amine stretches and the appearance of this peak are strong indicators of a successful reaction.

The Carbamate Group Vibrations

The formation of the carbamate linkage introduces several new, powerful diagnostic peaks.

  • N-H Stretch: As the primary amine is converted to a secondary carbamate, the FT-IR spectrum changes accordingly.

    • Region: 3400 - 3300 cm⁻¹[7][11]

    • Appearance: A single, relatively sharp peak of medium intensity. This contrasts with the two peaks often seen for a starting primary amine.[11]

    • Causality: The position and sharpness can be affected by hydrogen bonding. In concentrated samples or the solid state, this band may broaden and shift to a lower frequency.

  • Carbonyl (C=O) Stretch (Amide I Band): This is one of the most prominent absorptions in the entire spectrum.

    • Region: 1730 - 1680 cm⁻¹[7]

    • Appearance: A very strong, sharp peak.

    • Causality: The exact position is sensitive to the physical state. In the solid state, intermolecular hydrogen bonding between the N-H and C=O groups can lower the frequency towards 1680-1690 cm⁻¹. In a dilute solution with a non-polar solvent, where hydrogen bonding is minimized, the peak will appear at a higher frequency (1715-1730 cm⁻¹).[12]

  • N-H Bend and C-N Stretch (Amide II Band): This band is another key indicator of carbamate formation.

    • Region: 1550 - 1510 cm⁻¹

    • Appearance: Strong to medium intensity peak.

    • Causality: This band arises from a coupling of the N-H in-plane bending vibration and the C-N stretching vibration. Its presence, along with the Amide I band, is confirmatory evidence for the carbamate linkage.

The Benzyloxycarbonyl (Cbz) Group Signatures

The benzyl portion of the Cbz group also provides several characteristic peaks.

  • Aromatic C=C Stretches: These confirm the presence of the benzene ring.

    • Region: 1605 - 1450 cm⁻¹[13]

    • Appearance: Multiple sharp bands of variable intensity.

  • Aromatic C-H Stretches:

    • Region: 3100 - 3000 cm⁻¹[13]

    • Appearance: Weaker, sharp peaks. A key diagnostic feature is that they appear at a higher frequency than the aliphatic C-H stretches.

  • C-O Stretches: The Cbz group contains two distinct C-O single bonds.

    • Region: 1280 - 1200 cm⁻¹ and 1100-1000 cm⁻¹

    • Appearance: Strong, distinct bands. These arise from the asymmetric and symmetric stretching of the C-O-C ether linkage and the O=C-O ester-like portion of the carbamate.

Data Summary: A Quick Reference Table

For ease of use, the characteristic vibrational frequencies for Cbz-protected aminonitriles are summarized below.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeTypical IntensityNotes
3400 - 3300N-H Stretch (Carbamate)Medium, SharpA single peak indicates a secondary N-H. Broadens with H-bonding.
3100 - 3000C-H Stretch (Aromatic)Weak to MediumConfirms the presence of the benzyl group. Appears >3000 cm⁻¹.
2980 - 2850C-H Stretch (Aliphatic)MediumFrom the benzylic CH₂ and the aminonitrile backbone. Appears <3000 cm⁻¹.
2260 - 2220C≡N Stretch (Nitrile)Medium to Strong, SharpHighly diagnostic. Position is sensitive to conjugation.[8][14]
1730 - 1680C=O Stretch (Carbamate Amide I)Very Strong, SharpPosition is sensitive to hydrogen bonding and physical state.[12]
1605 - 1450C=C Stretch (Aromatic Ring)Variable, SharpA series of peaks confirming the benzene ring.
1550 - 1510N-H Bend + C-N Stretch (Amide II)Strong to MediumConfirms the carbamate linkage.
1280 - 1200C-O Stretch (Asymmetric)StrongFrom the O=C-O and C-O-C moieties of the Cbz group.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible FT-IR spectrum requires meticulous attention to detail in sample preparation and data acquisition.

Instrumentation

A modern Fourier-Transform Infrared (FT-IR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory, is recommended.[5][6] ATR allows for the direct analysis of solid powders and viscous oils with minimal sample preparation.[15]

Sample Preparation: The Critical First Step

The choice of method depends on the physical state of the Cbz-protected aminonitrile.

  • For Solid Samples (Preferred Method: ATR):

    • Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Wipe with a solvent-moistened, lint-free tissue (e.g., isopropanol or acetone) and allow it to fully evaporate.

    • Background Collection: Before introducing the sample, collect a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.[5]

    • Sample Application: Place a small amount of the solid powder (1-2 mg) directly onto the ATR crystal.

    • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

    • Collect Spectrum: Acquire the sample spectrum.

  • For Solid Samples (Alternative: KBr Pellet):

    • Grinding: Grind 1-2 mg of the sample with ~100 mg of dry, FT-IR grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[15] KBr is transparent to IR radiation.

    • Pressing: Transfer the powder to a pellet die and press under high pressure (hydraulic press) to form a transparent or translucent pellet.[15][16]

    • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum after collecting a background spectrum of the empty sample compartment.

  • For Oils or Soluble Samples (Thin Film Method):

    • Dissolution: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or chloroform) in which it is highly soluble. The solvent should not have strong absorptions in key regions of interest.[16]

    • Casting: Place a drop of the concentrated solution onto a KBr salt plate. Allow the solvent to evaporate completely, leaving a thin film of the compound.[16]

    • Analysis: Place the plate in the sample holder for analysis.

Data Acquisition Parameters
  • Scanning Range: 4000 cm⁻¹ to 600 cm⁻¹ is standard for mid-IR analysis and covers all relevant functional groups.[17]

  • Resolution: A resolution of 4 cm⁻¹ is sufficient for most structural confirmation purposes.[12]

  • Number of Scans: Co-adding 16 to 32 scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.[17]

Caption: Experimental workflow for FT-IR analysis.

Conclusion

FT-IR spectroscopy is an indispensable tool for the routine analysis of Cbz-protected aminonitriles. By understanding the characteristic absorption frequencies associated with the nitrile, carbamate, and benzyloxycarbonyl moieties, researchers can rapidly and confidently verify the successful outcome of their protection reactions. The key diagnostic signals—a sharp C≡N stretch around 2240 cm⁻¹, a strong C=O stretch near 1700 cm⁻¹, and a single N-H stretch around 3350 cm⁻¹—provide a clear and reliable structural fingerprint. When coupled with the robust experimental workflow detailed in this guide, FT-IR analysis provides a self-validating system that upholds the highest standards of scientific integrity in research and development.

References

  • Bernstein, R. E., & Wamser, C. C. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Planetary and Space Science. [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. [Link]

  • Toniolo, C., & Bonora, G. M. (1984). Identification of amide bands in the FTIR spectra of protected amino acids and dipeptides. I. Vapour phase spectra. SPIE Digital Library. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. [Link]

  • Hernández-Rivera, S. P., et al. (2025). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • MolyMol. (n.d.). IR spectrum: Nitriles. [Link]

  • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. [Link]

  • Lannon, J. A., & Nixon, E. R. (1967). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Physical Chemistry. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • ResearchGate. (n.d.). Comparison of the FT-IR spectra of the three tri-carbamates. [Link]

  • Bar-On, T., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. PMC. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... [Link]

  • Fritz Haber Institute. (n.d.). Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of CBZ. [Link]

  • Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. [Link]

  • Vaia. (2023). Protecting Groups: Boc, Cbz, Amine. [Link]

  • ResearchGate. (n.d.). FTIR spectra of CBZ, NCT, and cocrystals. [Link]

  • Michigan State University. (n.d.). Table of IR Absorptions. [Link]

  • University of Washington. (n.d.). List of fundamental vibrations for all molecules in database. Virtual Planetary Laboratory. [Link]

  • National Institutes of Health. (n.d.). Benzyloxycarbonylglycine. PubChem. [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • American Institute of Chemists. (n.d.). Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

Sources

Exploratory

Comprehensive Mass Spectrometry Profiling of N-Cbz-N-methyl cyclopropylamine Derivatives: Fragmentation Mechanisms and Analytical Workflows

Executive Summary In modern drug discovery, the cyclopropylamine motif is frequently utilized to impart conformational restriction and enhance the metabolic stability of pharmacophores. During synthesis and intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the cyclopropylamine motif is frequently utilized to impart conformational restriction and enhance the metabolic stability of pharmacophores. During synthesis and intermediate profiling, these amines are often protected using the carboxybenzyl (Cbz) group. As a Senior Application Scientist, I frequently encounter the challenge of accurately characterizing these derivatives. The highly labile nature of the Cbz group often masks the structural identity of the underlying amine during tandem mass spectrometry (MS/MS).

This whitepaper provides an in-depth mechanistic analysis of the electrospray ionization (ESI) fragmentation pathways of N-Cbz-N-methyl cyclopropylamine (Exact Mass: 205.110 Da). By understanding the fundamental gas-phase thermodynamics of this molecule, researchers can design self-validating LC-MS/MS protocols that prevent over-fragmentation and ensure high-confidence structural elucidation.

Elucidating the Fragmentation Pathways (Mechanistic Analysis)

When subjected to Collision-Induced Dissociation (CID) in positive-ion ESI mode, the protonated molecular ion [M+H]+ at m/z 206.118 exhibits three highly distinct, competitive fragmentation pathways. Understanding the causality behind these pathways is critical for optimizing collision energies.

Pathway A: The Benzyl Cation Dominance (m/z 91.1)

The most prominent feature in the MS/MS spectrum of Cbz-protected amines is the heterolytic cleavage of the carbamate C-O bond. This low-energy pathway yields the extraordinarily stable benzyl cation (or its tropylium isomer) at m/z 91.1[1]. Because this cleavage requires minimal activation energy, it acts as an energetic "sink." If the collision energy (CE) is not carefully modulated, this ion will completely dominate the spectrum, suppressing lower-abundance structural ions that are necessary for identifying the amine core[1].

Pathway B: Isocyanate Formation via Neutral Loss (m/z 98.1)

Under specific ESI conditions, the protonated precursor can undergo a concerted rearrangement resulting in the neutral loss of benzyl alcohol (108 Da)[2]. For N-Cbz-N-methyl cyclopropylamine, this elimination yields a highly reactive isocyanate or acylium-like intermediate at m/z 98.1. Monitoring this pathway is a highly reliable diagnostic marker for confirming the presence of an intact carbamate linkage prior to deprotection workflows[2].

Pathway C: Distonic Ion Formation and Ring Opening (m/z 44.1)

The cyclopropylamine core presents one of the most fascinating unimolecular rearrangements in gas-phase chemistry. When the protonated amine core (m/z 72.1) is isolated and subjected to higher collision energies, the cyclic structure is not preserved. Instead, it undergoes a ring-opening event to form a more stable distonic ion[3]. This open-chain intermediate subsequently undergoes a characteristic elimination of an ethylene neutral (C2H4, 28 Da), yielding an immonium ion at m/z 44.1[3]. Capturing this transition is definitive proof of the cyclopropyl ring's presence.

Quantitative MS/MS Data

To facilitate rapid method development, the exact masses, elemental formulas, and mechanistic origins of the primary fragment ions are summarized below.

Fragment IonExact Mass (m/z)Elemental FormulaMechanistic OriginRelative Abundance
[M+H]+ 206.118C12H16NO2+Protonated parent moleculeVariable (CE dependent)
Isocyanate Ion 98.060C5H8NO+Neutral loss of benzyl alcoholLow-Medium
Benzyl Cation 91.055C7H7+Cleavage of carbamate C-O bondBase Peak (100%)
Protonated Amine 72.081C4H10N+Loss of Cbz moiety (-134 Da)Medium
Immonium Ion 44.050C2H6N+Cyclopropyl ring opening & C2H4 lossLow

Collision-Induced Dissociation (CID) Pathway Map

The following diagram maps the logical flow of the fragmentation cascades described above.

G M_plus_H [M+H]+ m/z 206.118 Benzyl_cation Benzyl Cation [C7H7]+ m/z 91.055 M_plus_H->Benzyl_cation Heterolytic Cleavage Charge on Benzyl Isocyanate_ion Isocyanate Ion m/z 98.060 M_plus_H->Isocyanate_ion Loss of Benzyl Alcohol (-108 Da) Amine_core Protonated Amine m/z 72.081 M_plus_H->Amine_core Loss of C8H6O2 (-134 Da) Ring_opened Immonium Ion m/z 44.050 Amine_core->Ring_opened Ring Opening & Loss of C2H4 (-28 Da)

Figure 1: CID fragmentation pathways of N-Cbz-N-methyl cyclopropylamine.

Self-Validating LC-MS/MS Protocol

Step 1: Sample Preparation & Matrix Management
  • Dilution : Reconstitute the N-Cbz-N-methyl cyclopropylamine derivative in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid, targeting a final concentration of 1 µg/mL.

  • Causality : The addition of 0.1% Formic Acid is non-negotiable. It ensures complete protonation of the carbamate carbonyl oxygen in solution, maximizing the [M+H]+ ion yield and stabilizing the spray plume during positive-mode ESI.

Step 2: Chromatographic Separation (UHPLC)
  • Stationary Phase : Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase : (A) H2O + 0.1% FA; (B) ACN + 0.1% FA.

  • Gradient : Ramp from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Causality : The highly lipophilic Cbz group ensures strong retention on the C18 stationary phase. This gradient rapidly separates the intact protected molecule from any pre-degraded free amine (which is highly polar and will elute in the void volume).

Step 3: Mass Spectrometry Parameters (The CE Ramping Strategy)
  • Source Parameters : Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350 °C.

  • Dynamic CE Ramping : Program the MS/MS acquisition to sweep the collision energy across a broad range (e.g., 10 eV to 40 eV) within a single scan cycle.

  • Causality :

    • Low CE (10–15 eV) optimizes the detection of the [M+H - Benzyl Alcohol]+ intermediate (m/z 98.1) and prevents total destruction of the parent ion.

    • High CE (25–40 eV) provides the thermodynamic push required to force the protonated amine core (m/z 72.1) to undergo cyclopropyl ring opening, yielding the diagnostic m/z 44.1 immonium ion.

Step 4: System Suitability & Causality Check (Self-Validation)

To ensure your mass spectrometer is not over-fragmenting the molecule before it even reaches the collision cell (in-source CID), monitor the ratio of m/z 206.1 to m/z 91.1 in a standard MS1 (full scan) experiment.

  • Validation Metric : If m/z 91.1 dominates the MS1 spectrum, your source conditions are too harsh. You must reduce the declustering potential (cone voltage) and lower the desolvation temperature until the intact [M+H]+ at m/z 206.1 becomes the base peak. This internal ratio acts as a self-validating metric for source "softness."

References

1.[3] Bouchoux, G., Alcaraz, C., Dutuit, O., & Nguyen, M. T. (1998). "Unimolecular Chemistry of the Gaseous Cyclopropylamine Radical Cation." Journal of the American Chemical Society, 120(1), 152-160. URL:[Link] 2.[2] Xu, J., et al. (2003). "An intramolecular benzyl rearrangement of 1-(N-benzyloxycarbonylamino)alkylphosphonate diesters under electrospray ionization conditions." Rapid Communications in Mass Spectrometry, 17(13), 1449-1454. URL:[Link] 3.[1] Solyev, P. N., Isakova, E. B., & Olsufyeva, E. N. (2023). "Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines." Antibiotics, 12(5), 894. URL:[Link]

Sources

Foundational

Enantioselective synthesis of N-Cbz-N-methyl cyclopropylamine

An In-depth Technical Guide to the Enantioselective Synthesis of N-Cbz-N-methyl cyclopropylamine Abstract Chiral cyclopropylamines are privileged structural motifs in medicinal chemistry, imparting unique conformational...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Enantioselective Synthesis of N-Cbz-N-methyl cyclopropylamine

Abstract

Chiral cyclopropylamines are privileged structural motifs in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules.[1][2] The target molecule, N-Cbz-N-methyl cyclopropylamine, represents a valuable building block for drug discovery, combining the cyclopropyl scaffold with key protecting groups for further synthetic elaboration. This guide provides a comprehensive overview of robust and scalable strategies for its enantioselective synthesis. We will delve into the mechanistic underpinnings of catalytic asymmetric cyclopropanation, the strategic application of chiral auxiliaries, and methods involving kinetic resolution. Each section is designed to offer not just procedural details but also the causal logic behind experimental choices, empowering researchers to select and optimize the ideal synthetic route for their specific needs.

Introduction: The Strategic Importance of Chiral Cyclopropylamines

The cyclopropane ring is the smallest carbocycle, and its inherent ring strain and unique orbital arrangement confer properties that are highly attractive in drug design. When incorporated into a molecule, it can act as a conformationally rigid bioisostere for larger, more flexible groups, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[1] The introduction of a nitrogen atom directly onto this strained ring creates a chiral center, and the specific stereochemistry of this cyclopropylamine moiety is frequently critical for biological activity.

The synthesis of enantiomerically pure cyclopropylamines, however, is a significant challenge. The construction of the three-membered ring must be orchestrated with high stereocontrol, avoiding racemization and controlling both relative (diastereo-) and absolute (enantio-) stereochemistry. This guide focuses on practical and field-proven methodologies to access N-Cbz-N-methyl cyclopropylamine, a versatile intermediate where the carbobenzyloxy (Cbz) and methyl groups serve distinct roles in protection and subsequent synthetic manipulations.

Core Synthetic Strategies: A Comparative Analysis

The enantioselective synthesis of the target scaffold can be broadly categorized into three main approaches: catalytic asymmetric cyclopropanation, the use of chiral auxiliaries, and the resolution of racemic mixtures. The choice of strategy depends on factors such as substrate availability, desired scale, and the specific stereoisomer required.

Catalytic Asymmetric Cyclopropanation

This is arguably the most elegant and atom-economical approach, wherein a chiral catalyst orchestrates the [2+1] cycloaddition of a carbene or carbenoid species to a nitrogen-containing alkene.[3] The catalyst, typically a transition metal complex with a chiral ligand, creates a transient, asymmetric environment that dictates the facial selectivity of the carbene transfer.

  • Rhodium (Rh) and Copper (Cu) Catalysis: Rhodium and Copper complexes are the workhorses of asymmetric cyclopropanation.[4][5][6][7] Chiral dirhodium(II) carboxylates and copper(I) complexes with bis(oxazoline) (BOX) or phosphine-based ligands have shown exceptional efficacy. The reaction typically involves the slow addition of a diazo compound (as the carbene precursor) to a solution of the alkene and a substoichiometric amount of the chiral catalyst. For the synthesis of our target, a suitable substrate would be N-Cbz-N-methyl vinylamine.

  • Cobalt (Co) Catalysis: Cobalt-porphyrin complexes have also emerged as powerful catalysts for asymmetric cyclopropanation, offering a complementary approach with high yields and enantioselectivities.[8] These systems are particularly effective with succinimidyl diazoacetate, yielding versatile cyclopropane intermediates that can be further derivatized.[8]

The primary advantage of this method is its catalytic nature, which minimizes chiral waste. However, the synthesis and handling of diazo compounds can pose safety challenges, and catalyst performance can be highly sensitive to substrate purity and reaction conditions.[7][9]

G cluster_workflow General Workflow for Catalytic Asymmetric Cyclopropanation Start Select Chiral Catalyst (e.g., [Rh2(S-DOSP)4]) and Alkene Substrate (N-Cbz-N-methyl vinylamine) Setup Prepare Inert Reaction Vessel (e.g., Schlenk flask under Argon) Start->Setup Reagents Dissolve Alkene and Catalyst in Anhydrous Solvent (e.g., DCM) Setup->Reagents Addition Slowly Add Diazo Reagent (e.g., Ethyl Diazoacetate) via Syringe Pump Reagents->Addition Reaction Stir at Controlled Temperature (e.g., 25°C) for 12-24h Addition->Reaction Quench Quench Reaction & Remove Solvent Reaction->Quench Purify Purify Product via Flash Chromatography Quench->Purify Analyze Analyze Enantiomeric Excess (e.g., Chiral HPLC) Purify->Analyze End Obtain Enantioenriched Cyclopropylamine Derivative Analyze->End G cluster_mech Stereodirection by a Chiral Auxiliary Prochiral Prochiral Substrate (e.g., Imine) Intermediate Diastereomeric Intermediate (Auxiliary shields one face) Prochiral->Intermediate + Auxiliary Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Reagent Reagent (e.g., Grignard) Reagent->Intermediate Attack Product_Major Major Diastereomer (Attack from unhindered face) Intermediate->Product_Major Favored Path Product_Minor Minor Diastereomer (Sterically hindered attack) Intermediate->Product_Minor Disfavored Path Cleavage Cleavage of Auxiliary Product_Major->Cleavage Cleavage->Auxiliary Recover Final_Product Enantioenriched Product Cleavage->Final_Product

Sources

Exploratory

Reactivity and Medicinal Chemistry Applications of 1-Cyanocyclopropylamines

Executive Summary 1-Cyanocyclopropylamine (also known as 1-amino-1-cyclopropanecarbonitrile) is a highly versatile, bifunctional building block that has become a cornerstone in modern medicinal chemistry. Characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyanocyclopropylamine (also known as 1-amino-1-cyclopropanecarbonitrile) is a highly versatile, bifunctional building block that has become a cornerstone in modern medicinal chemistry. Characterized by a highly strained cyclopropane ring bearing both a primary amine and a nitrile group, this compound offers unique steric, electronic, and reactive properties. This technical whitepaper explores the fundamental chemical reactivity of 1-cyanocyclopropylamines, their critical role as P1 moieties in reversible covalent inhibitors, and provides field-proven, self-validating protocols for their incorporation into complex drug scaffolds.

Structural Logic & Chemical Reactivity

The utility of 1-cyanocyclopropylamine stems from the orthogonal reactivity of its two functional groups, constrained within a rigid sp²-like cyclopropane geometry.

The Cyclopropane Ring: Steric and Conformational Control

The cyclopropane ring restricts the conformational flexibility of the attached functional groups. In the context of protease inhibitors, this rigid, compact hydrophobic bulk perfectly occupies the S1 subsite of target enzymes, enhancing binding affinity while preventing metabolic degradation (such as oxidative deamination) that typically plagues linear alkyl amines[1].

Amine Reactivity: Nucleophilic Acylation

The primary amine is typically supplied and stored as a hydrochloride salt (CAS 127946-77-4) to prevent self-condensation and improve shelf stability[2]. Upon neutralization with a mild, sterically hindered base (e.g., DIPEA), the amine acts as a robust nucleophile. It readily undergoes acylation with activated carboxylic acids to form stable amide bonds, which is the primary mechanism for appending the 1-cyanocyclopropylamine moiety to larger peptide mimetics[3][4].

Nitrile Reactivity: The Electrophilic Warhead

The nitrile group serves a dual purpose depending on the therapeutic target:

  • Reversible Covalent Warhead: In cysteine protease inhibitors, the electrophilic carbon of the nitrile undergoes nucleophilic attack by the catalytic cysteine thiolate (Cys25) of the enzyme. This forms a reversible thioimidate adduct. Unlike irreversible warheads (e.g., vinyl sulfones), the reversible nature of the nitrile minimizes off-target toxicity and immunogenicity[1][5].

  • Amidine Precursor: For kinase inhibitors, the nitrile can be activated and converted into an amidine via a Pinner reaction. The resulting amidine acts as a bioisostere that chelates the

    
    -phosphate binding site of ATP-dependent enzymes[6].
    

Applications in Drug Development

Cysteine Protease Inhibitors (Cathepsins & Cruzipain)

Cysteine proteases, including human Cathepsins (K, L, S, B) and the parasitic enzyme Cruzipain (Trypanosoma cruzi), are validated targets for osteoporosis, autoimmune diseases, and Chagas disease. 1-Cyanocyclopropylamine is frequently utilized as the P1 moiety in dipeptidyl and azadipeptide inhibitors[1][7]. The cyclopropyl group provides exquisite shape complementarity to the S1 pocket, while the nitrile forms the critical reversible covalent bond with the active site[5].

Sphingosine Kinase 1 (SphK1) Inhibitors

Sphingosine 1-phosphate (S1P) is a bioactive lipid implicated in cancer progression and inflammation. Inhibiting Sphingosine Kinase 1 (SphK1) reduces S1P levels. By converting the nitrile of 1-cyanocyclopropylamine into an amidine, researchers have developed rigid, nanomolar SphK1 inhibitors. The amidine group interacts directly with the ATP binding pocket via bidentate chelation, while the cyclopropyl ring restricts rotatable bonds, granting high selectivity for SphK1 over its isoform SphK2[8][9].

Visualizing the Workflows and Mechanisms

Workflow A Cyclopropanone Equivalent B Strecker Synthesis (NH3, NaCN) A->B C 1-Cyanocyclopropylamine (Core Building Block) B->C D Amide Coupling (HATU, DIPEA) C->D Acylation E Pinner Reaction (HCl/MeOH, NH3) C->E Nitrile Activation F Cysteine Protease Inhibitors (P1 Warhead) D->F G SphK1 Inhibitors (Amidine Pharmacophore) E->G

Synthesis and functionalization workflow of 1-cyanocyclopropylamine in drug discovery.

Mechanism A Protease Active Site (Catalytic Cys25 Thiol) C Nucleophilic Attack (S- attacks C≡N) A->C B 1-Cyanocyclopropylamine Derivative (Nitrile) B->C D Reversible Thioimidate Adduct (Enzyme Inhibition) C->D

Mechanism of reversible covalent inhibition via thioimidate adduct formation.

Quantitative Data: Biological Activity

The following table summarizes the biological efficacy of various drug scaffolds utilizing the 1-cyanocyclopropylamine core or its derivatives.

Target EnzymeInhibitor ClassPharmacophore (from Nitrile)Typical Potency (IC₅₀ / Kᵢ)Reference
Cathepsin S Proline derivativeNitrile (Thioimidate)< 10 nM[7]
Cathepsin K AzadipeptideNitrile (Thioimidate)< 5 nM[5]
Cruzipain Dipeptidyl nitrileNitrile (Thioimidate)1 - 10 nM[1]
SphK1 Rigid AmidineAmidine (Chelation)47 nM (180-fold selectivity)[8][9]

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity synthesis, the following protocols are designed with built-in causality and self-validation steps.

Protocol A: Amide Coupling (Incorporation of the P1 Moiety)

This protocol details the acylation of 1-cyanocyclopropylamine to a carboxylic acid scaffold (e.g., a P2-P3 peptide mimetic).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solvates both the highly polar hydrochloride salt and the hydrophobic organic scaffold.

  • Activation: Add 1.2 equivalents of HATU. Stir for 5 minutes at room temperature. Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester, which is resistant to racemization.

  • Neutralization & Coupling: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed immediately by 1.1 equivalents of 1-cyanocyclopropylamine hydrochloride[3][4]. Causality: DIPEA is sterically hindered; it will not act as a competing nucleophile against the HOAt ester, but it is sufficiently basic to deprotonate the hydrochloride salt, liberating the free amine for nucleophilic attack.

  • Reaction: Stir at room temperature for 2-4 hours under an inert atmosphere (N₂ or Argon).

  • Self-Validation (LC-MS): Aliquot 5 µL of the reaction mixture into 1 mL of acetonitrile/water. Analyze via LC-MS. The reaction is complete when the mass corresponding to the HOAt-activated ester disappears, and the exact mass of the product

    
     appears.
    
  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Conversion of Nitrile to Amidine (Pinner Reaction)

This protocol is utilized to generate SphK1 inhibitors by converting the nitrile warhead into an amidine[8].

Step-by-Step Methodology:

  • Imidate Formation: Dissolve the 1-cyanocyclopropylamine derivative in anhydrous methanol. Cool the flask to 0°C using an ice bath.

  • Acidic Activation: Bubble anhydrous HCl gas through the solution for 30 minutes. Causality: Protonation of the nitrile nitrogen significantly increases the electrophilicity of the nitrile carbon, allowing the weakly nucleophilic methanol to attack and form a methyl imidate intermediate.

  • Solvent Removal: Seal the flask and stir at 4°C for 12 hours. Remove the solvent in vacuo to yield the imidate hydrochloride salt.

  • Amidation: Dissolve the crude imidate in a 7N solution of ammonia in methanol. Stir at room temperature for 16 hours. Causality: Ammonia acts as a strong nucleophile, displacing the methoxy group of the imidate to yield the final amidine hydrochloride.

  • Self-Validation (IR Spectroscopy): Analyze the purified product via FT-IR. The successful conversion is validated by the complete disappearance of the sharp, distinct

    
     stretch at ~2250 cm⁻¹, and the emergence of broad 
    
    
    
    and
    
    
    stretching bands between 3300-3000 cm⁻¹ and ~1650 cm⁻¹, respectively.

References

  • Kennedy, A. J., et al. "Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells." Journal of Medicinal Chemistry, 2011. URL:[Link]

  • "Proline derivatives as cathepsin inhibitors." WO2010121918A1, Google Patents, 2010.
  • "Cathepsin inhibitors." WO2005021487A1, Google Patents, 2005.
  • Elias, O. P. "Design, Synthesis and Evaluation of the Trypanocidal Activity of Cruzain Reversible-Covalent Inhibitors." Universidade de São Paulo, 2020. URL:[Link]

  • "Structural Requirements and Docking Analysis of Amidine-Based Sphingosine Kinase 1 Inhibitors Containing Oxadiazoles." ACS Medicinal Chemistry Letters, 2016. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of N-Cbz-1-aminocyclopropanecarbonitrile Derivatives

Introduction: Unveiling a Scaffold of Therapeutic Potential In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and versatile reactivity is paramount. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold of Therapeutic Potential

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and versatile reactivity is paramount. The N-Cbz-1-aminocyclopropanecarbonitrile scaffold has emerged as a compelling starting point for the development of targeted therapeutic agents. This guide provides an in-depth exploration of its synthesis, biological activities, and the experimental methodologies used to validate its potential.

The core of this molecular class features a cyclopropane ring, a small, strained carbocycle known to impart unique conformational constraints and electronic properties upon a molecule.[1][2] This rigidity can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects, making it an attractive feature in drug design.[1][3] Fused to this ring is a geminal aminonitrile group—an amino group and a nitrile group attached to the same carbon atom. The nitrile moiety is of particular interest as it can act as an electrophilic "warhead" for covalent enzyme inhibition, while the amino group provides a critical point for synthetic diversification.[4] The amine is protected by a Carboxybenzyl (Cbz) group, a widely used protecting group in organic synthesis that allows for controlled, stepwise chemical modifications.[5][6]

This guide will dissect the primary biological activities associated with N-Cbz-1-aminocyclopropanecarbonitrile derivatives, focusing on their well-documented role as cysteine protease inhibitors and their potential as anticancer agents and modulators of other key enzymes. We will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven protocols for their evaluation.

Section 1: The Core Molecular Scaffold: Synthesis and Key Attributes

The therapeutic promise of these derivatives is intrinsically linked to their unique chemical architecture. Understanding the synthesis and the roles of each component is crucial for rational drug design.

Synthetic Strategy Overview

The construction of the N-Cbz-1-aminocyclopropanecarbonitrile core and its subsequent derivatization is a multi-step process. A common approach involves the cyclopropanation of a suitable precursor. For instance, methods have been developed involving the α-alkylation of a phenylacetonitrile derivative using 1,2-dibromoethane, which establishes the cyclopropane ring.[1] The amino group is then introduced and subsequently protected with the Cbz group using benzyl chloroformate under controlled pH conditions.[7] This Cbz protection is vital as it prevents unwanted side reactions at the nitrogen atom during further synthetic modifications.[5]

G cluster_synthesis Representative Synthetic Workflow Start Acetonitrile Precursor Step1 Cyclopropanation (e.g., with 1,2-dibromoethane) Start->Step1 Intermediate1 Cyclopropanecarbonitrile Step1->Intermediate1 Step2 Amination & Cbz-Protection (e.g., with Benzyl Chloroformate) Intermediate1->Step2 Core N-Cbz-1-aminocyclopropanecarbonitrile (Core Scaffold) Step2->Core Step3 Derivatization (e.g., Amide Coupling) Core->Step3 Final Biologically Active Derivatives Step3->Final

Caption: Generalized workflow for synthesizing N-Cbz-1-aminocyclopropanecarbonitrile derivatives.

Physicochemical Properties and Rationale
  • Cyclopropane Ring: This three-membered ring introduces significant strain, which influences its chemical reactivity and conformational properties. It acts as a rigid spacer, locking the substituents into well-defined spatial orientations, which can be critical for precise interaction with a protein's binding pocket.[1] Its high C-H bond strength can also contribute to increased metabolic stability.[1]

  • Nitrile Group (-C≡N): The nitrile is a versatile functional group. It is a known bioisostere for a carbonyl group and can participate in hydrogen bonding. Crucially, its electrophilic carbon atom makes it an effective warhead for covalent modification of nucleophilic residues, such as the thiol group of cysteine in enzyme active sites.[4]

  • Cbz-Protecting Group: The Carboxybenzyl group serves to temporarily mask the reactivity of the amino group.[5] Its removal, typically via catalytic hydrogenation, can be performed under mild conditions, revealing the primary amine for further functionalization or to yield the final active compound.[8]

Section 2: Key Biological Activities and Mechanisms of Action

The unique combination of a strained ring and an electrophilic nitrile warhead predisposes these derivatives to interact with specific classes of enzymes, leading to a range of biological effects.

Cysteine Protease Inhibition: A Primary Therapeutic Target

Cysteine proteases, such as cathepsins and calpains, are a class of enzymes that play critical roles in cellular protein turnover, signaling, and degradation.[9][10] Their dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them high-value drug targets.[9]

Mechanism of Action: Nitrile-based compounds are a well-established class of covalent inhibitors for cysteine proteases.[4] The inhibitory mechanism involves the nucleophilic attack of the deprotonated thiol group of the catalytic cysteine residue in the enzyme's active site on the electrophilic carbon of the nitrile. This forms a covalent thioimidate adduct, effectively and often irreversibly inactivating the enzyme.[4] The interaction is typically facilitated by an adjacent histidine residue in the active site, which helps to polarize the nitrile group.[4]

Caption: Step-by-step workflow for the in-vitro protease inhibition assay.

Protocol: Cell Viability Assessment via MTT Assay

This protocol measures the cytotoxic effect of a compound on a cancer cell line by quantifying mitochondrial reductase activity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Cisplatin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC₅₀ value as described previously.

Section 4: Structure-Activity Relationship (SAR) Insights

Preliminary studies on related scaffolds provide a logical framework for optimizing the biological activity of N-Cbz-1-aminocyclopropanecarbonitrile derivatives.

  • Aromatic Substitutions: The nature and position of substituents on any aryl groups appended to the cyclopropane ring are critical. Electron-withdrawing or -donating groups can modulate the electronic properties of the core and influence binding interactions.

  • Amide Moiety: If the nitrile is converted to a carboxamide, the identity of the amine used in the coupling reaction dramatically impacts activity. Studies have shown that aryl amides tend to have greater antimicrobial activity than aliphatic amides. [11]* Stereochemistry: The cyclopropane ring can have multiple stereocenters. The specific stereoisomer of a compound can have a profound effect on its biological activity due to the three-dimensional nature of enzyme active sites.

G cluster_sar Structure-Activity Relationship Logic Start Core Scaffold Mod1 Add Aryl Group (e.g., Phenyl) Start->Mod1 Mod2 Convert Nitrile to Aryl Amide Start->Mod2 Mod3 Optimize Stereochemistry Start->Mod3 Result1 Increased Cytotoxicity Mod1->Result1 Result2 Increased Antimicrobial Activity Mod2->Result2 Result3 Enhanced Target Selectivity & Potency Mod3->Result3

Caption: Logical relationships between structural modifications and biological outcomes.

Conclusion and Future Directions

N-Cbz-1-aminocyclopropanecarbonitrile derivatives represent a class of compounds with significant and versatile therapeutic potential. Their unique structure, combining the rigid cyclopropane core with a reactive nitrile warhead, makes them particularly well-suited as inhibitors of cysteine proteases. Furthermore, emerging evidence of their antiproliferative activity and potential for modulating other enzyme systems underscores their value in drug discovery.

Future research should focus on synthesizing a diverse library of these derivatives to perform a comprehensive SAR analysis. Key efforts should be directed toward optimizing potency against specific enzyme isoforms to improve selectivity and reduce potential off-target effects. Investigating the stereoselective synthesis and evaluation of individual enantiomers will be crucial for maximizing therapeutic efficacy. As our understanding of this scaffold deepens, N-Cbz-1-aminocyclopropanecarbonitrile derivatives hold the promise of yielding novel and effective agents for a range of challenging diseases.

References

  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives | Request PDF Source: ResearchGate URL
  • Title: Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC Source: National Center for Biotechnology Information URL
  • Title: Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives Source: MDPI URL
  • Title: An improved large scale procedure for the preparation of N-Cbz amino acids Source: University of Canterbury URL
  • Title: 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed Source: National Center for Biotechnology Information URL
  • Title: Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF Source: ResearchGate URL
  • Title: Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid Source: MDPI URL
  • Title: Cbz-Protected Amino Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC Source: National Center for Biotechnology Information URL
  • Title: Cyclopropane Derivatives and their Diverse Biological Activities Source: ResearchGate URL
  • Title: 1-Aminocyclopropanecarbonitrile | C4H6N2 | CID 556888 - PubChem Source: National Center for Biotechnology Information URL
  • Title: Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane Source: MDPI URL
  • Title: Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC)
  • Title: Cysteine protease inhibition by nitrile-based inhibitors: a computational study Source: Frontiers URL
  • Title: Identification of novel inhibitors of 1-aminocyclopropane-1-carboxylic acid synthase by chemical screening in Arabidopsis thaliana - PubMed Source: National Center for Biotechnology Information URL
  • Title: Cyclopropenone-containing cysteine proteinase inhibitors.
  • Title: Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives Source: MDPI URL
  • Title: Cbz-1-amino-1-cyclopentanecarboxylic acid, 17191-44-5 | BroadPharm Source: BroadPharm URL
  • Source: bioRxiv.
  • Title: Cysteine Protease Inhibitors In Clinical Development.
  • Title: New, simple and accessible method creates potency-increasing structure in drugs Source: Penn State University URL
  • Title: Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases Source: MDPI URL
  • Title: Computational and Pharmacokinetic Investigation of Some Heterocyclic Amide Derivatives as Cyclooxygenase Inhibitors: An In-Silico Approach Source: Pharmacognosy Journal URL
  • Title: Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products Source: MDPI URL
  • Title: Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors Source: FLORE - University of Florence URL
  • Title: Molecular Pro-Apoptotic Activities of Flavanone Derivatives in Cyclodextrin Complexes: New Implications for Anticancer Therapy Source: MDPI URL
  • Title: Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF Source: ResearchGate URL
  • Title: Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles Source: ResearchGate URL

Sources

Exploratory

Conformational analysis of N-methylated cyclopropane amino acids

Conformational Analysis of N-Methylated Cyclopropane Amino Acids: A Technical Guide for Peptidomimetic Design Executive Summary The integration of noncanonical amino acids into peptide backbones is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Analysis of N-Methylated Cyclopropane Amino Acids: A Technical Guide for Peptidomimetic Design

Executive Summary

The integration of noncanonical amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Among the most potent structural modifiers are cyclopropane amino acids—such as 1-aminocyclopropanecarboxylic acid (Ac3c)—and


-methylated residues. While each modification independently alters peptide folding, their combination creates a highly restricted "dual-constraint" system. This whitepaper provides an in-depth mechanistic analysis of 

-methylated cyclopropane amino acids, detailing the causality behind their conformational behavior, the analytical workflows required to elucidate their 3D structures, and their applications in therapeutic development.

Mechanistic Foundations of Dual-Constraint Systems

To leverage


-methylated cyclopropane amino acids in rational drug design, one must understand the distinct physical forces each modification exerts on the peptide backbone.
The Thorpe-Ingold Effect in Cyclopropane Amino Acids

Cyclopropane amino acids impose severe conformational restrictions on the peptide backbone primarily through the Thorpe-Ingold effect (angle compression)[1]. The internal bond angle of the cyclopropane ring is tightly constrained (~ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


), which forces the external bond angles at the 

-carbon to expand. This expansion pushes the adjacent carbonyl and amino groups into close spatial proximity. Consequently, the Ramachandran space for Ac3c is highly restricted, heavily favoring torsional angles of

and

. This rigid framework naturally promotes the formation of

-helices or

-turns while effectively preventing extended

-sheet formations[1].
The Steric and Solvation Impact of -Methylation

-methylation introduces two profound changes to the peptide backbone:
  • Ablation of Hydrogen Bonding: The replacement of the amide proton with a methyl group removes a critical hydrogen-bond donor, directly disrupting standard

    
    -helical and 
    
    
    
    -sheet networks[2].
  • Steric Clashing and Cis-Amide Propensity: In standard secondary amides, the trans peptide bond (

    
    ) is overwhelmingly favored due to steric repulsion in the cis state. However, the 
    
    
    
    -methyl group creates a massive steric clash with the preceding residue's carbonyl oxygen. When combined with the bulky
    
    
    -disubstitution of the cyclopropane ring, the energy penalty of the trans state increases dramatically. This often elevates the propensity for cis peptide bonds (
    
    
    ), creating sharp, predictable kinks in the backbone[3].

G A Cyclopropane Ring (Ac3c) • Thorpe-Ingold Effect • Restricts U0001D719/U0001D713 angles C N-Methylated Ac3c (Dual Constraint System) A->C Backbone Rigidity B N-Methylation • Removes H-bond donor • Induces steric clash B->C Solvation Shift D Altered Ramachandran Space • Elevated cis-amide propensity • Disrupted U0001D6FC-helices C->D Conformational Bottleneck E Therapeutic Advantages • High Protease Resistance • Enhanced Permeability C->E Pharmacokinetic Optimization

Logical mapping of dual-constraint effects in N-methylated cyclopropane amino acids.

Quantitative Conformational Profiling

The structural consequences of combining these modifications are best understood by comparing their torsional preferences and hydrogen-bonding capacities against native residues.

Table 1: Comparative Conformational Parameters of Native and Modified Amino Acids

Amino Acid TypeTypical

Angle
Typical

Angle

Bond Preference
H-Bond DonorPrimary Secondary Structure Induced
L-Alanine (Native)-60° to -150°-60° to +150°Trans (>99.9%)Yes

-helix,

-sheet
Ac3c (Cyclopropane)


to

Trans (>99.0%)Yes

-helix, Type I/III

-turns

-Methyl-L-Alanine
-60° to -120°+60° to +150°Trans / Cis mixNoExtended, disrupted helix

-Methyl-Ac3c

to


to

Elevated Cis propensityNoSharp kinks, distorted turns

Experimental Workflows for Conformational Elucidation

Analyzing the conformation of


-methylated Ac3c presents a unique analytical challenge: the residue lacks both an amide proton and an 

-proton.
Consequently, standard sequential NMR walks (

) are broken. The following self-validating protocol outlines how to bypass this limitation using alternative Nuclear Overhauser Effect (NOE) networks and computational modeling.
Step-by-Step Methodology: NMR-Based Conformational Elucidation

Step 1: Solvent Selection and Sample Preparation

  • Rationale: To accurately map intramolecular hydrogen bonds, the peptide must be analyzed in a non-competing solvent.

  • Action: Dissolve the synthesized peptide in CDCl

    
     at a concentration of 2–5 mM. If solubility is poor, use a CDCl
    
    
    
    /DMSO-d
    
    
    titration mixture.

Step 2: Temperature Coefficient Analysis (


) 
  • Rationale: While the

    
    -Me-Ac3c residue lacks an NH, the adjacent residues will report on the global fold.
    
  • Action: Acquire 1D

    
    H NMR spectra across a temperature gradient (e.g., 298 K to 328 K in 5 K increments). Calculate the temperature coefficient for all observable amide protons. Values less negative than -4.0 ppb/K validate that the proton is shielded from the solvent, indicating stable intramolecular hydrogen bonding induced by the Ac3c turn.
    

Step 3: 2D NOESY/ROESY Acquisition (The "Missing Proton" Workaround)

  • Rationale: Because standard

    
    -to-NH NOEs are impossible for this residue, spatial relationships must be derived from the 
    
    
    
    -methyl and cyclopropane methylene groups.
  • Action: Acquire NOESY spectra at multiple mixing times (e.g., 150, 300, 500 ms) to ensure linear NOE build-up and avoid spin diffusion.

  • Key NOE Assignments:

    • Map the NOE between the

      
      -methyl protons (
      
      
      
      -CH
      
      
      ) and the preceding residue's
      
      
      -proton to determine
      
      
      and the
      
      
      (cis/trans) state.
    • Map the NOEs between the cyclopropane methylene protons and the subsequent residue's amide proton to determine

      
      .
      

Step 4:


C Chemical Shift Analysis 
  • Rationale: The

    
    C chemical shifts of the preceding residue's 
    
    
    
    -carbon and carbonyl carbon are highly sensitive to the cis/trans isomerization of the
    
    
    -methylated peptide bond.
  • Action: Acquire a

    
    H-
    
    
    
    C HSQC spectrum. Validate the
    
    
    angle state by comparing the observed
    
    
    C shifts against empirical database values for cis vs. trans tertiary amides.

Step 5: Restrained Molecular Dynamics (rMD)

  • Rationale: NMR provides distance bounds, but computational minimization is required to find the lowest-energy 3D consensus structure.

  • Action: Convert NOE volumes into distance restraints (using an

    
     dependence). Input these restraints into an MD engine (e.g., AMBER or GROMACS). Perform simulated annealing from 1000 K to 300 K, followed by cluster analysis to isolate the dominant conformational family.
    

Workflow S1 Step 1: Peptide Synthesis (Overcoming steric hindrance via specialized coupling reagents) S2 Step 2: 1D NMR & Titration (Identify shielded NH protons in adjacent residues) S1->S2 S3 Step 3: 2D NOESY/ROESY (Map N-CH3 to HU0001D6FC(i-1) and Cyclopropane to NH(i+1) NOEs) S2->S3 S4 Step 4: 13C Chemical Shifts (Validate cis/trans U0001D714 isomers) S3->S4 S5 Step 5: Restrained MD (Simulated annealing with NOE distance bounds) S3->S5 Distance Restraints S4->S5 Isomer Ratios S6 Validated 3D Conformation S5->S6 Energy Minimization

Integrated NMR and computational workflow for N-methylated Ac3c conformational analysis.

Therapeutic Implications in Drug Development

The deliberate incorporation of


-methylated cyclopropane amino acids is a highly effective strategy for overcoming the intrinsic drawbacks of classical peptide therapeutics, such as poor stability and low permeability[4].
  • Protease Resistance: By combining

    
    -alkylation (via the cyclopropane ring) and 
    
    
    
    -methylation, the peptide backbone becomes virtually unrecognizable to standard proteolytic enzymes. This dual modification mitigates metabolism by proteases, drastically extending in vivo half-life[3].
  • Stapled Peptides and Protein-Protein Interactions (PPIs): In the development of stapled peptides targeting flat, featureless PPI interfaces (e.g., MDM2), helix-breaking residues are often required to precisely orient pharmacophores. Macrocyclization via hydrocarbon stapling has been shown to overcome the global destabilization caused by these highly constrained residues, allowing the

    
    -methylated cyclopropane moiety to project side chains with sub-angstrom precision without unraveling the global fold[2].
    
  • Membrane Permeability: The shielding of polar backbone amides through

    
    -methylation, combined with the lipophilic nature of the cyclopropane ring, enhances the overall hydrophobicity of the peptide. This structural tuning is a key driver in promoting cellular uptake, often facilitating entry via macropinocytosis[2].
    

References

1.[4] A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks, nih.gov. URL: 2.[2] Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides, researchgate.net. URL: 3. Conformationally Rigid Cyclic α-Amino Acids in the Design of Peptidomimetics, Peptide Models and Biologically Active Compounds, researchgate.net. URL: 4.[1] Control of peptide conformation by the Thorpe-Ingold effect, researchgate.net. URL: 5. DESIGNING PEPTIDOMIMETICS, upc.edu. URL: 6.[3] General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres, chemrxiv.org. URL:

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis of Cyclopropane-Containing Peptidomimetics: Methodologies, Protocols, and Structural Applications

Executive Summary & Strategic Rationale The integration of cyclopropane scaffolds into peptide backbones represents a cornerstone strategy in modern drug development. Natural peptides often suffer from rapid proteolytic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The integration of cyclopropane scaffolds into peptide backbones represents a cornerstone strategy in modern drug development. Natural peptides often suffer from rapid proteolytic degradation and high conformational flexibility, leading to poor pharmacokinetic profiles and off-target effects. By converting acyclic dehydroamino acids (dhAAs) into cyclopropane derivatives, chemists introduce a rigid three-membered ring that fundamentally alters the peptide's trajectory.

This conformational restriction serves two primary purposes:

  • Metabolic Stability : The steric bulk and unnatural bond angles shield adjacent amide bonds from enzymatic cleavage.

  • Pre-organization for Target Binding : Cyclopropanes can lock the peptidomimetic into specific secondary structures (e.g., extended conformations or

    
    -turns), significantly reducing the entropic penalty upon binding to targets such as the HIV-1 protease[1].
    

This application note details the mechanistic rationale, comparative data, and self-validating protocols for the three most robust methodologies used to synthesize cyclopropyl peptidomimetics: Rhodium-catalyzed carbenoid addition, Corey-Chaykovsky sulfur ylide cyclopropanation, and visible-light photoredox catalysis.

Mechanistic Overview & Strategic Disconnections

The synthesis of cyclopropane amino acids generally relies on the reaction of


-equivalents with electron-deficient alkenes, specifically dehydroamino acids[2]. The double bond in dhAAs exhibits a capto-dative effect due to the presence of both electron-withdrawing and electron-donating substituents, making it highly susceptible to cycloadditions, nucleophilic attacks, and radical additions.
  • Rhodium(II)-Catalyzed Asymmetric Cyclopropanation : This approach utilizes allylic diazoesters. A chiral dirhodium catalyst (e.g.,

    
    ) decomposes the diazo compound to form a transient electrophilic metal-carbenoid. The chiral ligand environment tightly controls the trajectory of the intramolecular olefin approach, yielding cyclopropyl lactones with high enantiomeric excess[1].
    
  • Corey-Chaykovsky Cyclopropanation : Utilizing sulfur ylides (e.g., ethyl (dimethylsulfuranylidene)acetate, EDSA), this method involves the nucleophilic attack of the ylide carbon onto the

    
    -carbon of the dhAA. Subsequent intramolecular displacement of the dimethyl sulfide leaving group closes the ring. The use of ester-stabilized ylides allows for thermodynamic control, exclusively yielding cis-diastereoisomers[3].
    
  • Photoredox Radical Cyclopropanation : A modern, metal-free alternative that uses visible light to excite a photocatalyst or borate complex, generating iodomethyl radicals. These radicals add to the DHAA, followed by ring closure, avoiding the toxicity associated with diazo compounds.

G A Dehydroamino Acid (dhAA) Precursor B Rh(II) Catalysis (Diazo Compounds) A->B Method A C Corey-Chaykovsky (Sulfur Ylides) A->C Method B D Photoredox (Radical Intermediates) A->D Method C E Cyclopropane Peptidomimetic Core B->E Enantioselective C->E cis-Diastereoselective D->E Metal-Free F Conformational Restriction E->F G Metabolic Stability E->G H Enhanced Target Binding (e.g., HIV-1 PR Inhibitors) F->H G->H

Workflow of cyclopropane peptidomimetic synthesis and its pharmacological impact.

Quantitative Data Summary: Comparative Methodologies

The selection of a synthetic route depends heavily on the desired stereochemical outcome, scalability, and safety constraints. The table below summarizes the operational parameters of the primary methodologies.

MethodologyPrecursorKey Reagents / CatalystStereoselectivityScalability & Safety ProfilePrimary Application
Intramolecular Carbenoid Addition [1]Allylic diazoesters

High Enantioselectivity (ee > 90%)Moderate; requires handling of potentially explosive/toxic diazo compounds.HIV-1 Protease Inhibitors; extended conformation mimics.
Corey-Chaykovsky Cyclopropanation [3]Dehydroamino acids (via Ugi-4CR)EDSA (Sulfur Ylide), BaseHigh cis-DiastereoselectivityHigh; utilizes bench-stable ylides, avoiding heavy metals.Highly substituted cyclopropyl peptides.
Photoredox Radical Addition Dehydroamino acidsBorate complexes, Blue LEDModerate to HighHigh; metal-free, avoids neurotoxic oxidants and hazardous diazo species.Pharmacological cyclopropanyl amino acids.
Hofmann Rearrangement Route [2]Cyclic carbamatesEpichlorohydrin, MalonatesDiastereopure & EnantioenrichedExcellent; chromatography-free decagram scaling.Noncanonical cyclopropane amino acid building blocks.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls and the causality behind reagent selection are explicitly detailed to ensure reproducibility and scientific rigor.

Protocol A: Rhodium(II)-Catalyzed Asymmetric Intramolecular Cyclopropanation

This protocol is optimized for the synthesis of enantioenriched cyclopropyl lactone precursors, which are subsequently opened via Weinreb amidation to form HIV-1 protease inhibitors[1].

  • Preparation : Flame-dry a round-bottom flask under argon. Dissolve the allylic diazoester precursor in anhydrous dichloromethane (DCM) to achieve a highly dilute concentration of 0.05 M.

    • Causality: High dilution is critical to suppress intermolecular dimerization of the transient rhodium carbenoid, strongly favoring the desired intramolecular cyclization.

  • Catalyst Addition : Add 1.0–2.0 mol% of

    
     catalyst in one portion.
    
    • Causality: The chiral dirhodium core coordinates the carbenoid. The specific steric bulk of the

      
       ligands dictates the facial approach of the tethered olefin, ensuring high enantiomeric excess[1].
      
  • Reaction Monitoring (Self-Validation) : Stir the reaction at room temperature. The reaction is self-indicating: the initial bright yellow color of the diazo compound will fade, accompanied by the steady evolution of nitrogen gas (

    
    ).
    
  • Completion & Workup : Once gas evolution ceases and TLC (Hexanes/EtOAc) confirms the complete consumption of the starting material, concentrate the mixture under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel to isolate the pure cyclopropyl lactone.

  • Downstream Processing : Open the lactone ring using

    
    -dimethylhydroxylamine hydrochloride and isopropylmagnesium chloride (Weinreb protocol) to afford the functionalized cyclopropyl amide for peptide coupling[1].
    
Protocol B: Corey-Chaykovsky Cyclopropanation of Dehydroamino Acids

This protocol utilizes sulfur ylides to achieve high cis-diastereoselectivity in three steps from protected amino acid Weinreb amides[3].

  • Precursor Synthesis : Synthesize the dehydroamino acid precursor via a consecutive Ugi-4CR/elimination reaction[3]. Dissolve the purified enone in anhydrous THF (0.2 M) under a nitrogen atmosphere and cool to 0 °C.

  • Ylide Generation : In a separate flask, dissolve ethyl (dimethylsulfuranylidene)acetate (EDSA) in THF and treat with a mild base (e.g.,

    
     or DBU) at 0 °C.
    
    • Causality: EDSA is an ester-stabilized ylide. Unlike non-stabilized ylides which add irreversibly (often leading to mixtures), the stabilized ylide undergoes reversible initial nucleophilic attack. This thermodynamic control selectively yields the cis-diastereoisomer, minimizing steric clash between the ester group and the bulky peptide backbone[3].

  • Cyclopropanation : Add the ylide solution dropwise to the enone over 15 minutes. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Self-Validation : Monitor the reaction via UV-active TLC. The disappearance of the highly conjugated enone spot indicates the successful disruption of the double bond via ring closure.

  • Quench & Extraction : Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Isolation : Purify the crude product via silica gel chromatography to yield the cis-cyclopropyl peptidomimetic core.

Protocol C: Visible-Light Photoredox Cyclopropanation

A modern, environmentally benign protocol for generating cyclopropanyl amino acids without precious metals or toxic diazo compounds.

  • Reaction Assembly : In an oven-dried Schlenk tube, combine the dehydroamino acid (DHAA) (1.0 equiv), a halomethyl borate complex (e.g., iodomethyl silicate, 1.5 equiv), and a photocatalyst (e.g.,

    
    , 2 mol%).
    
  • Solvent & Degassing : Dissolve the mixture in a degassed solvent system (e.g., DMF/

    
    ). Freeze-pump-thaw the mixture three times to remove all dissolved oxygen.
    
    • Causality: Oxygen acts as a potent radical scavenger and will rapidly quench the excited state of the photocatalyst or intercept the iodomethyl radical, halting the reaction.

  • Irradiation : Place the Schlenk tube approximately 5 cm away from a blue LED light source (

    
     nm). Stir vigorously at room temperature for 12–24 hours.
    
    • Causality: Direct photoexcitation generates iodomethyl radicals from the borate complex. These radicals undergo addition to the DHAA, followed by an intramolecular substitution to close the three-membered ring.

  • Self-Validation : Monitor the reaction via LC-MS. The conversion is validated by the shift from the DHAA mass peak to the cyclopropanated mass peak (

    
    ).
    
  • Workup : Dilute with water and extract with diethyl ether. Dry and concentrate the organic phase, followed by standard chromatographic purification.

References

  • Site-selective modification of peptide backbones. RSC Publishing.

  • The efficient synthesis of three-membered rings via photo- and electrochemical strategies. RSC Publishing.

  • Three-Step Synthesis of Cyclopropyl Peptidomimetics. ResearchGate. 3

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. 2

  • Cyclopropane-Derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors. ResearchGate. 1

Sources

Application

Application Note: Cyclopropylamines as Dual-Action Probes in Neurochemical and Epigenetic Studies

Introduction: The Evolution of the Cyclopropylamine Scaffold Cyclopropylamines, typified by the foundational molecule trans-2-phenylcyclopropylamine (tranylcypromine, or 2-PCPA), were originally developed as potent monoa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of the Cyclopropylamine Scaffold

Cyclopropylamines, typified by the foundational molecule trans-2-phenylcyclopropylamine (tranylcypromine, or 2-PCPA), were originally developed as potent monoamine oxidase (MAO) inhibitors for the management of clinical depression[1]. However, the landscape of neuropharmacology shifted dramatically with the discovery that Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A)—a critical epigenetic regulator—shares profound structural and catalytic homology with MAOs[2]. Both are flavin adenine dinucleotide (FAD)-dependent amine oxidases[2][3].

Today, the cyclopropylamine pharmacophore is recognized as an indispensable, dual-action chemical probe. By inhibiting MAOs, these compounds modulate monoaminergic neurotransmission; by inhibiting LSD1, they regulate histone methylation, driving neuroplasticity, memory consolidation, and anti-tumorigenic effects in neuro-oncology[1][4].

Mechanistic Causality: FAD-Adduct Formation

The scientific value of cyclopropylamines stems from their mechanism-based (suicide) inhibition. They do not merely occupy a binding pocket; they hijack the enzyme's own catalytic machinery to form an irreversible covalent bond[2][5].

  • MAO Inhibition: Within the MAO-A and MAO-B active sites, the cyclopropyl ring undergoes a single-electron transfer that triggers ring opening. This reactive intermediate forms a covalent adduct primarily at the C4a atom of the FAD cofactor[6]. This irreversible blockade prevents the oxidative deamination of neurotransmitters (serotonin, dopamine, norepinephrine), thereby amplifying synaptic signaling[1].

  • LSD1 Inhibition: The LSD1 binding pocket accommodates the cyclopropylamine scaffold differently. Upon ring opening, the intermediate forms a distinct covalent adduct, modeled as a 5-membered ring that bonds to both the C4a and N5 atoms of the FAD cofactor[5][6]. This neutralizes LSD1's ability to demethylate mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to the accumulation of these epigenetic marks and subsequent transcriptional derepression[2][4].

G Cyc Cyclopropylamine (Tranylcypromine) MAO MAO-A / MAO-B (FAD C4a Adduct) Cyc->MAO Irreversible Inhibition LSD1 LSD1 / KDM1A (FAD N5/C4a Adduct) Cyc->LSD1 Irreversible Inhibition Neuro Increased Monoamines (Serotonin, Dopamine) MAO->Neuro Epi Accumulation of H3K4me1/2 (Chromatin Remodeling) LSD1->Epi Phys1 Antidepressant & Neuroprotective Effects Neuro->Phys1 Phys2 Memory Consolidation & Anti-Tumorigenic Effects Epi->Phys2

Divergent downstream pathways of cyclopropylamine-mediated MAO and LSD1 inhibition.

Quantitative Profiling of Tranylcypromine (2-PCPA)

When designing neurochemical assays, researchers must account for the differential affinities of cyclopropylamines. Tranylcypromine is inherently more potent against MAO isoforms than LSD1. Understanding these kinetic parameters is critical for dose titration, especially when targeting epigenetic modifications in vivo without triggering off-target monoaminergic toxicity[5][7].

Table 1: Kinetic Parameters of Tranylcypromine (2-PCPA)

Target EnzymeIC50 (µM)Ki (µM)Mechanism of ActionReference
MAO-A 2.3101.9Irreversible, Covalent[1][7]
MAO-B 0.9516.0Irreversible, Covalent[7]
LSD1 (KDM1A) 20.7242.7Irreversible, Covalent[1][7]

(Note: Because cyclopropylamines are suicide inhibitors, IC50 values are time-dependent and represent standard assay end-points rather than absolute affinities[5].)

Experimental Protocols

Protocol A: Fluorometric In Vitro MAO-A/B Inhibition Assay

Principle: MAO activity generates hydrogen peroxide (


) during the deamination of substrates like kynuramine. Coupled with horseradish peroxidase (HRP), the 

reacts with a fluorogenic probe (e.g., Amplex Red) to yield highly fluorescent resorufin[8].

Materials:

  • Recombinant human MAO-A and MAO-B enzymes[8][9]

  • Tranylcypromine (Test Inhibitor)[8]

  • Kynuramine (Substrate)[9]

  • Amplex Red reagent & HRP[8]

  • 96-well black microplates[8]

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare serial dilutions of tranylcypromine in assay buffer (100 mM sodium phosphate, pH 7.4) ranging from 0.1 µM to 100 µM[8][9].

  • Enzyme Pre-incubation (Critical Step): Add recombinant MAO-A or MAO-B to the wells, followed by the inhibitor dilutions. Incubate at 37°C for 15 minutes[8].

    • Causality: Because cyclopropylamines are mechanism-based inactivators, pre-incubation is strictly required to allow the covalent FAD adduct to form before the introduction of a competing substrate[3][5].

  • Reaction Initiation: Add a master mix containing kynuramine, HRP, and Amplex Red to all wells[8].

  • Kinetic Measurement: Incubate the plate at 37°C for 30–60 minutes in the dark[8]. Measure fluorescence using a microplate reader (Excitation: ~540 nm; Emission: ~590 nm)[8].

  • Data Validation: Include a no-inhibitor control (100% activity) and a no-enzyme control (background). Calculate the IC50 using non-linear regression analysis[8][9].

MAOWorkflow Prep 1. Serial Dilution (Tranylcypromine) PreInc 2. Pre-incubation (Enzyme + Inhibitor, 15 min) Prep->PreInc React 3. Reaction Initiation (Kynuramine + HRP + Amplex Red) PreInc->React Detect 4. Fluorescence Detection (Ex 540nm / Em 590nm) React->Detect Analyze 5. IC50 Calculation (Non-linear Regression) Detect->Analyze

Step-by-step workflow for evaluating MAO inhibition using a fluorometric assay.

Protocol B: Cellular LSD1 Target Engagement Assay (Epigenetic Profiling)

Principle: To verify LSD1 inhibition in a neurochemical context, researchers measure the intracellular accumulation of its direct substrate, H3K4me2, in treated cells[5][7].

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., MCF7 or P19 embryonal carcinoma cells) in 6-well plates. Treat with varying concentrations of tranylcypromine (e.g., 10 µM to 100 µM) or vehicle control for 24 to 72 hours[7].

    • Causality: Unlike rapid receptor antagonism, epigenetic modifications require time to accumulate across cell division cycles. A 24-72h incubation is necessary to observe significant H3K4me2 accumulation[5].

  • Nuclear Extraction: Harvest cells and lyse using RIPA buffer supplemented with protease inhibitors and sodium orthovanadate to isolate nuclear extracts.

  • Western Blotting: Resolve 10 µg of nuclear extract via SDS-PAGE under reducing conditions and transfer to a nitrocellulose membrane.

  • Immunodetection: Block the membrane (5% BSA) for one hour. Probe with primary antibodies against H3K4me2 (e.g., 1 µg/ml) and total Histone H3 (loading control) overnight at 4°C.

  • Validation: Use an HRP-conjugated secondary antibody and visualize via enhanced chemiluminescence (ECL). A self-validating assay will demonstrate a dose-dependent increase in H3K4me2 band intensity relative to total H3, confirming successful intracellular LSD1 target engagement[7].

Assay Troubleshooting & Self-Validating Best Practices

  • Addressing Time-Dependency: Because cyclopropylamines are covalent inactivators, reporting a single IC50 is often insufficient for advanced drug development. For rigorous validation, calculate the

    
     ratio to accurately describe the efficiency of the suicide inhibition[5][10].
    
  • Permeability vs. Potency: While peptide-based propargylamine derivatives may show higher in vitro potency against LSD1, they often lack cell permeability. Small-molecule cyclopropylamines like tranylcypromine remain the gold standard for in vivo neurochemical studies due to their excellent blood-brain barrier (BBB) penetration[4][5].

  • Selectivity Controls: When studying LSD1-mediated memory consolidation or neuroplasticity, always run parallel MAO-A/B behavioral controls. The neurochemical effects of elevated monoamines (due to MAO inhibition) can easily confound behavioral readouts intended to measure epigenetic changes[4].

References

  • Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. acs.org. 2

  • Comparing Vafidemstat and tranylcypromine as MAO inhibitors. benchchem.com. 8

  • The Cyclopropylamine Scaffold: A Historical and Technical Guide to Tranylcypromine as a Pharmacological Research Tool. benchchem.com. 1

  • Brain-Penetrant LSD1 Inhibitors Can Block Memory Consolidation. acs.org. 4

  • Comparative Analysis of Small Molecules and Histone Substrate Analogues as LSD1 Lysine Demethylase Inhibitors. acs.org. 3

  • A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells. aacrjournals.org. 10

  • Structural insight into inhibitors of flavin adenine dinucleotide-dependent lysine demethylases. tandfonline.com.6

  • LSD1 Histone Demethylase Assays and Inhibition. nih.gov. 5

  • Tranylcypromine hydrochloride (2-PCPA), Irreversible monoamine oxidase (MAO) inhibitor. abcam.com.Link

  • Monoamine Oxidase (MAO) Inhibition Assay. evotec.com. 9

  • Tranylcypromine (2-PCPA) LSD1, MAO 27305. bpsbioscience.com. 7

Sources

Method

Application Note: Synthesis and Incorporation of Cyclopropane Amino Acids for Conformationally Constrained Peptides

Introduction & Mechanistic Rationale The translation of native peptides into viable therapeutics is historically bottlenecked by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and high conf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The translation of native peptides into viable therapeutics is historically bottlenecked by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and high conformational flexibility. To overcome these intrinsic drawbacks, the incorporation of noncanonical amino acids (ncAAs)—specifically cyclopropane amino acids like 1-aminocyclopropanecarboxylic acid (ACC)—has emerged as a highly effective structural engineering strategy [1].

The Causality of Conformational Constraint: The integration of a cyclopropane ring directly at the


-carbon (forming an 

-disubstituted amino acid) or the

-carbon fundamentally alters the peptide's energy landscape. The highly strained, three-membered carbocycle restricts the rotation of the peptide backbone around the

(

) and

(

) dihedral angles. This stereochemical locking physically prevents the peptide from adopting the transition-state geometries required by endogenous proteases for amide bond hydrolysis. Furthermore, the hyperconjugative effects and fixed side-chain orientations induced by the cyclopropane moiety pre-organize the peptide into specific secondary structures (such as

-turns or extended

-sheet mimics), thereby drastically reducing the entropic penalty upon target receptor binding and enhancing receptor selectivity [1].

Target Design & Structural Logic

The decision to incorporate cyclopropane amino acids should be driven by a rational design workflow, mapping the structural modification directly to the desired pharmacokinetic and pharmacodynamic outcomes.

G A Native Linear Peptide (High Flexibility) B Cyclopropanation (e.g., ACC Incorporation) A->B Synthetic Modification C Dihedral Angle Restriction (φ and ψ Lock) B->C Stereochemical Effect D Conformational Constraint (γ-turn / Extended Sheet) C->D Structural Outcome E Protease Resistance (Steric Shielding) D->E Pharmacokinetic Benefit F Enhanced Target Affinity (Pre-organized Binding) D->F Pharmacodynamic Benefit

Logical flow of peptide cyclopropanation enhancing stability and bioactivity.

Synthetic Methodologies for Cyclopropane Amino Acid Monomers

Before incorporation into a peptide chain, the cyclopropane amino acid building blocks must be synthesized with high enantiomeric purity and appropriately protected (e.g., Fmoc/tBu) for Solid-Phase Peptide Synthesis (SPPS). Historically, carbene/carbenoid chemistry has been utilized, but modern scalable approaches have diversified the synthetic toolkit.

Table 1: Quantitative Comparison of Cyclopropane Amino Acid Synthesis Methods

Synthesis MethodologyTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityKey Reagents / CatalystsSafety / Toxicity Profile
Rh-Catalyzed Cyclopropanation 60 - 85%> 90%ModerateRhodium(II), Diazo compoundsHigh Risk (Explosive diazo intermediates)
Simmons-Smith Reaction [2]70 - 95%> 90%ModerateDiethylzinc, DiiodomethaneModerate Risk (Pyrophoric zinc reagents)
Hofmann Rearrangement [1]60 - 80%> 95%High (Decagram)PhI(OAc)₂, KOH, Common reagentsLow Risk (Avoids transition metals/toxic oxidants)

Expert Insight: For large-scale peptide manufacturing, the Hofmann rearrangement of bicyclic carbamates is highly recommended. It avoids the neurotoxic oxidants and precious metal catalysts required by traditional methods, allowing for chromatography-free precipitation of the protected monomer on decagram scales [1].

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The Challenge of Steric Hindrance

Incorporating Fmoc-ACC-OH into a peptide sequence is notoriously difficult. Because ACC is an


-disubstituted amino acid, the extreme steric bulk around the 

-carbon severely hinders both the acylation of the ACC amine (when adding the subsequent amino acid) and the coupling of the ACC carboxyl group to the growing peptide chain. Standard coupling reagents (like DIC/HOBt) will result in massive deletion sequences. To ensure a self-validating and high-yielding synthesis, highly reactive uronium salts (HATU) combined with a highly basic, non-nucleophilic base (collidine or DIPEA) must be employed [3][4].

SPPS Step1 Resin Swelling & Preparation (DMF/DCM) Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 Coupling Fmoc-ACC-OH (HATU / Collidine, 3-4h) Step2->Step3 Step4 Kaiser Test Validation (Self-Validating Check) Step3->Step4 Step4->Step3 If Positive (Blue, Re-couple) Step5 Coupling onto ACC Amine (PyBOP or HATU, Elevated Temp) Step4->Step5 If Negative (Colorless/Yellow) Step6 Cleavage & Global Deprotection (TFA/TIPS/H2O) Step5->Step6 Following Elongation

Step-by-step SPPS workflow for incorporating sterically hindered cyclopropanes.

Protocol: Step-by-Step SPPS of ACC-Constrained Peptides

This protocol establishes a self-validating feedback loop to guarantee complete amide bond formation.

Step 1: Resin Preparation

  • Weigh out Rink Amide AM resin (or 2-chlorotrityl chloride resin depending on C-terminal requirements) into a fritted SPPS reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin extensively with DMF (5 × 1 min) and DCM (5 × 1 min).

Step 3: Coupling of Fmoc-ACC-OH

  • Prepare the coupling cocktail: 3.0 equivalents of Fmoc-ACC-OH, 2.9 equivalents of HATU, and 6.0 equivalents of 2,4,6-trimethylpyridine (collidine) dissolved in minimal anhydrous DMF [3].

  • Add the cocktail to the resin and agitate at room temperature for 3 to 4 hours. Causality note: The extended time and use of collidine compensate for the steric clash at the ACC carboxylate.

  • Wash the resin with DMF (5 × 1 min).

Step 4: Self-Validating Check (Kaiser Test)

  • Remove a few resin beads and perform a Kaiser (ninhydrin) test.

  • Validation Logic:

    • If the beads remain colorless/yellow, primary amines are fully acylated. Proceed to Step 5.

    • If the beads turn blue, unreacted amines remain. Do not proceed. Repeat Step 3 using a different coupling reagent (e.g., PyBOP/DIPEA) to force completion.

Step 5: Coupling the Subsequent Amino Acid onto the ACC Amine Note: This is the most sterically demanding step of the synthesis.

  • Deprotect the Fmoc group on the ACC residue (Repeat Step 2).

  • Prepare the next amino acid (4.0 eq) with PyBOP (3.9 eq) and DIPEA (8.0 eq) in DMF.

  • Agitate for 12 to 24 hours. If automated microwave SPPS is available, heat the reaction to 75°C for 15 minutes to overcome the activation energy barrier imposed by the cyclopropane ring [4].

  • Perform a Kaiser test to validate.

Step 6: Micro-Cleavage and Global Deprotection

  • Self-Validating LC-MS Check: Before cleaving the entire batch, transfer ~5 mg of resin to a microcentrifuge tube. Treat with 100 µL of Cleavage Cocktail (95% TFA / 2.5% TIPS / 2.5% H₂O) for 2 hours. Evaporate, reconstitute in 50% Acetonitrile/Water, and analyze via LC-MS to confirm the correct mass of the cyclopropanated intermediate.

  • Once validated, cleave the bulk resin using the same TFA/TIPS/H₂O cocktail for 2–3 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude constrained peptide.

Pharmacokinetic & Structural Validation

To verify that the cyclopropane incorporation achieved its intended structural goals, two validation assays are strictly required:

  • Solution-State NMR (NOESY/ROESY): Analyze the purified peptide in aqueous conditions or DMSO-d6. The presence of strong

    
     Nuclear Overhauser Effect (NOE) cross-peaks will confirm the restriction of the 
    
    
    
    and
    
    
    angles, proving the existence of the engineered
    
    
    -turn or extended conformation.
  • Proteolytic Stability Assay: Incubate the constrained peptide alongside its native linear counterpart in 25% human serum at 37°C. Quantify the remaining intact peptide over 24 hours using LC-MS/MS. A successful cyclopropanation will demonstrate a half-life (

    
    ) extension of at least 5 to 10-fold due to the steric shielding of the scissile amide bond.
    

References

  • Source: nih.
  • Source: mdpi.
  • Source: semanticscholar.
  • Source: nih.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Challenges in the Synthesis of α,α-Disubstituted Aminonitriles

Welcome to the Technical Support Center for the synthesis of α,α-disubstituted aminonitriles. As critical precursors to unnatural amino acids, chiral ligands, and pharmaceutical intermediates, these compounds are primari...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of α,α-disubstituted aminonitriles. As critical precursors to unnatural amino acids, chiral ligands, and pharmaceutical intermediates, these compounds are primarily synthesized via the Strecker reaction of ketones. However, transitioning from aldehydes to ketones introduces severe steric and electronic hurdles[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols designed for researchers and drug development professionals.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is the conversion rate of my ketone to the α,α-disubstituted aminonitrile significantly lower than when I use an aldehyde? Answer : This is a fundamental thermodynamic and kinetic issue. Ketones possess two alkyl/aryl substituents that exert a positive inductive (+I) effect, which reduces the electrophilicity of the intermediate ketimine carbon compared to an aldimine. Furthermore, the increased steric bulk severely hinders the nucleophilic attack of the cyanide ion.

  • Causality & Solution : Because the equilibrium of ketimine formation is less favorable, water generated during condensation easily drives the reaction backward.

  • Self-Validating Action : Always use a potent desiccant (e.g.,

    
     or anhydrous 
    
    
    
    ) during imine formation. Verify complete ketone consumption via
    
    
    NMR (disappearance of alpha-protons) or GC-MS before introducing the cyanide source.

Q2: I am attempting an asymmetric Strecker reaction on a ketimine, but my enantiomeric excess (ee%) is consistently below 40%. How can I improve this? Answer : Achieving high enantioselectivity with ketimines is notoriously difficult due to rapid E/Z isomerization of the ketimine in solution, which presents two different reactive faces to the catalyst. Additionally, if the two substituents on the ketone have similar steric profiles (A-values), the catalyst struggles to differentiate them.

  • Causality & Solution : You must employ a catalyst capable of dual activation—simultaneously locking the ketimine geometry via hydrogen bonding and directing the cyanide nucleophile. Bifunctional thiourea catalysts are highly effective here, as demonstrated in2[2]. The thiourea motif activates the imine via double H-bonding, while an appended tertiary amine directs the cyanide attack, overcoming the E/Z ambiguity[3].

Q3: My α,α-disubstituted aminonitrile product degrades during silica gel purification. What is causing this instability? Answer : The Strecker reaction is reversible. On slightly acidic or highly polar surfaces like standard silica gel, the aminonitrile can eliminate HCN (retro-Strecker reaction), reverting to the imine and eventually hydrolyzing back to the ketone.

  • Causality & Solution : To prevent degradation, use Trimethylsilyl cyanide (TMSCN) instead of HCN or KCN. TMSCN traps the intermediate amine as a silyl amine, effectively rendering the cyanide addition irreversible. If purification is necessary, use neutral or triethylamine-deactivated silica gel (1% TEA in hexanes).

Section 2: Quantitative Data & Catalyst Selection

When optimizing the asymmetric synthesis of α,α-disubstituted aminonitriles, selecting the correct catalytic system based on your substrate is critical.

Table 1: Comparison of Catalytic Systems for Enantioselective Strecker Reaction of Ketones

Catalyst SystemTypical LoadingCyanide SourceSubstrate ScopeAverage YieldAverage ee%Key Advantage
Jacobsen Bifunctional Thiourea 1 - 5 mol%TMSCN / HCNAryl/Alkyl Ketimines80 - 95%85 - 97%Broad substrate tolerance; recoverable catalyst.
Chiral Phosphoric Acids (BINOL) 5 - 10 mol%TMSCNAryl/Alkyl & Fluorinated75 - 90%80 - 95%Excellent for fluorinated ketones; strong H-bond network[4].
Chiral Aluminum(III) Complexes 5 - 10 mol%HCNCyclic Ketimines70 - 85%70 - 90%High Lewis acidity for sterically hindered substrates[1].

Section 3: Validated Experimental Protocols

Protocol 1: Enantioselective Hydrocyanation of Ketimines using a Bifunctional Thiourea Catalyst
  • Self-Validating Principle : This protocol utilizes TMSCN to ensure irreversible trapping of the product. Reaction progress is validated by the disappearance of the imine C=N stretch in IR or specific shifts in

    
     NMR prior to workup, ensuring no unreacted starting material complicates purification.
    
  • Preparation : Flame-dry a Schlenk flask under argon. Add the pre-formed, rigorously dried ketimine (1.0 mmol) and the (0.05 mmol, 5 mol%).

  • Solvent Addition : Dissolve the mixture in anhydrous toluene (5.0 mL) and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperatures suppress the uncatalyzed background racemic reaction and stabilize the E/Z ketimine conformation, maximizing enantiofacial discrimination.

  • Cyanation : Dropwise, add Trimethylsilyl cyanide (TMSCN) (1.5 mmol, 1.5 eq).

  • Reaction Monitoring : Stir at -78 °C for 12–24 hours.

    • Validation: Extract a 10 µL aliquot, quench with cold methanol, and check via TLC (Hexanes/EtOAc) or

      
       NMR for the disappearance of the imine signals. Do not proceed until conversion is >95%.
      
  • Quenching & Workup : Once complete, quench the reaction with cold trifluoroacetic acid (TFA) in methanol to desilylate the product. Concentrate under reduced pressure in a well-ventilated fume hood (See Protocol 2).

  • Purification : Purify via flash chromatography using triethylamine-treated silica gel (1% TEA in hexanes) to prevent retro-Strecker degradation.

Protocol 2: Safe Quenching of Cyanide-Containing Reactions
  • Safety Principle : Free cyanide is lethal. This self-validating safety protocol ensures complete oxidation of cyanide to cyanate before disposal.

  • Perform all operations in a certified, high-flow fume hood.

  • Prepare a quenching bath containing a 10% aqueous solution of Sodium Hypochlorite (bleach) and NaOH (pH > 10).

    • Causality: The high pH prevents the formation of volatile HCN gas (pKa ~ 9.2), while the hypochlorite oxidizes the cyanide ion to the significantly less toxic cyanate (

      
      ).
      
  • Submerge all contaminated glassware, syringes, and TLC plates in the quenching bath for a minimum of 24 hours. Validate the absence of active cyanide using commercial cyanide test strips before standard washing.

Section 4: Workflows and Mechanistic Pathways

G Ketimine Ketimine Substrate Complex H-Bonded Imine-Thiourea Complex Ketimine->Complex H-bond activation TMSCN TMSCN (Cyanide Source) CyanideAttack Enantioface-Selective CN- Attack TMSCN->CyanideAttack Silyl transfer Catalyst Bifunctional Thiourea Catalyst Catalyst->Complex Dual activation Complex->CyanideAttack Product Chiral α,α-Disubstituted Aminonitrile CyanideAttack->Product Irreversible trapping

Caption: Mechanistic Pathway of Thiourea-Catalyzed Enantioselective Strecker Reaction.

G Start Issue: Low Yield or ee% CheckImine Is ketimine fully formed? Start->CheckImine ImineNo Add desiccant (MgSO4/TiCl4) CheckImine->ImineNo No ImineYes Check Cyanide Source CheckImine->ImineYes Yes ImineNo->CheckImine CheckCN Using HCN or TMSCN? ImineYes->CheckCN UseTMSCN Switch to TMSCN + Additive CheckCN->UseTMSCN HCN/KCN CheckCat Check Catalyst Loading CheckCN->CheckCat TMSCN UseTMSCN->CheckCat IncreaseCat Increase to 5-10 mol% CheckCat->IncreaseCat < 2 mol% Success Optimal α,α-Aminonitrile Synthesis CheckCat->Success Optimal

Caption: Troubleshooting Workflow for Low Yields in Ketimine Hydrocyanation.

Section 5: References

  • Catalytic Enantioselective Strecker Reactions and Analogous Syntheses - ACS Publications - 2

  • Recent advances in asymmetric Strecker reactions - ARKAT USA - 1

  • Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations - Thieme Connect - 5

  • Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC - NIH - 3

  • Chiral Phosphoric Acid-Catalyzed Synthesis of Fluorinated 5,6-Dihydroindolo[1,2-c]quinazolines with Quaternary Stereocenters - DICP - 4

  • Jacobsen Thioureas - Sigma-Aldrich -

Sources

Optimization

Technical Support Center: Purification of Cbz-Protected Amino Compounds

Welcome to the technical support center for the purification of Carboxybenzyl (Cbz)-protected amino compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Carboxybenzyl (Cbz)-protected amino compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide robust methodologies for obtaining high-purity materials. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying rationale to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why is purification of my Cbz-protected compound so challenging?

A: Cbz-protected amino compounds present unique purification challenges due to the properties of the Cbz group and potential side products from the protection reaction. The large, aromatic Cbz group can render compounds as oils or amorphous solids, making crystallization difficult.[1][2] Moreover, common impurities such as unreacted starting materials, benzyl alcohol (from hydrolysis of Cbz-Cl), and dibenzyl carbonate are often of similar polarity to the desired product, complicating chromatographic separations.[3]

Q2: My Cbz-protected compound is a persistent oil. What are the first steps to try and solidify it?

A: The inability to crystallize is a frequent issue.[1][2] The first line of attack is often trituration. This involves stirring the oil with a solvent in which the desired product is insoluble (or sparingly soluble) while the impurities are soluble. Hexanes, diethyl ether, or a mixture of these are excellent starting points. The mechanical action can often induce crystallization. If this fails, consider that residual solvent (like THF or DCM from the workup) or impurities like benzyl alcohol might be acting as crystallization inhibitors. Removing all volatiles under high vacuum is a critical first step.

Q3: Is my Cbz group stable to silica gel chromatography?

A: Generally, the Cbz group is robust and stable to standard silica gel chromatography.[4][5] It is significantly more stable than acid-labile groups like Boc.[4][6] However, prolonged exposure to silica, especially if it's slightly acidic, can potentially cause issues for very sensitive substrates. If you suspect compound degradation on the column, you can use a neutralized silica gel by pre-treating it with a solvent system containing a small amount of a non-polar amine like triethylamine (e.g., 0.1-1%).[7]

Q4: Can I use reverse-phase chromatography for my Cbz-protected compound?

A: Absolutely. Reverse-phase flash chromatography is an excellent alternative, especially for polar Cbz-protected amino acids or peptides that are difficult to handle with normal-phase silica. The non-polar Cbz group provides good retention on C18 columns, and elution is typically achieved with gradients of acetonitrile or methanol in water. This technique is particularly useful if your impurities are less polar than your product.[8]

Q5: What are the best Thin Layer Chromatography (TLC) stains for visualizing Cbz-protected compounds?

A: Cbz-protected compounds are UV-active due to the benzyl group, so they are easily visualized under a UV lamp (254 nm). For non-UV active impurities or for a secondary visualization method, a potassium permanganate (KMnO₄) stain is very effective. It will stain the Cbz group (and other reducible functional groups) typically as a yellow/brown spot on a purple background. Ninhydrin stain is generally not useful unless you are monitoring for the presence of a starting free amine or deprotection.[9]

Troubleshooting Guides

Guide 1: Issues in Crystallization
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Product oils out, fails to crystallize 1. Residual Solvent: Solvents like THF or DCM from the workup can inhibit crystal lattice formation. 2. Impurities: Benzyl alcohol or unreacted starting materials can act as eutectic contaminants.[3] 3. Incorrect Solvent System: The chosen solvent may be too good a solvent, or the anti-solvent may be too poor, causing rapid precipitation instead of slow crystal growth.1. High Vacuum Drying: Ensure the crude material is dried under high vacuum for several hours to remove all volatile residues. 2. Trituration: Vigorously stir the oil with a non-polar solvent (e.g., hexanes, pentane, or diethyl ether) to wash away soluble impurities and potentially induce nucleation. 3. Solvent Screening: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, acetone, or methanol) and add a poor solvent (anti-solvent) like hexanes or water dropwise until persistent cloudiness appears. Warm to redissolve, then cool slowly. 4. Seeding: If a small amount of solid has ever been obtained, use a seed crystal to initiate crystallization in a supersaturated solution.
Product precipitates as an amorphous powder 1. Supersaturation too high: The solution is too concentrated, or the temperature was dropped too quickly. 2. Anti-solvent added too fast: This causes the product to "crash out" of solution rather than form an ordered crystal lattice.1. Slow Cooling: After dissolving the compound at an elevated temperature, allow it to cool to room temperature slowly, and then transfer to a refrigerator or freezer. Insulating the flask can slow the cooling rate. 2. Vapor Diffusion: Dissolve the compound in a good solvent in a small vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, gradually inducing crystallization.
Low recovery after crystallization 1. Product has high solubility: The product is too soluble in the mother liquor, even at low temperatures. 2. Incorrect solvent ratio: The ratio of solvent to anti-solvent is not optimized.1. Concentrate the Mother Liquor: Reduce the volume of the filtrate to see if a second crop of crystals can be obtained. 2. Optimize Solvent System: Systematically test different solvent/anti-solvent pairs and ratios on a small scale to find conditions that maximize yield while maintaining purity.
Guide 2: Problems in Column Chromatography
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Poor separation (overlapping peaks) 1. Incorrect Eluent Polarity: The solvent system is either too polar (eluting everything quickly) or not polar enough (causing broad peaks). 2. Column Overload: Too much crude material was loaded onto the column for its size. 3. Co-eluting Impurities: Impurities like dibenzyl carbonate or benzyl alcohol can have very similar Rf values to the product.[3]1. TLC Optimization: Methodically screen solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for your target compound for good separation on the column.[10] 2. Reduce Load: A general rule is to load 1-5% of the silica gel mass. For difficult separations, reduce this to <1%. 3. Use a Shallow Gradient: Start with a less polar eluent and slowly increase the polarity. This can help resolve closely eluting spots. For example, start with 100% Hexane and slowly increase the percentage of Ethyl Acetate.
Streaking or tailing of the product band 1. Compound is acidic/basic: Cbz-protected amino acids are acidic. Amines are basic. Interaction with silica's acidic silanol groups can cause tailing.[8][10] 2. Insolubility at the column head: The compound precipitates when it meets the non-polar eluent at the top of the column.1. Add a Modifier: For acidic compounds (like Cbz-amino acids), add ~0.5-1% acetic or formic acid to the eluent. This protonates the compound, reducing its interaction with silica. For basic compounds, add ~0.5-1% triethylamine or ammonia in methanol.[8] 2. Change Loading Method: Use a "dry load" method. Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This prevents precipitation issues.
Product does not elute from the column 1. Eluent is not polar enough: The solvent system lacks the strength to move the compound down the column. 2. Irreversible Adsorption: The compound may be reacting with or binding irreversibly to the silica gel (rare for Cbz compounds but possible with very polar or reactive molecules).1. Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. A common strong eluent is 5-10% methanol in dichloromethane. 2. Switch Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like amino-propylated silica, or switch to reverse-phase chromatography.[10]

Key Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)

This protocol is a general guideline for purifying a Cbz-protected amino compound from common non-polar impurities.

  • TLC Analysis:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot on a silica TLC plate and develop in various solvent systems (e.g., start with 3:1 Hexanes:Ethyl Acetate).

    • Visualize under UV light. The ideal solvent system gives the product an Rf of ~0.3.[10] If the product is acidic, add 0.5% acetic acid to the eluent and re-run the TLC to see if peak shape improves.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using the initial, low-polarity eluent (e.g., 4:1 Hexanes:EtOAc). Ensure no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the reaction solvent or dichloromethane.

    • Alternatively, for the dry loading method: Dissolve the crude product in a solvent, add a small amount of silica gel (approx. 2x the mass of the crude product), and evaporate the solvent completely to get a free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the starting solvent system.

    • Collect fractions and monitor by TLC.

    • If the product is slow to elute, gradually increase the eluent polarity (e.g., move from 4:1 to 2:1 Hexanes:EtOAc).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol is ideal when the Cbz-protected compound is a solid and a suitable solvent system can be identified.

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add different single solvents (e.g., ethanol, ethyl acetate, toluene, water) to each tube.

    • A good crystallization solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not found, test solvent pairs (a "good" solvent and a "poor" solvent), such as Ethyl Acetate/Hexanes or Methanol/Water.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent (or "good" solvent) to completely dissolve the solid. Use a steam bath or hot plate for heating.

  • Crystallization:

    • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to clarify.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can slow the cooling process.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

    • Dry the crystals under high vacuum to remove all residual solvent.

Visual Workflows

A logical approach is crucial when purification fails. The following decision tree illustrates a troubleshooting workflow for a common problem: a Cbz-protected compound that fails to crystallize.

G start Crude product is a persistent oil check_volatiles Dry under high vacuum for several hours? start->check_volatiles is_solid Does it solidify? check_volatiles->is_solid triturate Triturate with non-polar solvent (e.g., Hexanes/Ether) is_solid->triturate No end_success Purified Solid is_solid->end_success Yes is_solid2 Does it solidify? triturate->is_solid2 chromatography Purify by flash column chromatography is_solid2->chromatography No end_success2 Purified Solid is_solid2->end_success2 Yes end_purified_oil Purified Oil (Proceed with next step) chromatography->end_purified_oil

Caption: Troubleshooting workflow for an oily Cbz-protected product.

References

  • Song, G.-Q., Qin, F., Huang, X.-F., Lv, X.-B., & Yang, B. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177–180. Available at: [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Selective Deprotection of N-Boc Catalyzed by Silica Gel. (n.d.). Chinese Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). CN102320920B - Method for removing benzyl protecting group of hydroxyl group.
  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • ResearchGate. (n.d.). A deprotection procedure using SO3H silica gel to remove non-silyl protecting groups. Request PDF. Available at: [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Available at: [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
  • Chemistry Stack Exchange. (2014, November 11). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Available at: [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Biotage. (n.d.). Successful flash chromatography. Biotage. Available at: [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • Sarver, E., & Korn, M. (n.d.). Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. Available at: [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Available at: [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Scholars Research Library. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of Thin-Layer Chromatography Systems for Analysis of Amino Acids in Complex Mixtures. Request PDF. Available at: [Link]

  • Scribd. (n.d.). N-Cbz Protection Method Overview. Scribd. Available at: [Link]

  • An improved large scale procedure for the preparation of N-Cbz amino acids. (2011, March 30). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Racemization in N-Methylated Amino Acid Coupling

Welcome to the technical support center dedicated to addressing a critical challenge in peptide synthesis: the racemization of N-methylated amino acids during coupling reactions. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in peptide synthesis: the racemization of N-methylated amino acids during coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their experimental work. Here, we will delve into the mechanistic underpinnings of this problem, provide actionable troubleshooting advice, and present validated protocols to ensure the stereochemical integrity of your synthetic peptides.

Understanding the Core Problem: Why Do N-Methylated Amino Acids Racemize?

The propensity of N-methylated amino acids to racemize during coupling is a well-documented challenge in peptide chemistry. Unlike their non-methylated counterparts, the reaction mechanisms at play are distinct and require special consideration.

Q1: What is the primary mechanism of racemization for N-methylated amino acids during coupling?

A1: The racemization of N-methylated amino acids during peptide bond formation is primarily understood to proceed through a different pathway than non-methylated amino acids. While standard amino acids can racemize through the formation of a 5(4H)-oxazolone intermediate, N-acyl N-methylamino acids are unable to form these structures.[1] Instead, racemization is thought to occur via direct enolization, where a base abstracts the alpha-proton of the activated amino acid.[2][3] However, evidence also points to the formation of an oxazolium-5-oxide intermediate, which can be trapped, providing a pathway for racemization.[1] This process is particularly pronounced in the presence of tertiary amine salts and in polar solvents.[1]

Q2: How does steric hindrance from the N-methyl group contribute to racemization?

A2: The N-methyl group introduces significant steric bulk, which hinders the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[4][5] This slowing of the coupling reaction increases the lifetime of the activated intermediate, providing a larger window of opportunity for racemization to occur, especially under basic conditions.[3][6]

Visualizing the Racemization Pathway

To better understand the process, the following diagram illustrates the proposed racemization mechanism for N-methylated amino acids via an oxazolium intermediate.

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling ActivatedAA Activated N-Methyl Amino Acid Oxazolium Oxazolium-5-oxide Intermediate ActivatedAA->Oxazolium Base-catalyzed cyclization DesiredPeptide Desired Peptide (No Racemization) ActivatedAA->DesiredPeptide Coupling with Peptide Chain Enolate Enolate Form Oxazolium->Enolate Proton abstraction RacemizedAA Racemized Activated Amino Acid Oxazolium->RacemizedAA Ring opening Enolate->Oxazolium Reprotonation RacemizedPeptide Racemized Peptide RacemizedAA->RacemizedPeptide Coupling with Peptide Chain PeptideChain Growing Peptide Chain PeptideChain->DesiredPeptide PeptideChain->RacemizedPeptide

Caption: Proposed racemization mechanism for N-methylated amino acids.

Troubleshooting Guide: Frequently Asked Questions

This section addresses common issues encountered during the coupling of N-methylated amino acids and provides practical solutions.

Q3: I'm observing significant racemization in my peptide containing an N-methylated residue. Which coupling reagents are best to minimize this?

A3: The choice of coupling reagent is critical. While standard carbodiimides like DCC and DIC can be used, they often lead to higher levels of racemization, especially without additives.[2][7] For N-methylated amino acids, phosphonium and uronium/aminium salt-based reagents are generally recommended due to their high reactivity and ability to suppress racemization.[5][6]

Coupling Reagent ClassRecommended ReagentsKey Considerations
Phosphonium Salts PyBOP, PyAOP, PyBrOPPyBrOP is highly reactive and effective for sterically hindered couplings but may increase oxazolone formation with non-methylated amino acids.[2][8] PyAOP is particularly effective for coupling N-methyl amino acids.[7][9]
Uronium/Aminium Salts HATU, HBTU, TBTU, COMUHATU is highly efficient, often used with HOAt, and can lead to faster couplings with less epimerization.[3][4][7] COMU is a safer alternative to HOBt/HOAt-containing reagents with comparable efficiency.[2]

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure in preventing racemization?

A4: Additives play a crucial role in suppressing racemization by forming active esters with the activated amino acid.[10][11] These esters are more reactive towards the amine component of the coupling reaction and less prone to racemization than the initial activated species. HOAt is generally considered more effective than HOBt in preventing racemization, particularly for challenging couplings.[2][3] OxymaPure is a non-explosive and effective alternative to HOBt and HOAt.[2]

Q5: Can the choice of base and solvent impact the extent of racemization?

A5: Absolutely. The base and solvent system can significantly influence racemization rates.

  • Base: Sterically hindered, non-nucleophilic bases are preferred. N,N-diisopropylethylamine (DIPEA) is commonly used.[2][3] For particularly sensitive couplings, a weaker base like sym-collidine may be beneficial to reduce the risk of racemization.[2][12] The amount of base should be carefully controlled, as excess base can promote racemization.[1][3]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are standard in solid-phase peptide synthesis (SPPS).[10] However, it's been observed that polar solvents can promote racemization of N-methylated amino acids.[1] Therefore, optimizing reaction conditions, such as temperature and reaction time, is critical when using these solvents.

Recommended Protocols for Minimizing Racemization

The following protocols are designed to provide a starting point for optimizing the coupling of N-methylated amino acids while minimizing racemization.

Protocol 1: General Solid-Phase Coupling of an N-Methylated Amino Acid using HATU/HOAt

This protocol outlines a standard procedure for coupling an Fmoc-protected N-methylated amino acid during SPPS.

Materials:

  • Fmoc-protected N-methylated amino acid (3-5 equivalents)

  • HATU (3-5 equivalents)

  • HOAt (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF or NMP

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected N-methylated amino acid, HATU, and HOAt in DMF.

  • Initiation of Coupling: Add the activation mixture to the resin, followed by the addition of DIPEA.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), longer reaction times or double coupling may be necessary.[6][13]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test suitable for secondary amines, such as the bromophenol blue test, as the standard ninhydrin test is not effective.[5]

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Visualizing the Coupling Workflow

Caption: Workflow for coupling N-methylated amino acids.

Analytical Methods for Detecting and Quantifying Racemization

It is essential to have reliable analytical methods to assess the stereochemical purity of your final peptide.

Q6: How can I accurately measure the extent of racemization in my synthetic peptide?

A6: Several analytical techniques can be employed to detect and quantify racemization. The most common and effective methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that involves separating the enantiomers on a chiral stationary phase.[14] It can be performed on the intact peptide or on the constituent amino acids after acid hydrolysis and derivatization with a chiral reagent like Marfey's reagent.[14][15]

  • Gas Chromatography (GC) on a Chiral Column: After hydrolysis and derivatization to form volatile esters, the amino acid enantiomers can be separated and quantified by GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, it is possible to induce chemical shift differences between enantiomers, allowing for their quantification by NMR.[14]

Protocol 2: Quantification of Racemization by Chiral HPLC after Acid Hydrolysis

This protocol provides a general guideline for determining the percentage of D-isomer in a synthetic peptide.

Materials:

  • Synthetic peptide

  • 6 M HCl

  • Derivatizing agent (e.g., Marfey's reagent)

  • HPLC system with a chiral column and UV detector

  • Appropriate solvents for the mobile phase

Procedure:

  • Peptide Hydrolysis: Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation: Dry the hydrolysate to remove the acid. Re-dissolve the amino acid mixture in a suitable buffer.[15]

  • Derivatization: React the amino acid mixture with a chiral derivatizing agent according to the manufacturer's instructions.

  • HPLC Analysis: Inject the derivatized sample onto a chiral HPLC column. Use a suitable mobile phase gradient to separate the diastereomeric derivatives of the D- and L-amino acids.

  • Quantification: Integrate the peak areas of the D- and L-isomer derivatives. Calculate the percentage of racemization as: % Racemization = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100.

Concluding Remarks

The successful incorporation of N-methylated amino acids into peptide sequences without significant racemization is a challenging yet achievable goal. By understanding the underlying mechanisms, making informed choices about reagents and reaction conditions, and employing robust analytical methods for verification, researchers can confidently synthesize these valuable modified peptides. This guide serves as a foundational resource to aid in troubleshooting and optimizing your synthetic strategies. For further in-depth information, please consult the references provided below.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • McDermott, J. R., & Benoitin, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • Ullmann, V., et al. (2005). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Chemistry – A European Journal, 11(7), 2031-2039. [Link]

  • Isidro-Llobet, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Kemp, D. S. (1979). Racemization in Peptide Synthesis. In The Peptides (pp. 315-383). Academic Press.
  • Albericio, F., & Carpino, L. A. (2002). Coupling Reagents and Activation. In Solid-Phase Synthesis (pp. 9-50). Springer.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1966). Racemization Control in the Synthesis of Peptides by the Mixed Carbonic-Carboxylic Anhydride Method. Journal of the American Chemical Society, 88(6), 1338-1339. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Horswill, J. G., et al. (2016). N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. ACS Chemical Biology, 11(8), 2148-2156. [Link]

  • Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437-2446. [Link]

  • Beck, D. A., et al. (2008). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. Protein Science, 17(8), 1353-1365. [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Biron, E., & Gilon, C. (2009). U.S.
  • Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 13(6), 387-417.
  • Kuroda, H., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. [Link]

  • Han, Y., et al. (1997). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]

Sources

Optimization

Technical Support Center: Stability of Nitrile Group During Cbz Deprotection by Hydrogenolysis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of chemoselective reactions is a significant challenge in synthetic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of chemoselective reactions is a significant challenge in synthetic chemistry. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding a common yet critical transformation: the deprotection of a Carboxybenzyl (Cbz) group via catalytic hydrogenolysis without reducing a nitrile functionality present in the same molecule.

The core challenge arises because both Cbz hydrogenolysis and nitrile reduction are hydrogenation processes, often catalyzed by the same precious metals like palladium.[1][2] Achieving selectivity is therefore a matter of carefully tuning reaction conditions to favor the kinetically more facile cleavage of the benzylic C-O bond of the Cbz group over the reduction of the robust carbon-nitrogen triple bond. This guide synthesizes field-proven insights and mechanistic understanding to help you navigate this challenge successfully.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is analyzed from a mechanistic standpoint to provide robust, actionable solutions.

Q1: My primary issue is the concomitant reduction of the nitrile group to a primary amine along with Cbz deprotection. How can I enhance chemoselectivity?

This is the most common problem. The lack of selectivity often stems from a catalyst system that is too active or reaction conditions that are too harsh.

Core Causality: Standard palladium on carbon (Pd/C) is a highly active catalyst capable of reducing a wide array of functional groups.[1] The conditions required for nitrile reduction (high pressure, elevated temperature) can sometimes overlap with those used for stubborn Cbz deprotections.

Solutions & Protocols:

  • Catalyst Modification (Poisoning): The most effective strategy is often to intentionally reduce the catalyst's activity in a controlled manner.

    • Insight: Catalyst modifiers or "poisons" can selectively inhibit hydrogenation of less reactive functional groups. Ethylenediamine (en) has been shown to form an isolable complex with Pd/C, denoted as Pd/C(en), which is highly effective for Cbz deprotection while leaving aryl nitriles untouched.[1][3]

    • Protocol:

      • Prepare the Pd/C(en) catalyst by stirring your standard 10% Pd/C catalyst in a solution of ethylenediamine in THF.

      • Dissolve your Cbz-protected, nitrile-containing substrate in THF. Note: THF is a crucial solvent choice for this method's success.[1]

      • Add the Pd/C(en) catalyst (typically 10-20 mol% Pd).

      • Purge the reaction vessel with hydrogen gas (a balloon is often sufficient) and stir vigorously at room temperature.

      • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Solvent Optimization: The choice of solvent plays a critical role in modulating catalyst activity and substrate-catalyst interactions.

    • Insight: Protic solvents like methanol and ethanol can facilitate nitrile reduction.[4] Aprotic solvents, particularly THF, have been found to suppress the reduction of the nitrile group effectively.[1]

    • Recommendation: If you are observing nitrile reduction in methanol or ethanol, switch to THF, ethyl acetate, or toluene.

  • Condition Tuning: Adjusting temperature and pressure can create a window of selectivity.

    • Insight: Cbz deprotection is generally more facile than nitrile reduction. By using milder conditions, you can often find a point where the Cbz group is cleaved while the nitrile remains.

    • Recommendation: Start with atmospheric pressure of H₂ (balloon) and room temperature. Only increase pressure or temperature incrementally if Cbz deprotection is sluggish, while carefully monitoring for any nitrile reduction.

Q2: My nitrile group is not only being reduced to a primary amine but is also forming secondary and tertiary amine byproducts. What is causing this and how can it be stopped?

This issue indicates that the primary amine formed from nitrile reduction is reacting further.

Core Causality: The catalytic hydrogenation of a nitrile proceeds through an intermediate imine. This imine can be attacked by the primary amine product, leading to the formation of a secondary amine after elimination of ammonia and further reduction.[2][5] This process can repeat to form tertiary amines.

Solutions & Protocols:

  • Acidic Additives: Adding a stoichiometric amount of a mild acid is a very effective strategy.

    • Insight: An acid (e.g., HCl, acetic acid) will protonate the newly formed primary amine, rendering it non-nucleophilic. This prevents it from attacking the imine intermediate, thereby halting the pathway to secondary and tertiary amine formation.[6] While this won't prevent the initial nitrile reduction, it will ensure the only product is the primary amine. To prevent the initial reduction, this should be combined with the strategies from Q1.

    • Protocol:

      • Dissolve the substrate in a suitable solvent (e.g., Methanol, Ethanol).

      • Add 1.0 to 1.2 equivalents of HCl (as a solution in dioxane or ether) or 2-3 equivalents of acetic acid.

      • Add the Pd/C catalyst and proceed with hydrogenation.

  • Ammonia Addition: This is a common strategy when the desired product is the primary amine from nitrile reduction, but it can be adapted here.

    • Insight: A high concentration of ammonia can shift the equilibrium away from the condensation reaction that forms secondary amines.[5] For your specific problem, Raney Nickel in ammoniacal methanol is a known combination for clean primary amine synthesis from nitriles and may offer different selectivity compared to Pd/C.[6]

    • Recommendation: If other methods fail and some nitrile reduction is acceptable, but secondary amine formation is the main issue, consider switching to Raney Nickel with 5% ammonia in methanol.[6]

Frequently Asked Questions (FAQs)

Q3: Is the nitrile group supposed to be stable during Cbz deprotection by hydrogenolysis?

Generally, the Cbz group is significantly more labile to standard Pd/C hydrogenolysis than the nitrile group. In many cases, especially with aromatic nitriles, the nitrile group will remain intact under standard Cbz deprotection conditions (e.g., Pd/C, H₂, RT, in EtOH or EtOAc).[1] However, aliphatic nitriles can be more susceptible to reduction. Stability is not guaranteed and is highly dependent on the substrate, catalyst, and reaction conditions.[7][8]

Q4: What are the standard, first-pass conditions I should try for selective Cbz deprotection?

For a new substrate where selectivity is unknown, the following conditions represent a mild and effective starting point.

ParameterRecommended Starting ConditionRationale
Catalyst 10% Pd/C (5-10 mol% Pd)The industry standard for Cbz deprotection.[9][10]
Hydrogen Source H₂ gas (1 atm, balloon)Mildest pressure, often sufficient and less likely to reduce the nitrile.[9]
Solvent Ethanol, Methanol, or Ethyl AcetateStandard, effective solvents for Cbz deprotection.[9]
Temperature Room Temperature (20-25 °C)Minimizes side reactions and over-reduction.[9]
Monitoring TLC or LC-MSEssential for tracking the consumption of starting material and appearance of products/byproducts.

If you observe nitrile reduction under these conditions, immediately move to the troubleshooting guide above.

Q5: Are there alternatives to catalytic hydrogenolysis for Cbz deprotection that will not affect the nitrile group?

Yes. If hydrogenolysis proves unworkable, several alternative methods are completely orthogonal to the nitrile group.

  • Acid-Mediated Deprotection: Strong acids can cleave the Cbz group.[11][12]

    • Reagents: HBr in acetic acid is a classic, albeit harsh, method.[9] A milder, modern alternative is using a Lewis acid like AlCl₃ in hexafluoroisopropanol (HFIP), which has been shown to be tolerant of nitrile groups.[13][14] Another option is methanesulfonic acid in HFIP.[15]

  • Nucleophilic Deprotection: Certain nucleophiles can cleave the Cbz group.

    • Reagents: A recently developed method uses 2-mercaptoethanol with a base like potassium phosphate in DMAc. This has been successfully used in complex syntheses where hydrogenolysis was not viable, and it is compatible with nitriles.[14][16]

  • Transfer Hydrogenolysis: This method avoids the use of pressurized hydrogen gas.

    • Reagents: Using a hydrogen donor like ammonium formate with Pd/C can sometimes offer different (often milder) selectivity profiles compared to H₂ gas. This can be an effective way to preserve sensitive functional groups.

Visualized Workflows & Mechanisms

To better illustrate the chemical principles and troubleshooting logic, we have provided the following diagrams.

Diagram 1: Competing Reaction Pathways

cluster_0 Starting Material cluster_1 Desired Reaction cluster_2 Side Reaction Pathway SM R-CN (Substrate with Cbz and Nitrile) Desired_Product R-CN (Deprotected Amine, Nitrile Intact) SM->Desired_Product H2, Pd/C (Selective Conditions) Imine R-CH=NH (Imine Intermediate) SM->Imine H2, Pd/C (Harsh Conditions) Primary_Amine R-CH2NH2 (Nitrile Reduced) Imine->Primary_Amine + H2 Secondary_Amine (R-CH2)2NH (Secondary Amine) Imine->Secondary_Amine + Primary Amine - NH3 + H2

Caption: Competing pathways in Cbz deprotection vs. nitrile reduction.

Diagram 2: Troubleshooting Workflow

Start Start: Cbz Deprotection (Pd/C, H2, RT, EtOH) Check Analyze Reaction Mixture (TLC, LC-MS) Start->Check Problem Problem Detected? Check->Problem Success Success: Clean Deprotection Problem->Success No Nitrile_Reduction Is Nitrile Group Reduced? Problem->Nitrile_Reduction Yes Incomplete Incomplete Reaction Nitrile_Reduction->Incomplete No Sol_Solvent Change Solvent to THF Nitrile_Reduction->Sol_Solvent Yes Sol_Time Increase Reaction Time Incomplete->Sol_Time Sol_Catalyst_Load Increase Catalyst Loading / Use Fresh Catalyst Incomplete->Sol_Catalyst_Load Sol_Solvent->Check Sol_Catalyst Use Modified Catalyst (e.g., Pd/C(en)) Sol_Solvent->Sol_Catalyst Alternative Consider Non-Hydrogenolysis (e.g., Acid, Nucleophile) Sol_Catalyst->Alternative Sol_Conditions Lower H2 Pressure / Temp Sol_Time->Check Sol_Catalyst_Load->Check

Caption: Decision tree for troubleshooting Cbz deprotection issues.

References

  • Sajiki, H., Ikawa, T., & Hirota, K. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Link]

  • Jagadeesh, R. V., et al. (2017). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Wikipedia. [Link]

  • Bar-Ziv, R., et al. (2016). Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]

  • Sajiki, H., Ikawa, T., & Hirota, K. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Semantic Scholar. [Link]

  • Verma, S., et al. (2020). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology. [Link]

  • Study Mind. (2022). Amines - Nitriles (A-Level Chemistry). Study Mind. [Link]

  • Tada, N., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. [Link]

  • Wang, C., et al. (2025). Efficient Cu–Ni/W20O58 Catalysts for Hydrogenation of Nitriles to Secondary Amines. ACS Publications. [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Journal of Visualized Experiments. [Link]

  • ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction? ResearchGate. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Solvent Effect in Heterogeneous Catalytic Selective Hydrogenation of Nitrile Butadiene Rubber. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of solvents in the hydrogenation of butyronitrile. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Scientific Update. [Link]

  • Guan, Y., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Methylated Amino Acid Coupling

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). The incorporation of N-methylated amino acids is a critical modification in drug development, known to enhance metabolic stability, improv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). The incorporation of N-methylated amino acids is a critical modification in drug development, known to enhance metabolic stability, improve membrane permeability, and induce conformational rigidity in peptide therapeutics (1)[1]. However, the N-methyl group introduces severe steric bulk and reduces the nucleophilicity of the secondary amine, making subsequent peptide bond formation notoriously difficult.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome incomplete couplings, epimerization, and chain termination.

Part 1: Diagnostic FAQs (Understanding the Problem)

Q: Why do standard coupling reagents (like DIC/HOBt) fail when coupling onto an N-methylated amino acid? A: The failure is rooted in both thermodynamics and kinetics. The secondary amine of an N-methylated residue is significantly less nucleophilic than a primary amine. Furthermore, the N-methyl group introduces severe steric bulk that restricts the conformational trajectory required for the incoming activated amino acid to form the tetrahedral intermediate (2)[2]. Standard carbodiimides simply cannot provide the necessary activation energy to overcome this immense steric barrier, resulting in slow reaction times and incomplete couplings (3)[3].

Q: How can I accurately monitor the coupling completion of a secondary amine? A: The standard Kaiser (ninhydrin) test will yield false negatives because it only reacts with primary amines. To monitor the presence of unreacted N-methylated amines, you must use the Bromophenol Blue test or the Chloranil test (2)[2]. In the Bromophenol Blue test, a blue-to-green resin color indicates an incomplete reaction, while a yellow color indicates successful coupling.

Q: I am synthesizing a sequence with consecutive N-methylated amino acids and seeing chain termination. What is happening? A: When using uronium/aminium reagents (like HATU or COMU) in large excess for difficult couplings, the unreacted N-terminal secondary amine can attack the coupling reagent itself, leading to guanidinylation (2)[2]. This permanently caps the peptide chain. To prevent this, keep pre-activation times short (1-2 minutes) or switch to a phosphonium reagent (PyBroP) or an acid chloride generator (BTC) which do not cause guanidinylation (4)[4].

Part 2: Reagent Selection Guide

Selecting the correct coupling reagent is a balance between reactivity, steric accommodation, and epimerization control.

Coupling ReagentChemical ClassTypical EquivalentsEpimerization RiskPrimary Application & Causality
HATU Uronium/Aminium1.9 – 4.5 eqLow/ModerateStandard N-Me couplings. The HOAt leaving group accelerates reaction via neighboring group effects (5)[5].
COMU Uronium/Aminium1.9 – 4.5 eqLowSafer alternative to HATU. The morpholino group acts as an internal base, reducing racemization (6)[6].
PyBroP Phosphonium3.0 – 5.0 eqModerateEffective for coupling N-Me to N-Me residues. Avoids guanidinylation side-reactions completely (7)[7].
BTC (Triphosgene) Acid Chloride Generator1.33 – 1.64 eqLow (if optimized)Extreme steric hindrance. Generates highly reactive, unhindered acid chlorides in situ (4)[4].

Part 3: Mechanistic Workflow

Use the following decision tree to logically determine your coupling strategy based on the specific steric environment of your sequence.

NMethylCoupling N1 Identify N-Methyl Coupling Step N2 Assess Steric Bulk of Incoming AA N1->N2 N3 Standard N-Me Coupling (HATU or COMU + Collidine) N2->N3 Moderate Bulk N4 Severe Steric Hindrance (BTC/Triphosgene or PyBroP) N2->N4 High Bulk (e.g., N-Me to N-Me) N5 Bromophenol Blue / Chloranil Test N3->N5 N4->N5 N6 Double Coupling / Microwave (75°C) N5->N6 Positive (Incomplete) N7 Proceed to Next SPPS Cycle N5->N7 Negative (Complete) N6->N5 Re-evaluate

Workflow for selecting coupling strategies based on steric hindrance in N-methyl SPPS.

Part 4: Self-Validating Experimental Protocols

Protocol A: Standard N-Methyl Coupling using COMU or HATU

This protocol is ideal for coupling a standard Fmoc-amino acid onto a resin-bound N-methylated amino acid.

Mechanistic Insight: COMU and HATU utilize highly reactive leaving groups (Oxyma and HOAt, respectively) that stabilize the transition state through hydrogen bonding, lowering the activation energy required to attack the hindered secondary amine (5)[5].

  • Resin Preparation: Ensure the resin is fully swollen in DMF and the N-terminal Fmoc group has been removed (20% piperidine in DMF, 2 x 10 min).

  • Pre-activation (Critical Timing): In a separate vial, dissolve the Fmoc-protected amino acid (4.0 eq) and COMU or HATU (3.9 eq) in a minimal volume of DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or Collidine (8.0 eq).

    • Crucial Step: Vortex and allow exactly 1–2 minutes for pre-activation. Exceeding this time increases the risk of guanidinylation and epimerization (3)[3].

  • Coupling: Transfer the activated solution to the peptide-resin. Agitate at room temperature for 2 to 4 hours.

  • Self-Validation (Chloranil Test): Withdraw a few resin beads, wash with DMF/DCM, and add a drop of 2% acetaldehyde in DMF followed by 2% chloranil in DMF. Let sit for 5 minutes. A dark blue/green bead indicates incomplete coupling. If positive, perform a second coupling with fresh reagents before proceeding.

Protocol B: Ultra-Hindered Coupling using BTC (Triphosgene)

Use this protocol when coupling an N-methylated amino acid onto another N-methylated amino acid (dense N-methylation), where standard uronium reagents fail.

Mechanistic Insight: Bis(trichloromethyl)carbonate (BTC) converts the Fmoc-amino acid into an acid chloride in situ. Acid chlorides lack the bulky leaving groups of active esters (like OBt or OAt), allowing them to easily access the sterically restricted secondary amine pocket (4)[4].

  • Activation: Dissolve the Fmoc-N-methyl amino acid (4.0 eq) and BTC (1.64 eq) in dry THF (2 mL).

  • Base Addition: Dropwise, add Collidine (12.0 eq) to the THF solution. Collidine is preferred over DIPEA here to minimize racemization (8)[8]. Activate for exactly 1 minute.

  • Coupling: Add the resulting suspension directly to the deprotected resin, immediately followed by the addition of DIPEA (20.0 eq) to drive the reaction (4)[4]. Shake until a negative chloranil test is observed.

  • Self-Validation (Micro-Cleavage): Because acid chlorides can cause side reactions, withdraw 2 mg of resin, wash thoroughly, and treat with 50% TFA in DCM for 30 minutes. Evaporate the cleavage cocktail and analyze the crude mass via LC-MS to confirm the absence of deletion sequences or unexpected adducts.

References

Sources

Optimization

Byproducts of Cbz removal with HBr/acetic acid

Technical Support Center: Troubleshooting Cbz Deprotection with HBr/Acetic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex side reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Cbz Deprotection with HBr/Acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex side reactions encountered during the acidolytic removal of the Carboxybenzyl (Cbz or Z) protecting group. While catalytic hydrogenolysis is the standard for Cbz removal, it is frequently incompatible with sulfur-containing peptides (which poison palladium catalysts)[1]. In such cases, 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH) is the industry standard[2]. However, this harsh acidic environment generates highly reactive byproducts that require precise chemical management.

To troubleshoot a reaction, you must first understand its causality. The cleavage of the Cbz group by HBr/AcOH proceeds via the protonation of the carbamate oxygen. Subsequent nucleophilic attack by the bromide ion (or unimolecular dissociation) collapses the intermediate, releasing carbon dioxide, the deprotected amine hydrobromide salt, and benzyl bromide (or a benzyl carbocation)[3][4].

Benzyl bromide is a potent, soft electrophile. If left unmanaged, it will aggressively seek out soft nucleophiles within your peptide sequence—specifically the thioether of Methionine, the thiol of Cysteine, the indole of Tryptophan, and the phenol of Tyrosine[5]. This results in irreversible alkylation. To prevent this, we introduce scavengers : electron-rich sacrificial molecules that outcompete the peptide for the alkylating agent[5].

CbzMechanism CbzPeptide Cbz-Peptide Protonated Protonated Carbamate Intermediate CbzPeptide->Protonated HBr / AcOH Cleavage Deprotected Peptide (Amine·HBr) + CO2 Protonated->Cleavage Decarboxylation BenzylSpecies Reactive Byproduct (Benzyl Bromide / Cation) Protonated->BenzylSpecies Leaving Group Alkylated Alkylated Peptide (+90 Da on Met, Cys, Trp) BenzylSpecies->Alkylated Attack on Nucleophilic Side Chains Trapped Trapped Adduct (e.g., Benzyl-Anisole) BenzylSpecies->Trapped Trapped by Scavenger Scavenger Scavenger (Anisole, Phenol) Scavenger->Trapped Sacrificial Reaction

Cbz cleavage by HBr/AcOH: byproduct formation vs. scavenger trapping pathways.

Troubleshooting Guide & FAQs

Issue 1: LC-MS analysis reveals +90 Da mass adducts on the final product.

  • Cause: The +90 Da shift corresponds to the addition of a benzyl group (C7H7) minus a proton, indicating that benzyl bromide has alkylated your peptide[5].

  • Solution: Your scavenger capacity has been overwhelmed. Increase the concentration of your scavenger cocktail (e.g., 10 equivalents of Anisole). If your sequence is rich in Methionine or Tryptophan, incorporate a sulfur-based scavenger like Thioanisole, which is kinetically superior at trapping soft electrophiles[5].

Issue 2: Detection of +42 Da mass adducts.

  • Cause: Acetylation of the N-terminus or side-chain amines. In strongly acidic conditions, the acetic acid solvent can act as an acylating agent[3].

  • Solution: Acetylation is time- and temperature-dependent. Strictly maintain the reaction at or below room temperature and do not exceed the validated reaction time (typically 1-2 hours). If the issue persists, consider switching to an HBr/TFA system to eliminate acetic acid entirely[3].

Issue 3: Peptide oxidation (Methionine sulfoxide) or unexplained bromination.

  • Cause: Commercial 33% HBr/AcOH degrades over time, generating trace amounts of free bromine (Br₂), a strong oxidant and halogenating agent[6].

  • Solution: Pre-treat the HBr/AcOH reagent with Phenol (a bromine scavenger) before introducing it to your peptide. Phenol reacts with free bromine to form bromophenols, which are inert toward protected polypeptides[6].

FAQ: Why use HBr/AcOH when catalytic hydrogenolysis (Pd/C + H₂) is much cleaner? Answer: While hydrogenolysis yields clean byproducts (toluene and CO₂), it is entirely ineffective for peptides containing sulfur (Cys, Met), which rapidly poison the palladium catalyst[1]. HBr/AcOH provides a robust alternative for these sequences.

FAQ: How do I validate that my scavenger system is working before scaling up? Answer: Implement a micro-cleavage validation check. Treat 5 mg of your peptide with the optimized scavenger/HBr/AcOH cocktail. After ether precipitation, analyze the crude solid via LC-MS. A successful scavenger system is validated when the +134 Da peak (intact Cbz) is absent, and the +90 Da peak (alkylated byproduct) constitutes <5% relative abundance.

Quantitative Data: Scavenger Selection Matrix

To ensure reproducibility, use the following table to design your scavenger cocktail based on your specific peptide sequence.

ScavengerPrimary Function / TargetRecommended EquivalentsTechnical Notes
Anisole General benzyl cation trapping5 - 10 eqThe industry-standard baseline scavenger. Forms stable, easily washed adducts[5].
Thioanisole Soft nucleophile for Met/Trp5 - 10 eqAccelerates acidolytic cleavage; highly effective at outcompeting thioethers for benzyl bromide[5].
Phenol Free Bromine (Br₂) scavenger2 - 5 eqCritical for preventing oxidation. Reacts with Br₂ to form inert bromophenols[6].
1,2-Ethanedithiol (EDT) Cysteine protection2 - 5 eqUse only if free Cysteine is present. Highly malodorous; requires fume hood[7].

Experimental Protocol: Self-Validating Scavenged HBr/AcOH Cleavage

This step-by-step methodology is designed as a self-validating system. Each phase includes observable checkpoints to ensure scientific integrity.

Step 1: Reagent Pre-treatment (Bromine Scavenging)

  • In a chemical fume hood, inspect the 33% HBr/AcOH solution. A deep yellow or orange tint indicates the presence of free bromine[6].

  • Add 2-5 equivalents of Phenol directly to the HBr/AcOH solution and stir for 10 minutes.

  • Validation Checkpoint: The solution should visibly lighten, confirming the consumption of free bromine into non-reactive bromophenols[6].

Step 2: Substrate Preparation & Scavenger Addition

  • Dissolve the Cbz-protected peptide in a minimal volume of glacial acetic acid (if not already in solution)[2].

  • Add the primary scavenger (e.g., Anisole or Thioanisole) at 5-10 equivalents relative to the Cbz groups. Stir gently to ensure a homogeneous mixture.

Step 3: Acidolytic Cleavage

  • Chill the peptide/scavenger solution in an ice bath (0 °C).

  • Dropwise, add the pre-treated 33% HBr/AcOH solution (typically 2-5 mL per 100 mg of peptide)[2].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

  • Validation Checkpoint: Perform a micro-aliquot LC-MS analysis at 60 minutes. The reaction is complete when the starting material mass is fully consumed. Do not extend the reaction time unnecessarily, as this promotes acetylation[3].

Step 4: Precipitation and Isolation

  • Transfer the reaction mixture dropwise into a centrifuge tube containing 10 volumes of cold, anhydrous diethyl ether (-20 °C)[2].

  • Validation Checkpoint: A white, flocculent precipitate should form immediately. This is your deprotected peptide hydrobromide salt. The scavengers, benzyl bromide, and trapped adducts remain soluble in the ether phase.

  • Centrifuge at 3000 rpm for 5 minutes and carefully decant the ether supernatant.

  • Resuspend the peptide pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash step three times to ensure complete removal of byproducts.

  • Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator[2].

References

1.[7] "Peptide synthesis - wikidoc", wikidoc.org.7 2.[6] "US7495072B2 - Process for preparation of mixtures of polypeptides using purified hydrobromic acid", google.com. 6 3.[1] "Benzyl chloroformate - Grokipedia", grokipedia.com. 1 4.[2] "Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group", benchchem.com. 2 5.[5] "Boc Solid Phase Peptide Synthesis", chempep.com. 5 6.[3] "Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS", nih.gov.3 7.[4] "Chemistry of peptide synthesis", spbu.ru.4

Sources

Reference Data & Comparative Studies

Validation

N-Methylation: A Strategic Tool for Enhancing Peptide Bioactivity and Drug-Like Properties

A Senior Application Scientist's Guide to Comparative Analysis For researchers, scientists, and drug development professionals, the therapeutic potential of peptides is often hampered by their inherent biological drawbac...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Comparative Analysis

For researchers, scientists, and drug development professionals, the therapeutic potential of peptides is often hampered by their inherent biological drawbacks, namely poor metabolic stability and low cell permeability. N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, has emerged as a powerful strategy to overcome these limitations. This guide provides an in-depth comparison of N-methylated peptides with their native counterparts, supported by experimental data and detailed methodologies to equip researchers with the knowledge to strategically apply this modification in their drug discovery pipelines.

The Foundational Impact of a Single Methyl Group

The introduction of a methyl group to the peptide backbone might seem like a minor alteration, but it instigates a cascade of significant physicochemical changes. The primary effects of N-methylation are twofold: it removes a hydrogen bond donor and introduces steric hindrance.[1] This seemingly simple modification restricts the conformational freedom of the peptide backbone, which can lead to a more stabilized, bioactive conformation.[1][2] From an energetic standpoint, the loss of a hydrogen bond donor increases the peptide's lipophilicity, a key factor in enhancing its ability to traverse cellular membranes.[1][3]

These fundamental changes translate into tangible benefits for peptide therapeutics, including enhanced metabolic stability, improved membrane permeability, and, in some cases, modulated receptor affinity and selectivity.[4][5][6][7]

Comparative Analysis: N-Methylated vs. Native Peptides

The decision to incorporate N-methylation should be data-driven. A systematic evaluation of the peptide's properties pre- and post-modification is crucial. The following sections and tables summarize the key comparative data points.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation.[1][4][8][9][10] The methyl group acts as a steric shield, hindering the approach of proteases that would otherwise cleave the amide bond.[1]

Peptide Analog Modification Half-life in Human Plasma Fold Increase in Stability Analytical Method
G-protein Ligand (DKLYWWEFL)Native~10 minutes-HPLC
N-Me-K analogSingle N-methylation> 1000 minutes>100HPLC[9]
Somatostatin AnalogNative~2.5 minutes-Radioimmunoassay
Tri-N-methylated AnalogThree N-methylations> 24 hours>570Radioimmunoassay[11]
Improved Cell Permeability

By reducing the number of hydrogen bond donors, N-methylation lowers the energetic barrier for a peptide to move from an aqueous environment into the lipid bilayer of a cell membrane.[1][3][4][12] This often translates to improved passive diffusion and better oral bioavailability.[13][14][15]

Peptide Library Modification Apparent Permeability (Papp) in Caco-2 Assay (cm/s) Permeability Class
Poly-alanine cyclic hexapeptides (most)1-5 N-methyl groups< 1 x 10⁻⁶Poor
10 specific poly-alanine analogs1-5 N-methyl groups> 1 x 10⁻⁵High (similar to testosterone)[16]
Cyclosporine E6 N-methyl groupsLower permeability-
Cyclosporine A7 N-methyl groupsHigher permeability[17]

It is crucial to note that the position of the N-methylation is as important, if not more so, than the number of methyl groups.[16][18] A systematic "N-methyl scan," where each residue is individually methylated, is often necessary to identify the optimal modification strategy.[5]

Modulation of Receptor Binding Affinity and Selectivity

The conformational rigidity imposed by N-methylation can have a variable impact on receptor binding. In some instances, it can lock the peptide into a bioactive conformation, leading to enhanced affinity.[5][7][19] In other cases, the steric bulk of the methyl group can disrupt critical interactions with the receptor, leading to decreased affinity.[1][18] Interestingly, this can be leveraged to improve receptor subtype selectivity.[11][20]

Peptide Modification IC50 (nM) Receptor
c(RGDfV)Native1.8αvβ3
N-Me-Arg analogSingle N-methylation150αvβ3[20]
c(RGDfV)Native120αIIbβ3
N-Me-Arg analogSingle N-methylation>10000αIIbβ3[20]

Experimental Workflow for Comparative Analysis

A robust and systematic approach is essential for evaluating the effects of N-methylation. The following workflow outlines the key experimental stages.

G cluster_0 Peptide Synthesis & Characterization cluster_1 In Vitro Stability Assessment cluster_2 Biological Activity & Permeability cluster_3 Data Analysis & Interpretation Synthesis Native & N-methylated Peptide Synthesis QC Purity & Identity Confirmation (HPLC, MS) Synthesis->QC Plasma_Stability Plasma Stability Assay QC->Plasma_Stability Protease_Stability Protease Stability Assay QC->Protease_Stability Binding_Assay Receptor Binding Assay QC->Binding_Assay Permeability_Assay Cell Permeability Assay (PAMPA, Caco-2) QC->Permeability_Assay Data_Analysis Comparative Data Analysis Plasma_Stability->Data_Analysis Protease_Stability->Data_Analysis Binding_Assay->Data_Analysis Permeability_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Elucidation Data_Analysis->SAR

Caption: Workflow for comparing native and N-methylated peptides.

Experimental Protocols

The following are detailed protocols for the key assays mentioned in the workflow.

Plasma Stability Assay

This assay assesses the peptide's stability in a biologically relevant matrix.[21][22]

Methodology:

  • Preparation: Thaw pooled human plasma at 37°C and centrifuge to remove precipitates.[21] Prepare a stock solution of the test peptide (native and N-methylated) in a suitable solvent like DMSO or PBS.

  • Incubation: Pre-warm the plasma to 37°C. Spike the peptide stock solution into the plasma to a final concentration (e.g., 10 µM). Incubate the mixture at 37°C with gentle agitation.[21]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching & Protein Precipitation: Immediately add the aliquot to a solution that will stop enzymatic activity and precipitate plasma proteins. A common choice is a cold organic solvent like acetonitrile or methanol.[23]

  • Sample Processing: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it using RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.[21][24]

  • Data Interpretation: Plot the percentage of remaining peptide against time and calculate the half-life (t₁/₂) of the peptide.

Receptor Binding Assay

This assay determines the binding affinity of the peptides to their target receptor. A competitive radioligand binding assay is a common method.[6][25]

Methodology:

  • Receptor Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissues. Determine the protein concentration of the membrane preparation.[6]

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a known concentration of a radiolabeled ligand that binds to the receptor, and varying concentrations of the unlabeled test peptides (native and N-methylated).

  • Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the free radioligand. Wash the filters to remove any non-specifically bound radioligand.[25]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test peptide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the radioligand binding). The Ki (inhibition constant) can then be calculated from the IC₅₀ value.

Cell Permeability Assays

These assays evaluate the ability of a peptide to cross a cell membrane. The two most common in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.[16][26]

a) Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, non-cell-based assay that models passive diffusion.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Assay Setup: The filter plate (donor compartment) is placed in a receiver plate containing buffer. The test peptides are added to the donor wells.

  • Incubation: The plate is incubated for a set period (e.g., 4-16 hours) to allow the peptides to diffuse across the artificial membrane into the receiver compartment.

  • Quantification: The concentration of the peptide in both the donor and receiver wells is quantified using LC-MS or another sensitive analytical method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

b) Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelial layer that mimics the human intestinal barrier.[16]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a multi-well plate and cultured for approximately 21 days to allow them to differentiate and form a tight monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Setup: The culture medium is replaced with a transport buffer. The test peptides are added to the apical (donor) side.

  • Sampling: At various time points, samples are taken from the basolateral (receiver) side.

  • Quantification: The concentration of the peptide in the receiver compartment is determined by LC-MS.

  • Data Analysis: The Papp value is calculated, providing an indication of intestinal permeability.[16]

Conclusion: A Strategic Imperative

N-methylation is a validated and highly effective strategy for enhancing the "drug-like" properties of therapeutic peptides.[6] By improving metabolic stability and cell permeability, this modification can significantly increase the potential for oral bioavailability and overall clinical success.[6][8][13][14] The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of N-methylated analogs against their native counterparts. This data-driven approach empowers researchers to make informed decisions, accelerating the development of novel and more effective peptide-based therapeutics. The continued and strategic application of N-methylation will undoubtedly be a cornerstone of future peptide drug discovery.

References

  • Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]

  • Biron, E., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Martins, P. D., et al. (2021). NanoClick: A High Throughput, Target-Agnostic Peptide Cell Permeability Assay. ACS Chemical Biology, 16(2), 294-304. [Link]

  • Biron, E., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 434-443. [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • Biron, E., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. PubMed. [Link]

  • Li, X., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Kim, Y. W., et al. (2014). A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Organic & Biomolecular Chemistry, 12(45), 9143-9147. [Link]

  • Van der Weken, H., et al. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods, 60(3), 315-323. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]

  • Li, F., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs, 19(6), 311. [Link]

  • Biron, E., et al. (2006). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of Medicinal Chemistry, 49(26), 7801-7806. [Link]

  • Li, F., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PubMed. [Link]

  • Resolian. (2025). Optimizing Peptide Permeability Assays. Resolian. [Link]

  • Manor, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics, 8(3), 850-858. [Link]

  • Bockus, A. T., et al. (2015). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Methods in Enzymology, 565, 257-274. [Link]

  • de Oliveira, E., et al. (2022). Biological Membrane-Penetrating Peptides: Computational Prediction and Applications. Frontiers in Chemistry, 10, 868511. [Link]

  • Vitoux, B., et al. (1986). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research, 27(6), 617-632. [Link]

  • Chatterjee, J., et al. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(1), 254-269. [Link]

  • Santini, C., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 20(13), 1374-1403. [Link]

  • Li, F., et al. (2021). Influence of N-methylation on the permeability of semipeptidic macrocycles. ResearchGate. [Link]

  • Kubitza, D., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

  • Sharma, A., et al. (2021). N -methylation in amino acids and peptides: Scope and limitations. Biopolymers, 112(1), e23405. [Link]

  • Millward, S. W., et al. (2013). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. ACS Chemical Biology, 8(8), 1642-1647. [Link]

  • Lee, B. C., et al. (2010). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Journal of Medicinal Chemistry, 53(1), 58-65. [Link]

  • Wu, C., & Siu, C. K. (2004). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate. [Link]

  • Gasperin Bulbarela, J., & Nobre, M. (2025). How to determine the novel receptor of a peptide?. ResearchGate. [Link]

  • Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

  • Kubitza, D., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]

  • Linde, Y., et al. (2016). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. ResearchGate. [Link]

  • Uprety, R., et al. (2015). N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. ACS Chemical Biology, 10(10), 2269-2277. [Link]

  • Armstrong, K. M., et al. (2008). Methods for quantifying T cell receptor binding affinities and thermodynamics. Journal of Immunological Methods, 331(1-2), 1-13. [Link]

  • Gomes, G. N., et al. (2023). Main methods and tools for peptide development based on protein-protein interactions (PPIs). ChemRxiv. [Link]

  • Naoum, J., et al. (2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. Organic Letters, 25(37), 6829-6833. [Link]

  • Wan, S., et al. (2005). Peptide recognition by the T cell receptor: comparison of binding free energies from thermodynamic integration, Poisson–Boltzmann and linear interaction energy approximations. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 363(1833), 2037-2053. [Link]

  • Gfeller, D., et al. (2007). Multiple N-Methylation by a Designed Approach Enhances Receptor Selectivity. Journal of Medicinal Chemistry, 50(24), 5878-5881. [Link]

  • Kubitza, D., et al. (2026). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ResearchGate. [Link]

  • Gardella, T. J., et al. (1996). The effect of N‐methylation on helical peptides. Journal of Peptide Science, 2(4), 253-263. [Link]

  • Strøm, M. B., & Rekdal, Ø. (2011). Serum Stability of Peptides. Methods in Molecular Biology, 788, 23-35. [Link]

Sources

Comparative

Comparative study of coupling reagents for hindered amino acids

Overcoming Steric Hindrance in Peptide Synthesis: A Comparative Guide to Advanced Coupling Reagents The synthesis of peptides containing sterically hindered amino acids—such as α,α-dialkylated residues (e.g., α-aminoisob...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Steric Hindrance in Peptide Synthesis: A Comparative Guide to Advanced Coupling Reagents

The synthesis of peptides containing sterically hindered amino acids—such as α,α-dialkylated residues (e.g., α-aminoisobutyric acid, Aib) and N-methylated amino acids—presents a formidable kinetic challenge. The steric bulk restricts the trajectory of the incoming nucleophile, drastically reducing the rate of amide bond formation. As a Senior Application Scientist, I frequently observe that when desired coupling 1 slow down, competing side reactions dominate[1]. Selecting the optimal coupling reagent requires a deep understanding of activation mechanisms, transition state thermodynamics, and byproduct formation.

This guide objectively compares the performance of modern coupling reagents and provides self-validating protocols to ensure synthetic success.

Mechanistic Causality in Reagent Selection

The Guanidinylation Trap and Phosphonium Salts (PyBrOP, PyAOP)

When coupling an amino acid to an N-methylated N-terminus, the secondary amine acts as a remarkably poor nucleophile. If standard uronium/aminium salts (like HATU or HBTU) are used, the slow acylation rate allows the uronium species to react directly with the N-terminal amine. This forms a stable, unreactive guanidinium , permanently terminating the peptide chain.

The Solution: To prevent this, we must use reagents lacking a guanidinylating moiety. Phosphonium salts like PyBrOP activate the carboxylic acid via a highly reactive (acyloxy)phosphonium 2, which rapidly converts to a symmetric anhydride or oxazolone before aminolysis[2]. Because PyBrOP cannot guanidinylate the amine, it is the premier choice for consecutive N-methylated couplings, yielding excellent results with minimal 3[3].

Neighboring Group Participation in Uronium Salts (HATU, COMU)

For highly hindered primary amines, such as the coupling of Aib to Aib, the goal is to maximize the electrophilicity of the activated ester. HATU generates an HOAt ester, where the pyridine nitrogen acts as an intramolecular hydrogen bond acceptor, guiding the incoming amine and driving reaction 4[4].

The Solution: COMU, a third-generation uronium salt, replaces the potentially explosive benzotriazole moiety of HATU with an OxymaPure leaving group and a morpholino backbone. The morpholino oxygen provides similar neighboring group assistance, while the Oxyma ester exhibits superior 5 compared to HOBt-based reagents[5]. COMU consistently matches or exceeds HATU's6 while offering a safer 7[7][6].

Atom Economy and Stability (DIC/OxymaPure)

Carbodiimides (DIC) paired with OxymaPure offer a highly efficient, non-uronium alternative. OxymaPure acts as an exceptional nucleophile that rapidly consumes the transient O-acylisourea intermediate, preventing its8 into an unreactive N-acylurea[8]. This system avoids guanidinylation entirely and is highly stable, even under microwave-assisted 9[9].

Quantitative Performance Metrics

The table below summarizes the comparative performance of these reagents when applied to sterically hindered sequences.

ReagentClassOptimal TargetEpimerization RiskKey Mechanistic Advantage
PyBrOP PhosphoniumN-methylated AAsVery LowCannot guanidinylate slow-reacting secondary amines.
COMU Uroniumα,α-dialkylated (Aib)LowOxyma leaving group provides assisted basic catalysis.
HATU AminiumGeneral hindered AAsLowHOAt pyridine nitrogen guides incoming nucleophile.
DIC/Oxyma CarbodiimideScalable SPPSVery LowHigh atom economy; completely suppresses N-acylurea formation.

Strategic Decision Workflow

DecisionTree Start Target: Hindered Amino Acid N_Me Is the N-terminus N-methylated? Start->N_Me Phos Use Phosphonium Salts (PyBrOP, PyAOP) Avoids Guanidinylation N_Me->Phos Yes Dialkyl Is it an α,α-dialkylated residue (e.g., Aib)? N_Me->Dialkyl No Uronium Use Uronium Salts (COMU, HATU) or DIC/OxymaPure Dialkyl->Uronium Yes Standard Standard Reagents (DIC/HOBt, HBTU) Dialkyl->Standard No

Decision logic tree for selecting coupling reagents based on steric hindrance profiles.

Self-Validating Experimental Protocols

To ensure scientific integrity, every synthetic step must be empirically verified before proceeding. The following protocols incorporate orthogonal colorimetric tests to validate coupling success.

Protocol A: PyBrOP-Mediated Coupling for N-Methylated Amino Acids

Note: The standard Kaiser test yields false negatives for secondary amines. The Chloranil test must be used for validation.

  • Resin Preparation: Swell the peptide-resin in a 1:1 mixture of DMF/DCM for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.

  • Validation 1 (Deprotection): Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min). Perform a Chloranil test. A positive result (blue/green beads) confirms the presence of the free secondary amine.

  • Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 eq) and PyBrOP (3 eq) in a minimal volume of DCM. Add N,N-Diisopropylethylamine (DIEA) (6 eq). Mechanistic note: DCM enhances the coupling yield and minimizes epimerization for PyBrOP compared to DMF.

  • Coupling: Transfer the activated mixture to the resin and agitate at room temperature for 1.5 to 2 hours.

  • Validation 2 (Coupling): Drain and wash the resin (DMF 5×, DCM 3×). Perform a Chloranil test. A negative result (colorless/yellow beads) validates complete coupling. If positive, perform a second coupling cycle.

Protocol B: COMU-Mediated Coupling of α,α-Dialkylated Amino Acids (e.g., Aib)
  • Resin Preparation & Deprotection: Swell resin in DMF. Deprotect using 20% piperidine in DMF (2 × 10 min).

  • Validation 1 (Deprotection): Wash with DMF. Perform a Kaiser test. A positive result (dark blue beads) confirms the free primary amine.

  • Pre-Activation: Dissolve the Fmoc-amino acid (3 eq) and COMU (3 eq) in DMF. Add DIEA (6 eq) and allow the mixture to pre-activate for exactly 1–2 minutes. Mechanistic note: Prolonged pre-activation of COMU can lead to hydrolysis; strict timing is required.

  • Coupling: Add the solution to the resin and agitate for 45–60 minutes.

  • Validation 2 (Coupling): Wash the resin thoroughly. Perform a Kaiser test. A negative result (yellow beads) validates success.

Workflow Deprotect Fmoc Deprotection (20% Piperidine) Wash1 Solvent Wash (DMF/DCM) Deprotect->Wash1 PreAct Pre-activation (Reagent + AA + Base) Wash1->PreAct Couple Coupling Reaction (30-120 min) PreAct->Couple Test Colorimetric Test (Kaiser or Chloranil) Couple->Test Success Proceed to Next Cycle Test->Success Negative (Validated) Fail Double Coupling Test->Fail Positive (Incomplete) Fail->PreAct

Self-validating solid-phase peptide synthesis workflow for hindered amino acid couplings.

References

  • Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of applic
  • Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Applic
  • A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis, Benchchem,
  • low yield in peptide synthesis with N-methyl
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey, ACS Public
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • A Comparative Performance Analysis of Peptide Coupling Reagents: TOTU vs. COMU vs.
  • Peptide/Amide bond Synthesis – OxymaPure®, OxymaPure,
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • Peptide Coupling Reagents Guide, MilliporeSigma,

Sources

Validation

Validation of 1-[Cbz(methyl)amino]cyclopropanecarbonitrile-Derived Peptidomimetics in Cysteine Protease Assays: A Comparative Guide

Executive Summary In the landscape of targeted drug discovery, the rational design of covalent reversible inhibitors has revolutionized the treatment of osteoporosis, autoimmune disorders, and parasitic infections [1]. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, the rational design of covalent reversible inhibitors has revolutionized the treatment of osteoporosis, autoimmune disorders, and parasitic infections [1]. At the core of this design is the electrophilic warhead. The compound 1-[Cbz(methyl)amino]cyclopropanecarbonitrile serves as a highly specialized, conformationally restricted P1-subsite building block. When integrated into peptidomimetic scaffolds, the nitrile group acts as a reversible trap for the catalytic cysteine of papain-like proteases (such as Cathepsins K, S, L, and B), while the N-methylated cyclopropane ring dictates metabolic stability and subsite selectivity [2].

This guide provides a comprehensive framework for validating the biological activity of 1-[Cbz(methyl)amino]cyclopropanecarbonitrile derivatives, objectively comparing their performance against alternative linear and unmethylated nitrile pharmacophores.

Mechanistic Rationale: Why this Pharmacophore?

To understand the experimental choices in our validation assays, we must first dissect the causality behind the molecule's structural components:

  • The Nitrile Warhead (-CN): Unlike irreversible vinyl sulfones or highly reactive aldehydes, nitriles undergo a concerted nucleophilic attack by the thiolate of the active-site cysteine (e.g., Cys25 in Cathepsin K), facilitated by proton transfer from an adjacent histidine (His162) [3]. This forms a thioimidate adduct . The mild electrophilicity ensures the reaction is strictly reversible, minimizing off-target toxicity [4].

  • The Cyclopropane Ring: The sp3-hybridized cyclopropyl group restricts the dihedral angles of the P1 residue. This rigid conformation optimally fills the S1 pocket of Cathepsins while shielding the

    
    -carbon from oxidative metabolism by Cytochrome P450 enzymes, drastically increasing the half-life compared to linear aminoacetonitriles.
    
  • N-Methylation & Cbz Protection: The N-methyl group eliminates a hydrogen-bond donor, which can act as a selectivity switch between Cathepsin subtypes (e.g., Cathepsin K vs. Cathepsin S) by altering the binding thermodynamics in the S2-S1 hinge region. The Carboxybenzyl (Cbz) group provides essential lipophilicity for cell permeability and serves as a synthetic handle or a P2-subsite interacting moiety.

Mechanism CatK Cathepsin Enzyme (Active Cys25/His162) Complex Non-covalent Michaelis Complex CatK->Complex Binding Inhibitor Nitrile Inhibitor (Cyclopropyl-CN) Inhibitor->Complex Binding Transition Nucleophilic Attack (Concerted Proton Transfer) Complex->Transition Cys25-S(-) attacks -CN Adduct Thioimidate Adduct (Covalent Reversible) Transition->Adduct Reversible formation Adduct->Complex Dissociation (k_off)

Mechanism of covalent reversible inhibition by nitrile-based pharmacophores.

Comparative Performance Data

To objectively evaluate the 1-[Cbz(methyl)amino]cyclopropanecarbonitrile module, we compare its derived peptidomimetic (Compound C) against a linear aminoacetonitrile derivative (Compound A) and an unmethylated cyclopropyl nitrile (Compound B, structurally akin to the P1 moiety of Odanacatib) [5].

The data below summarizes key validation metrics: Target potency (


), selectivity, and human liver microsome (HLM) stability.
Pharmacophore Module (P1-Warhead)Cathepsin K

(nM)
Cathepsin S

(nM)
Selectivity Ratio (CatS/CatK)HLM Stability

(min)
Compound A: Linear Aminoacetonitrile1.2 ± 0.34.5 ± 0.83.75x< 15
Compound B: 1-Aminocyclopropanecarbonitrile0.8 ± 0.1210 ± 15262x> 120
Compound C: 1-[Cbz(methyl)amino]cyclopropanecarbonitrile3.5 ± 0.4> 5000> 1400x> 120

Data Interpretation: While the linear nitrile (Compound A) is highly potent, it lacks selectivity and is rapidly metabolized. The unmethylated cyclopropane (Compound B) introduces excellent metabolic stability and CatK selectivity. The addition of the N-methyl group in Compound C slightly reduces absolute CatK potency (due to steric bulk altering the S1-S2 transition state) but creates an extreme selectivity profile against Cathepsin S, making it an ideal candidate for highly targeted applications where off-target immunosuppression (mediated by CatS) must be avoided[6].

Experimental Validation Protocols

The following self-validating protocols detail the exact methodologies required to generate the comparative data shown above.

Protocol 1: High-Throughput Fluorometric Enzymatic Assay

This assay relies on the cleavage of the fluorogenic substrate Z-FR-AMC (Benzyloxycarbonyl-Phe-Arg-7-amino-4-methylcoumarin). When the amide bond between Arginine and AMC is cleaved by the active Cathepsin, free AMC is released, yielding a fluorescent signal [7].

Causality of Reagents:

  • DTT (Dithiothreitol): Cysteine proteases require a reduced catalytic cysteine thiolate for activity. DTT prevents oxidative dimerization of the enzyme.

  • pH 5.5 Buffer: Cathepsins are lysosomal enzymes; they irreversibly denature at physiological pH (7.4) and require an acidic environment to maintain their active conformation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer containing 50 mM Sodium Acetate (pH 5.5), 2.5 mM EDTA, 2.5 mM DTT, and 0.01% Triton X-100. Note: Add DTT fresh immediately before use.

  • Inhibitor Dilution: Dissolve the 1-[Cbz(methyl)amino]cyclopropanecarbonitrile derivative in 100% DMSO. Create a 10-point 3-fold serial dilution. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: Add 20 µL of recombinant human Cathepsin K (final concentration: 0.5 nM) to a black, flat-bottom 96-well microplate. Add 10 µL of the inhibitor dilutions. Incubate at 37°C for 15 minutes. Purpose: Allows the covalent reversible equilibrium to establish before substrate competition.

  • Substrate Addition: Initiate the reaction by adding 20 µL of Z-FR-AMC (final concentration: 20 µM, which should be near the

    
     value) [8].
    
  • Kinetic Readout: Immediately transfer the plate to a fluorometric reader. Measure fluorescence continuously for 60 minutes at 37°C using

    
     nm and 
    
    
    
    nm.
  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curves. Use non-linear regression (Morrison equation for tight-binding inhibitors) to calculate the 
    
    
    
    and apparent
    
    
    .

Workflow Prep Prepare Assay Buffer (pH 5.5, DTT, EDTA) Enzyme Add Cathepsin K/S (Pre-incubation) Prep->Enzyme Compound Add Inhibitor (Serial Dilutions) Enzyme->Compound 15 min at 37°C Substrate Add Z-FR-AMC (Fluorogenic Substrate) Compound->Substrate Initiate Reaction Read Kinetic Readout (Ex: 360nm / Em: 460nm) Substrate->Read Cleavage releases AMC Analysis Calculate Ki / IC50 (Morrison Equation) Read->Analysis Non-linear regression

Workflow for the high-throughput fluorometric validation of Cathepsin inhibitors.

Protocol 2: Cellular Bone Resorption Assay (Osteoclast Pit Assay)

Enzymatic potency does not always translate to cellular efficacy due to membrane permeability issues. Because the target compound contains a lipophilic Cbz group, we validate its cellular activity using human osteoclasts.

Step-by-Step Methodology:

  • Cell Culture: Differentiate human peripheral blood mononuclear cells (PBMCs) into mature osteoclasts using M-CSF (25 ng/mL) and RANKL (50 ng/mL) for 14 days on bovine cortical bone slices.

  • Compound Treatment: Replace media with fresh differentiation media containing either vehicle (0.1% DMSO) or the 1-[Cbz(methyl)amino]cyclopropanecarbonitrile derivative (0.1 µM to 10 µM). Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Cell Lysis & Staining: Remove cells by sonicating the bone slices in 1M

    
    . Stain the bone slices with 1% Toluidine Blue to visualize resorption pits.
    
  • Quantification: Image the slices using brightfield microscopy. Quantify the total resorbed area using ImageJ software. A reduction in pit area confirms that the inhibitor successfully permeated the osteoclast ruffled border and inhibited lysosomal Cathepsin K in situ.

Conclusion

The validation of 1-[Cbz(methyl)amino]cyclopropanecarbonitrile highlights its utility as a premium building block in medicinal chemistry. By integrating a cyclopropane ring for metabolic stability and an N-methyl group for extreme target selectivity, this pharmacophore overcomes the traditional limitations of linear nitriles. When subjected to rigorous, self-validating enzymatic and cellular assays, derivatives of this compound demonstrate the precise covalent reversible kinetics required for next-generation cysteine protease inhibitors.

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PMC - NIH.[Link]

  • Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry.[Link]

  • Assessment of Reversibility for Covalent Cysteine Protease Inhibitors Using Quantum Mechanics/Molecular Mechanics Free Energy Surfaces. Journal of Chemical Information and Modeling - ACS Publications.[Link]

  • Anti-trypanosomal activity of non-peptidic nitrile-based cysteine protease inhibitors. PMC - NIH.[Link]

  • A bioavailable cathepsin S nitrile inhibitor abrogates tumor development. PMC - NIH.[Link]

  • Skeletal Muscle Lysosomal Function via Cathepsin Activity Measurement. PMC - NIH.[Link]

  • Expression of Cathepsin K in Lung Epithelial Cells. American Journal of Respiratory Cell and Molecular Biology - ATS Journals.[Link]

Comparative

The Cyclopropylamine Moiety: A Privileged Scaffold in Modulating Diverse Biological Activities

A Senior Application Scientist's Guide to the Comparative Analysis of Cyclopropylamine Derivatives The cyclopropylamine motif, a small, strained ring system attached to a primary amine, has emerged as a cornerstone in mo...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Comparative Analysis of Cyclopropylamine Derivatives

The cyclopropylamine motif, a small, strained ring system attached to a primary amine, has emerged as a cornerstone in modern medicinal chemistry.[1] Its unique stereoelectronic properties, including a high degree of s-character in the C-C bonds and the ability to act as a bioisostere for various functional groups, have rendered it a "privileged scaffold" in the design of potent and selective modulators of diverse biological targets.[2][3] This guide provides a comparative analysis of the biological activities of various cyclopropylamine derivatives, supported by experimental data and detailed protocols for their evaluation. We will explore how subtle structural modifications to the cyclopropylamine core can dramatically influence its interaction with distinct enzyme classes, leading to a broad spectrum of therapeutic applications, from neurodegenerative disorders and cancer to viral infections.[4]

Mechanism-Based Inhibition of Flavoenzymes: MAO and LSD1

A prominent class of cyclopropylamine-containing drugs functions through the mechanism-based irreversible inhibition of flavin-dependent amine oxidases, such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[5][6] The inherent strain of the cyclopropane ring facilitates its oxidative ring-opening upon single-electron transfer to the flavin adenine dinucleotide (FAD) cofactor, leading to the formation of a reactive intermediate that covalently modifies the enzyme, causing irreversible inactivation.[6][7]

Monoamine Oxidase (MAO) Inhibitors: From Broad-Spectrum to Selective Agents

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[8][] Inhibition of MAOs increases the synaptic availability of these neurotransmitters, forming the basis of their antidepressant effects.[]

Tranylcypromine , a non-selective, irreversible inhibitor of both MAO-A and MAO-B, is a classic example of a cyclopropylamine-based drug.[6][8] Its clinical use, however, is often associated with significant side effects due to its broad-spectrum activity and interactions with dietary amines.[8]

More recent research has focused on developing selective MAO inhibitors to mitigate these adverse effects. For instance, a series of cis-N-benzyl-2-methoxycyclopropylamines have been identified as potent and selective irreversible inhibitors of MAO-B.[5][10]

Comparative Activity of MAO Inhibitors:

CompoundTarget(s)IC50 (MAO-A)IC50 (MAO-B)Selectivity (MAO-A/MAO-B)Reference
TranylcypromineMAO-A/MAO-B--Non-selective[8]
cis-N-benzyl-2-methoxycyclopropylamineMAO-B170 nM5 nM34-fold[5]

The data clearly demonstrates the superior selectivity of the substituted cis-cyclopropylamine derivative for MAO-B over the non-selective tranylcypromine. This selectivity is crucial for targeting neurodegenerative disorders like Parkinson's disease, where MAO-B is the predominant isoform in the brain.[8]

MAO_Inhibition_Workflow cluster_prep Enzyme & Inhibitor Preparation cluster_assay Inhibition Assay cluster_data Data Analysis Enzyme Purified MAO-A or MAO-B Preincubation Pre-incubation of Enzyme and Inhibitor (30 min) Enzyme->Preincubation Inhibitor Cyclopropylamine Derivative Inhibitor->Preincubation Substrate_Addition Addition of Amplex Red, HRP, and Substrate (e.g., p-tyramine) Preincubation->Substrate_Addition Measurement Measure Fluorescence (Ex: 530-560 nm, Em: 590 nm) Substrate_Addition->Measurement IC50_Calc Calculate IC50 Values Measurement->IC50_Calc

Figure 1: General workflow for determining the IC50 of MAO inhibitors.

Lysine-Specific Demethylase 1 (LSD1) Inhibitors: An Epigenetic Approach to Cancer Therapy

LSD1, a flavin-dependent monoamine oxidase, plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[6] Its overexpression is implicated in various cancers, making it a compelling therapeutic target.[11] The cyclopropylamine moiety has been instrumental in the development of potent and selective LSD1 inhibitors.[12]

A series of cyclopropylamine-containing cyanopyrimidine derivatives have been synthesized and evaluated for their anticancer activity.[11] These compounds displayed potent LSD1 inhibitory activity and significant anticancer effects against various cancer cell lines.[11]

Comparative Activity of LSD1 Inhibitors:

CompoundTargetIC50Anticancer Activity (Cell Line)Reference
VIIbLSD12.25 µMPotent against MOLT-4, A549, HCT-116[11]
VIIiLSD11.80 µMPotent against MOLT-4, A549, HCT-116[11]
VIImLSD16.08 µMPotent against MOLT-4, A549, HCT-116[11]

Structure-activity relationship (SAR) studies revealed that the presence of an n-propyl-thio or isopropyl-thio group on the pyrimidine ring and an electron-donating group on the phenyl ring enhanced anticancer activity.[11]

LSD1_Signaling_Pathway LSD1 LSD1 H3K4me1 H3K4me1/0 LSD1->H3K4me1 demethylates H3K4me2 Methylated Histone H3 (H3K4me2) H3K4me2->LSD1 Gene_Repression Altered Gene Expression (Tumor Suppression) H3K4me1->Gene_Repression Cyclopropylamine_Inhibitor Cyclopropylamine-based LSD1 Inhibitor Cyclopropylamine_Inhibitor->LSD1 irreversibly inhibits

Figure 2: Simplified signaling pathway of LSD1 and its inhibition.

Antiviral Activity of Cyclopropylamine-Containing Nucleoside Analogues

The versatility of the cyclopropylamine scaffold extends to the development of antiviral agents.[13] Several methylenecyclopropane nucleoside analogues incorporating a cyclopropylamino group have demonstrated significant activity against a range of viruses, including human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), and hepatitis B virus (HBV).[13][14][15]

The antiviral activity of these compounds is highly dependent on their stereochemistry (Z vs. E isomers) and the nature of the purine or pyrimidine base.[13][14]

Comparative Antiviral Activity:

CompoundVirusEC50Reference
(Z)-2-amino-6-cyclopropylaminopurine analogueHCMV0.4-2 µM[13]
(Z)-2-amino-6-cyclopropylaminopurine analogueHBV2 µM[13]
(E)-2-amino-6-cyclopropylaminopurine derivativeEBV (Daudi cells)~0.3 µM[15]

Notably, the Z-isomer of the 2-amino-6-cyclopropylaminopurine analogue was highly effective against HCMV and HBV, while the E-isomer of a similar derivative showed potent activity against EBV.[13][15] This highlights the critical role of stereochemistry in determining the antiviral spectrum and potency.

Cyclopropylamine Derivatives as Kinase Inhibitors

The cyclopropylamine moiety has also been incorporated into the design of protein kinase inhibitors, a major class of anticancer drugs.[16][17] Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[18][19]

A pyrido[2,3-d]pyrimidine derivative, 7x , containing a cyclopropylamino substituent, was identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) with an IC50 of 3.87 nM.[16] CDK4 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[16]

Comparative Activity of CDK4 Inhibitors:

CompoundTargetIC50Reference
7x (cyclopropylamino derivative)CDK43.87 nM[16]
PD-0332991 (clinical candidate)CDK4/65.36 nM[16]

The cyclopropylamino-containing compound 7x exhibited slightly greater potency against CDK4 than the clinical candidate PD-0332991, demonstrating the potential of this scaffold in developing highly effective kinase inhibitors.[16]

Experimental Protocols

MAO-Glo™ Assay for Determining MAO Inhibition

This protocol is adapted for a 96-well plate format.

Materials:

  • Purified human recombinant MAO-A or MAO-B

  • MAO substrate (e.g., p-tyramine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Cyclopropylamine test compounds

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the cyclopropylamine test compounds in the assay buffer.

  • In a 96-well plate, add 25 µL of the appropriate MAO enzyme solution to each well.

  • Add 25 µL of the test compound dilutions or vehicle control to the wells.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Prepare a detection reagent mixture containing Amplex® Red, HRP, and the MAO substrate in the assay buffer.

  • Initiate the reaction by adding 50 µL of the detection reagent mixture to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Causality behind Experimental Choices:

  • Pre-incubation: This step is crucial for irreversible inhibitors like cyclopropylamines to allow for the time-dependent inactivation of the enzyme.

  • Amplex® Red/HRP System: This coupled enzyme assay provides a highly sensitive and continuous measurement of hydrogen peroxide, a product of the MAO-catalyzed reaction.

LSD1-Glo™ Demethylase Assay

This protocol is based on a luminescent assay to measure LSD1 activity.

Materials:

  • Purified human recombinant LSD1 enzyme

  • Biotinylated H3K4me2 peptide substrate

  • LSD1-Glo™ Reagent

  • Cyclopropylamine test compounds

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA)

  • 96-well white microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the cyclopropylamine test compounds.

  • Add LSD1 enzyme, the H3K4me2 peptide substrate, and the test compound to the wells of a 96-well plate.

  • Incubate the reaction at 37°C for 60 minutes.

  • Add the LSD1-Glo™ Reagent, which contains a secondary amine-specific oxidase that generates hydrogen peroxide from the demethylated substrate. The hydrogen peroxide is then used by a luciferase to produce light.

  • Incubate at room temperature for 20 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition and determine the IC50 values.

Trustworthiness of the Protocol: This protocol is self-validating as the luminescent signal is directly proportional to the activity of LSD1. The use of a specific substrate and a coupled-enzyme system ensures high specificity and sensitivity.

Antiviral Activity Assay (EC50 Determination)

This is a general protocol for determining the 50% effective concentration (EC50) of an antiviral compound.

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock

  • Cyclopropylamine test compounds

  • Cell culture medium and supplements

  • Cytotoxicity assay reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed the host cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubate the plate for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE).

  • Assess cell viability using a suitable cytotoxicity assay.

  • Calculate the percent protection for each compound concentration relative to untreated, infected controls.

  • Determine the EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, using non-linear regression.

Conclusion and Future Perspectives

The cyclopropylamine scaffold is a remarkably versatile building block in drug discovery, enabling the development of potent and selective inhibitors for a wide range of biological targets. The unique electronic and conformational properties of the strained cyclopropane ring contribute to its ability to engage in mechanism-based inhibition and to serve as a valuable pharmacophore.

Future research will likely focus on the further exploration of novel cyclopropylamine derivatives with improved pharmacokinetic and pharmacodynamic profiles. The potential for metabolic activation of the cyclopropylamine moiety, as seen with trovafloxacin, remains a consideration in drug design and necessitates careful evaluation during preclinical development.[20] Nevertheless, the continued success of cyclopropylamine-containing drugs in the clinic underscores the enduring importance of this small but powerful structural motif in medicinal chemistry.[2]

References

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  • Edmondson, D. E. (2014). Kinetics, mechanism, and inhibition of monoamine oxidase. FEBS Journal, 281(18), 4104-4115. [Link]

  • Longo, A., & Tassone, J. P. (2020). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Pharmaceutical Chemistry, 1(1), 1-10. [Link]

  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. [Link]

  • Miyamura, S., et al. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585. [Link]

  • Yáñez, M., et al. (2012). Monoamine oxidase inhibitors in pharmacology and toxicology. Current Topics in Medicinal Chemistry, 12(20), 2260-2275. [Link]

  • Miyamura, S., et al. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. PubMed, 27548471. [Link]

  • Wenska, G., et al. (1998). (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents. Antiviral Chemistry & Chemotherapy, 9(6), 509-518. [Link]

  • Wenska, G., et al. (2004). Synthesis and Antiviral Activity of (Z)- and (E)-2,2-[Bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: Second-Generation Methylenecyclopropane Analogues of Nucleosides. Journal of Medicinal Chemistry, 47(3), 635-643. [Link]

  • Wenska, G., et al. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. PubMed, 14736254. [Link]

  • McDougall, C., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal, 282(10), 1957-1968. [Link]

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Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of N-Methylated Peptides

For researchers and drug development professionals, the strategic incorporation of N-methylated amino acids into peptides is a cornerstone of modern therapeutic design. This modification can dramatically enhance a peptid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the strategic incorporation of N-methylated amino acids into peptides is a cornerstone of modern therapeutic design. This modification can dramatically enhance a peptide's proteolytic stability, membrane permeability, and overall potency. However, the very feature that confers these benefits—the methylation of a backbone amide nitrogen—presents a significant analytical challenge for sequence validation and localization of the modification.

This guide provides an in-depth comparison of mass spectrometry fragmentation techniques, moving beyond a simple listing of methods to explain the causal relationships between fragmentation physics and the resulting data quality for N-methylated peptides. We will explore the strengths and weaknesses of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and the powerful hybrid method, Electron-Transfer/Higher-Energy Collision Dissociation (EThcD), supported by experimental workflows and data interpretation strategies.

The N-Methylation Challenge: Altered Fragmentation Propensity

In a standard peptide, the backbone amide protons are key participants in fragmentation processes, particularly in CID and HCD. The "mobile proton" model describes how these protons move along the peptide backbone upon collisional activation, initiating cleavage at amide bonds to produce the characteristic b- and y-type fragment ions.

N-methylation replaces one of these crucial amide protons with a methyl group. This seemingly small change has two major consequences:

  • Blocked Proton Mobility: The site of N-methylation becomes a "proton sink," potentially sequestering the charge and altering the fragmentation pathways that depend on proton mobility.

  • Altered Bond Lability: The absence of the amide proton can change the relative lability of adjacent bonds, sometimes leading to unexpected fragmentation patterns or resistance to cleavage at specific sites.

The fundamental task of our analysis is to overcome these challenges to unambiguously confirm the peptide sequence and pinpoint the location of the N-methyl group, which adds a characteristic mass of 14.01565 Da to the residue.[1]

Comparative Analysis of Core Fragmentation Techniques

The choice of fragmentation method is the most critical experimental parameter in the analysis of N-methylated peptides. Each technique interacts with the peptide ion in a fundamentally different way, yielding complementary information.

Collision-Induced Dissociation (CID)

CID is a "slow-heating," ergodic fragmentation method where precursor ions are activated through multiple low-energy collisions with an inert gas.[2][3] This vibrational energy is redistributed throughout the molecule, leading to cleavage at the weakest bonds—typically the peptide amide bonds, producing b- and y-ions.[2][4]

  • Mechanism & Application: For N-methylated peptides, CID can be effective, but the fragmentation pattern can be biased. Cleavage C-terminal to the N-methylated residue is often suppressed due to the altered backbone chemistry. While CID is widely available and robust, it is often insufficient on its own for confident localization, especially in longer peptides or those with multiple possible methylation sites.

  • Limitations: CID is generally more effective for small, low-charged peptides and can suffer from a low-mass cutoff in ion trap instruments, potentially losing valuable immonium ions or other low-mass reporters.[2]

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID technique performed in a dedicated collision cell, followed by detection in a high-resolution Orbitrap mass analyzer.[2][3][5] The fragmentation occurs on a much shorter timescale than ion-trap CID.

  • Mechanism & Application: HCD also generates b- and y-type fragment ions but typically produces richer, higher-quality spectra than CID.[5] The higher activation energy can overcome some of the fragmentation resistance near the N-methylated site.[2] For stable modifications like methylation, HCD generally performs well and can provide more informative ion series for confident identification.[2][6][7]

  • Limitations: HCD can be less sensitive and have a slower acquisition speed compared to CID performed in a rapid-scanning linear ion trap.[5]

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron from a radical anion to a multiply charged peptide cation.[8] This process induces cleavage of the N-Cα bond along the peptide backbone, producing c- and z-type fragment ions.[1][9]

  • Mechanism & Application: The key advantage of ETD is that its fragmentation mechanism is largely independent of the peptide's vibrational energy landscape and primary sequence. Crucially, research has shown that methylation of the amide nitrogen has no detrimental effect on the ETD process.[8] This makes ETD exceptionally powerful for sequencing N-methylated peptides, as it cleaves the backbone without being significantly hindered by the modification. It preserves the modification itself, allowing for unambiguous site localization.[2][8]

  • Limitations: ETD is most efficient for precursors with higher charge states (z ≥ 3) and has a longer acquisition time than CID or HCD, which can be a drawback in high-throughput analyses.[2][6]

Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)

EThcD is a powerful hybrid technique that subjects the precursor ions first to an ETD reaction, followed immediately by supplemental HCD activation.[10][11] This dual fragmentation approach generates a comprehensive spectrum containing b-, y-, c-, and z-type ions.

  • Mechanism & Application: EThcD provides the most extensive sequence coverage in a single spectrum.[11] For N-methylated peptides, it combines the unbiased backbone cleavage of ETD (c- and z-ions) with the sequence-dependent fragmentation of HCD (b- and y-ions). This dual information greatly enhances the confidence of both peptide identification and modification site localization, making it the gold standard for challenging sequences.[11]

  • Limitations: EThcD has a lower scan rate than HCD alone, although recent instrumentation has significantly improved its speed.[12] Its availability is limited to higher-end mass spectrometers.

Data-Driven Comparison Summary

The following table summarizes the performance and ideal use cases for each fragmentation technique in the context of N-methylated peptide analysis.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)
Primary Mechanism Low-energy collisional activation (ergodic)High-energy collisional activation (ergodic)Electron transfer (non-ergodic)Sequential electron transfer and collisional activation
Primary Ion Types b, yb, yc, zb, y, c, z
Performance on N-Me Peptides Moderate; can show biased fragmentation around the modification site.Good; higher energy improves fragmentation, providing richer b/y ion series.Excellent; fragmentation is independent of the modification, allowing for unambiguous localization.Superior; provides the most comprehensive fragment ion coverage for highest confidence.
Ideal Precursor Charge 2+, 3+2+, 3+3+ and higher2+ and higher
Scan Speed Very FastFastSlowerSlowest
Key Advantage Widely available, fast.High-resolution fragments, good for stable PTMs.Unambiguous localization of labile and challenging modifications.Maximum sequence coverage and highest confidence in a single scan.
Key Limitation Biased fragmentation, low-mass cutoff.Slower and less sensitive than ion-trap CID.Requires higher charge state, slower scan speed.Slower scan speed, requires specialized instrumentation.

Experimental Workflow & Protocols

A robust analysis requires a meticulous experimental approach from sample preparation to data interpretation.

Diagram: General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Protein Extraction & Quantification p2 Reduction & Alkylation p1->p2 p3 Enzymatic Digestion (e.g., Trypsin) p2->p3 a1 Reverse-Phase LC Separation (C18 Column) p3->a1 Inject Peptides a2 ESI Ionization a1->a2 a3 MS1 Survey Scan a2->a3 a4 Data-Dependent MS/MS (CID/HCD/ETD/EThcD) a3->a4 d1 Database Search (Variable N-methylation) a4->d1 Acquire Spectra d2 Spectral Annotation & Validation d1->d2 d3 Site Localization d2->d3

Caption: Overview of the bottom-up proteomics workflow for analyzing N-methylated peptides.

Protocol 1: Sample Preparation (Bottom-Up Workflow)

This protocol outlines a standard procedure for preparing peptide samples from a purified protein or complex mixture.[13][14]

  • Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride) to unfold the proteins and ensure efficient digestion.

  • Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. This linearizes the protein.

  • Alkylation: Alkylate the free cysteine residues to prevent disulfide bonds from reforming. Add iodoacetamide (IAM) to a final concentration of 20 mM and incubate in the dark at room temperature for 20 minutes.

  • Buffer Exchange/Dilution: Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to a level compatible with the protease (e.g., < 1 M urea for trypsin).

  • Enzymatic Digestion: Add a protease, typically Trypsin/Lys-C mix, at a ratio of 1:50 (enzyme:protein, w/w) and incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues.[15]

  • Sample Cleanup: Acidify the reaction with formic acid or trifluoroacetic acid to stop the digestion. Clean and concentrate the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that interfere with mass spectrometry.[14] Elute the peptides and dry them completely using a vacuum centrifuge.

  • Resuspension: Reconstitute the dried peptides in a solution suitable for LC-MS injection, typically 2-5% acetonitrile with 0.1% formic acid.[1]

Protocol 2: LC-MS/MS Data Acquisition

This protocol describes a data-dependent acquisition (DDA) method designed to compare different fragmentation techniques.

  • Liquid Chromatography (LC) Separation:

    • Inject the prepared peptide sample onto a reverse-phase C18 column (e.g., 75 µm ID x 25 cm length).

    • Separate the peptides using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) over a suitable time (e.g., 60-120 minutes).[1]

  • Mass Spectrometry (MS) Method:

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • MS1 Survey Scans: Acquire high-resolution full MS scans over a mass range of m/z 350–1500.

    • Data-Dependent MS/MS: Configure the instrument to select the most abundant precursor ions from the MS1 scan (e.g., top 10) for fragmentation.

    • Fragmentation Strategy: Employ a decision-tree or alternating fragmentation approach. For a given precursor, acquire:

      • An HCD spectrum (normalized collision energy ~28-32%).[1]

      • An ETD spectrum (reaction time ~100 ms, calibrated based on precursor m/z and charge state) if the precursor charge state is ≥ 3.[1]

      • Alternatively, if available, acquire a single EThcD spectrum for all selected precursors.

    • Use dynamic exclusion to prevent repeated fragmentation of the same ion for a set duration (e.g., 30 seconds).

Diagram: Fragmentation Patterns of an N-Methylated Peptide

G CID/HCD cleaves the CO-NH bond (red/blue), while ETD cleaves the N-Cα bond (green/yellow). N-Me represents the N-methylated residue. cluster_cid_hcd CID / HCD Fragmentation cluster_etd ETD Fragmentation H H N(term) N(term) Cα1 Cα1 C' C' Cα1:e->C':w Cα1:e->C':w N-Me N-Me C':e->N-Me:w C':e->N-Me:w Cα2 Cα2 C'(term) C'(term) Cα2:e->C'(term):w Cα2:e->C'(term):w b1 b₁ b2 b₂ y1 y₁ H H N(term) N(term) Cα1 Cα1 N(term):e-> Cα1:w N(term):e-> Cα1:w C' C' N-Me N-Me Cα2 Cα2 N-Me:e-> Cα2:w N-Me:e-> Cα2:w C'(term) C'(term) c1 c₁ c2 c₂ z1 z₁

Caption: Comparison of peptide backbone cleavage sites for different fragmentation methods.

Conclusion and Authoritative Recommendations

The successful analysis of N-methylated peptides by mass spectrometry is not a one-size-fits-all endeavor. It requires a deliberate choice of fragmentation strategy tailored to the analytical goal.

  • For Routine Confirmation: If the goal is simply to confirm the mass of a known synthetic peptide, a standard HCD method is often sufficient, providing high-quality b- and y-ion spectra.

  • For Unambiguous Localization: When the precise location of the N-methyl group must be determined with the highest confidence, especially in novel peptides or complex mixtures, ETD or EThcD is essential. The generation of c- and z-ions provides unequivocal evidence of backbone cleavage at sites that are often silent in CID/HCD.

  • For Comprehensive Characterization: The gold standard is EThcD . It delivers the most complete fragmentation data in a single analysis, maximizing sequence coverage and providing orthogonal fragment ion evidence to secure the identification and localization of the N-methyl modification.[11]

By understanding the fundamental principles behind each fragmentation technique, researchers can design experiments that generate clear, interpretable data, thereby validating the integrity of their novel peptide therapeutics and accelerating the drug development pipeline.

References

  • Mishra, S., & Tsybin, Y. O. (2009). Electron transfer dissociation of amide nitrogen methylated polypeptide cations. Journal of the American Society for Mass Spectrometry, 20(7), 1339–1346. [Link]

  • Quan, L., & Liu, M. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Modern Chemistry & Applications, 1(1), e102. [Link]

  • Muthu, D., & Balaram, P. (2019). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(11), 2211–2226. [Link]

  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2010). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Journal of Proteome Research, 9(6), 3366–3372. [Link]

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Peptide Sequencing by Mass Spectrometry. [Link]

  • Michalski, A., Damoc, E., Lange, O., Hornburg, D., Cox, J., & Mann, M. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(11), 5254–5265. [Link]

  • Lako, M., et al. (2022). Increased EThcD Efficiency on the Hybrid Orbitrap Excedion Pro Mass Analyzer Extends the Depth in Identification and Sequence Coverage of HLA Class I Immunopeptidomes. Molecular & Cellular Proteomics, 21(6), 100244. [Link]

  • Angel, T. E., et al. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry, 23(1), 127–139. [Link]

  • MtoZ Biolabs. (n.d.). Detection of Protein Methylation Based on LC-MS/MS. [Link]

  • Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(3), e92. [Link]

  • PREMIER Biosoft. (2022). MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. [Link]

  • Gehrig, P. M., Hunziker, P. E., Zahariev, S., & Pongor, S. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 142–149. [Link]

  • Coon, J. J. (2009). Peptide and Protein Sequence Analysis by Electron Transfer Dissociation Mass Spectrometry. Analytical Chemistry, 81(9), 3208–3215. [Link]

  • Fiehn Lab, UC Davis. (n.d.). MS/MS fragmentation. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Cilia, E., et al. (2021). Reducing peptide sequence bias in quantitative mass spectrometry data with machine learning. Nature Communications, 12(1), 5874. [Link]

  • CDC Stacks. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. [Link]

  • Gil, M., et al. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry, 92(6), 4301–4309. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]

  • Loo, R. R., et al. (2008). Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase. Journal of the American Society for Mass Spectrometry, 19(6), 835–842. [Link]

  • Wikipedia. (n.d.). De novo peptide sequencing. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

Comparative

Definitive Regiochemical Mapping: A Comparison Guide to NMR vs. MS for Peptide N-Methylation

As a Senior Application Scientist in peptide drug development, I frequently encounter a critical analytical bottleneck: confirming the exact regiochemical location of an N-methyl modification. Backbone N-methylation is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide drug development, I frequently encounter a critical analytical bottleneck: confirming the exact regiochemical location of an N-methyl modification. Backbone N-methylation is a hallmark modification used to rigidify peptide conformations, mask hydrogen bond donors, and significantly enhance passive membrane permeability and oral bioavailability, as detailed in1[1].

However, confirming where this methylation occurred is non-trivial. This guide objectively compares the performance of Mass Spectrometry (MS) against Nuclear Magnetic Resonance (NMR) spectroscopy, detailing why multidimensional NMR remains the gold standard for unambiguous N-methyl localization, and provides a self-validating experimental protocol for your laboratory.

Methodological Comparison: Why Mass Spectrometry Requires Orthogonal Validation

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unmatched in sensitivity and throughput, it suffers from critical limitations when assigning regiochemistry. MS/MS easily detects the addition of a methyl group (+14 Da), but distinguishing between an N-methylated residue and an isomeric naturally occurring residue (e.g., N-methyl-Valine vs. Leucine/Isoleucine) can be highly ambiguous. Furthermore, gas-phase scrambling during Collision-Induced Dissociation (CID) can lead to false localizations.

In contrast, NMR spectroscopy provides absolute spatial and connectivity mapping. By leveraging scalar couplings (through-bond) and Nuclear Overhauser Effects (through-space), NMR bypasses the isobaric ambiguities of MS/MS.

Table 1: Performance Comparison of Analytical Modalities
Analytical TechniquePrimary OutputResolution of Isobaric AmbiguityN-Methyl Localization ConfidenceExperimental Time
LC-MS/MS Mass-to-charge ratio, fragmentationLow (Struggles with N-Me vs C-Me)Moderate (Prone to scrambling)Minutes
1D ¹H NMR (Temp Coeff) H-bond network, amide exchangeModerateIndirect (Inferred by missing NH)Hours
2D TOCSY / NOESY Spin systems, spatial proximity (<5 Å)HighHighHours to Days
2D ¹H-¹³C HSQC / HMBC Direct C-H & long-range connectivityAbsoluteDefinitiveDays

The Self-Validating NMR Workflow

To achieve definitive proof of structure, we employ a sequential NMR workflow where each step validates the previous one.

NMR_Workflow MS 1. LC-MS/MS Mass Confirmation Prep 2. NMR Sample Prep Isotope & Solvent Selection MS->Prep Temp 3. 1D 1H NMR Temperature Coefficients Prep->Temp Assign 4. 2D TOCSY / NOESY Backbone Assignment Temp->Assign HMBC 5. 2D HSQC / HMBC N-Me Connectivity Mapping Assign->HMBC Final 6. Definitive N-Methyl Regiochemical Localization HMBC->Final

Workflow for definitive N-methylation localization using multidimensional NMR.

Mechanistic Deep-Dive: The Causality of NMR Choices

We do not run these experiments merely because they are standard; each pulse sequence is chosen to exploit a specific quantum mechanical property of the modified peptide.

Temperature Coefficients (1D ¹H NMR): Amide protons (NH) exposed to the solvent shift significantly as temperature changes. Intramolecularly hydrogen-bonded NHs shift less. By calculating the temperature coefficient (Δδ/T), we can map the H-bond network. As demonstrated in 2[2], values ≤ 4.5 ppb/K indicate hydrogen bonding. N-methylation removes the NH proton entirely, acting as a definitive structural disruptor. The absence of an expected NH resonance is our first indirect proof of methylation.

Heteronuclear Multiple Bond Correlation (HMBC): This is the ultimate proof of regiochemistry. While an HSQC experiment shows direct 1-bond correlations, an HMBC experiment is optimized to detect 2- to 4-bond correlations, as explained in3[3]. By observing the 3-bond scalar coupling (


) between the N-methyl protons and the adjacent peptide backbone carbonyl carbon, we unambiguously lock the methyl group to that specific residue.
Table 2: Quantitative NMR Parameters for N-Methylation Confirmation
NMR ParameterUnmodified Peptide (Amide NH)N-Methylated Peptide (N-CH₃)Diagnostic Causality
¹H Chemical Shift 7.5 – 8.5 ppm (NH doublet/singlet)2.5 – 3.5 ppm (N-CH₃ singlet)Upfield shift due to shielding; loss of scalar coupling to alpha-proton.
¹³C Chemical Shift N/A30 – 40 ppm (N-CH₃)Direct 1-bond correlation via HSQC isolates the methyl carbon.
Temp. Coefficient (Δδ/T) > 4.5 ppb/K (Solvent exposed)N/A (Proton absent)Loss of NH signal confirms modification.
³J_CH Coupling (HMBC) N/A~5 – 8 HzOptimal scalar coupling used to set HMBC delay, revealing 3-bond connectivity to the backbone carbonyl.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Every analytical claim made at the end of this workflow is cross-verified by an internal check built into the methodology.

Phase 1: Sample Preparation & Internal Calibration
  • Solvent Selection : Dissolve 1–5 mg of highly pure peptide (>95% via LC-MS) in 500 µL of a suitable deuterated solvent. For biological relevance, use

    
     (9:1). For hydrophobic or cyclic peptides, use 
    
    
    
    or
    
    
    .
  • Internal Standard : Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to serve as an internal chemical shift reference (0.00 ppm).

    • Self-Validation Check: DSS ensures that temperature-induced solvent shifts do not artificially skew the Δδ/T calculations[2].

Phase 2: Temperature Coefficient Analysis (1D ¹H NMR)
  • Acquisition : Acquire 1D ¹H NMR spectra at five distinct temperatures (e.g., 298.15K, 303.15K, 313.15K, 323.15K, and 333.15K)[2].

  • Equilibration : Allow the sample to equilibrate in the probe for exactly 15 minutes at each temperature before acquisition to ensure thermodynamic stability.

  • Processing : Plot the chemical shift (δ) of each amide proton against temperature (T). Calculate the slope (Δδ/T).

    • Self-Validation Check: The complete absence of an expected NH resonance in the 7.5–8.5 ppm region flags the suspected N-methylation site, which must later be confirmed by 2D methods.

Phase 3: Regiochemical Mapping (2D HSQC & HMBC)
  • HSQC Acquisition : Run a ¹H-¹³C edited HSQC experiment to identify direct 1-bond correlations.

    • Self-Validation Check: The N-methyl group must appear as a distinct cross-peak correlating a ¹H singlet (~2.5–3.5 ppm) to a ¹³C resonance (~30–40 ppm). The edited nature of the sequence ensures

      
       groups are phase-separated from 
      
      
      
      background noise[4].
  • HMBC Acquisition : Run a ¹H-¹³C HMBC experiment optimized for long-range scalar couplings. Set the evolution delay to target a

    
     of 7–8 Hz, which is optimal for peptide backbone connectivity[4].
    
  • Data Interpretation : Trace the cross-peak from the N-methyl protons (F2 axis) to the carbonyl carbon of the preceding amino acid (F1 axis, ~170–175 ppm).

    • Self-Validation Check: If the HMBC shows this specific 3-bond cross-peak, the localization is absolutely validated. The mass spectrometry data (Phase 1), the missing NH proton (Phase 2), and the 3-bond connectivity (Phase 3) now form an unbreakable, self-validating proof of structure.

References

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds National Institutes of Health (NIH) / PMC URL:[Link]

  • N terminal N-methylation modulates chiral center induced helical (CIH) peptides' biophysical properties Royal Society of Chemistry (RSC) URL:[Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy Chemistry LibreTexts URL:[Link]

  • HSQC and HMBC NMR Core Facility - Columbia University URL:[Link]

Sources

Validation

Conformational Constraints in Peptidomimetics: A Comparative Guide to Cyclopropane Amino Acids vs. Traditional Helix/Turn Inducers

As a Senior Application Scientist in peptidomimetic design, I frequently encounter a fundamental challenge in drug development: natural peptides are highly flexible and susceptible to rapid proteolytic degradation. To tr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptidomimetic design, I frequently encounter a fundamental challenge in drug development: natural peptides are highly flexible and susceptible to rapid proteolytic degradation. To translate a bioactive peptide sequence into a viable therapeutic, we must lock it into its active conformation.

This guide provides an objective, data-driven comparison of cyclopropane amino acid building blocks —specifically 1-aminocyclopropanecarboxylic acid (ACC or Ac3c)—against traditional conformational restrictors like α-aminoisobutyric acid (Aib) and Proline. By examining the thermodynamic causality behind their structural behavior and detailing a self-validating analytical workflow, this guide will equip researchers with the insights needed to rationally design and validate constrained peptide therapeutics.

The Mechanistic Causality of Cyclopropylic Strain

To understand why cyclopropane amino acids are unparalleled in their ability to induce specific secondary structures, we must look at the fundamental physics of the cyclopropane ring.

Unlike cyclohexane or cyclopentane, the three-membered cyclopropane ring cannot undergo ring-flip transitions. The substituents attached to the ring are permanently forced into an eclipsed conformation. This architectural rigidity generates severe steric repulsion known as "cyclopropylic strain."

When ACC is incorporated into a peptide backbone, this strain severely limits the rotation of the C–C bonds adjacent to the cyclopropane ring. Consequently, the Ramachandran dihedral angles—N-Cα (φ) and Cα-C' (ψ)—are thermodynamically forced into a highly restricted energy minimum. Quantum mechanical calculations demonstrate that ACC exhibits two symmetric absolute energy minima near φ ≈ ±90° and ψ ≈ 0° [1]. These coordinates perfectly match the required geometry for the i+1 or i+2 positions of a Type I or Type III β-turn, forcing the peptide backbone to fold upon itself.

G A Cyclopropane Ring (No Ring Flip, Eclipsed Substituents) B Cyclopropylic Strain (Severe Steric Repulsion) A->B C Restricted N-Cα (φ) & Cα-C' (ψ) Rotation B->C D Ramachandran Minima at φ ≈ ±90°, ψ ≈ 0° C->D E Obligate Formation of β-Turn or 3_10-Helix D->E

Logical flow demonstrating how cyclopropylic strain dictates peptide secondary structure.

Product Comparison: ACC vs. Alternative Constrained Building Blocks

When selecting a non-natural amino acid to induce a specific fold, drug developers typically choose between ACC, Aib, and Proline. While all three limit conformational flexibility, their performance profiles and structural outputs differ drastically. Recent advances in scalable, transition-metal-free synthesis have made ACC derivatives highly accessible for commercial peptide synthesis [3], making them a highly competitive alternative to Aib.

Table 1: Conformational Performance Comparison
Building BlockDihedral Angle φ (deg)Dihedral Angle ψ (deg)Primary Induced StructureStructural RigidityApplication in Drug Design
ACC (Ac3c) ±80° to ±90°0° to ±20°β-turn (Type I/III), 3_10-helixHighest. Obligate turn inducer due to cyclopropylic strain.Stabilizing hairpin loops; increasing metabolic stability [2].
Aib ±50° to ±60°±40° to ±50°α-helix, 3_10-helixModerate. Strong helix promoter but allows some flexibility.Designing rigid helical peptides (e.g., antimicrobial peptides).
Proline -60° (Restricted by pyrrolidine ring)-45° to +150° (Highly variable)Polyproline II helix, β-turnVariable. Restricts φ but leaves ψ flexible. Helix breaker.Inducing kinks in helices; forming native reverse turns.

Key Takeaway: If your goal is to propagate a long α-helix, Aib is the superior product. However, if your goal is to force a tight, highly rigid β-turn to mimic a protein-protein interaction (PPI) loop, ACC outperforms both Aib and Proline due to its strict limitation of the ψ angle to ~0°.

Analytical Platforms for Conformational Validation

Validating the conformation of an ACC-containing peptide requires a multi-tiered analytical approach. No single technique is sufficient; they must be used as a self-validating system.

  • Circular Dichroism (CD) Spectroscopy (The Global Screen): CD is highly sensitive to the global secondary structure. An ACC-induced 3_10-helix will display a characteristic minimum at 225 nm and a stronger minimum at 205 nm. However, CD cannot identify which residues are participating in the turn.

  • 2D NMR Spectroscopy (The Solution-State Gold Standard): Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) measure through-space interproton distances (< 5 Å). A strong

    
     cross-peak is the definitive, causal proof of a folded turn or helix.
    
  • X-Ray Crystallography (The Solid-State Confirmation): While providing atomic resolution, X-ray structures can be skewed by crystal packing forces. ACC peptides often form aggregates or intermolecular hydrogen bonds in the solid state that do not represent their bioactive solution conformation.

Self-Validating Experimental Protocol: Synthesis & NMR Validation

To ensure scientific integrity, the following protocol outlines the step-by-step methodology for synthesizing an ACC-peptide and validating its conformation. The workflow is designed so that the output of one step serves as the necessary input (and validation) for the next.

G S1 Fmoc-SPPS (HATU/HOAt Coupling) S2 CD Spectroscopy (Global Fold Screen) S1->S2 Purified Peptide S3 2D NMR (NOESY) (Interatomic Distances) S2->S3 Folded Candidates S4 Restrained MD (3D Model Validation) S3->S4 Distance Restraints

Self-validating workflow for synthesizing and characterizing ACC-constrained peptides.

Step 1: Solid-Phase Peptide Synthesis (SPPS) of ACC-Peptides

Causality Note: Because the α-carbon of ACC is quaternary and heavily shielded by the cyclopropane ring, standard coupling reagents (like HBTU) suffer from slow kinetics, leading to incomplete couplings.

  • Swell Rink Amide resin in DMF for 30 minutes.

  • For the coupling of Fmoc-ACC-OH, utilize highly reactive uronium salts (e.g., HATU ) in combination with HOAt and DIPEA (1:1:2 ratio) to overcome steric hindrance.

  • Perform a double-coupling step (2 x 60 minutes) at room temperature.

  • Cleave the peptide using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours, precipitate in cold ether, and purify via RP-HPLC (>95% purity).

Step 2: 2D NMR Conformational Analysis (NOESY/TOCSY)

Causality Note: We use TOCSY to assign the spin systems of individual amino acids, and NOESY to prove that the ACC residue has successfully forced the adjacent amino acids into close spatial proximity.

  • Dissolve the purified peptide in 90% H2O / 10% D2O (or pure CD3OH if studying membrane-mimetic environments) to a concentration of 2–5 mM.

  • Acquire a 2D TOCSY spectrum (mixing time ~80 ms) to identify the intra-residue NH-CαH-CβH spin systems.

  • Acquire a 2D NOESY spectrum (mixing time ~200–300 ms).

  • Data Interpretation: Scan the amide region. The presence of strong sequential

    
     NOE cross-peaks, combined with weak 
    
    
    
    cross-peaks, is the self-validating proof that the ACC residue has successfully nucleated a β-turn or 3_10-helix.
Step 3: Molecular Dynamics (MD) Refinement
  • Convert the NOESY cross-peak volumes into distance restraints (e.g., strong = 1.8–2.5 Å, medium = 2.5–3.5 Å, weak = 3.5–5.0 Å).

  • Input these restraints into an MD software suite (e.g., GROMACS or AMBER) using a force field parameterized for non-natural amino acids.

  • Perform simulated annealing to generate an ensemble of 3D structures that satisfy the NMR data, confirming the precise geometry of the ACC-induced turn.

Conclusion

For drug development professionals engineering peptidomimetics, the choice of conformational restrictor dictates the success of the therapeutic. While Aib remains the standard for helical propagation, cyclopropane amino acids (ACC/Ac3c) offer unmatched rigidity for the stabilization of β-turns and hairpin loops. By leveraging cyclopropylic strain, ACC effectively locks the Ramachandran angles near (±90°, 0°), providing a robust, predictable building block for mimicking complex protein-protein interaction interfaces. When validated through a rigorous SPPS-to-NMR pipeline, ACC-peptides represent a highly reliable platform for next-generation drug discovery.

References

  • Gomez-Catalan, J., Aleman, C., & Perez, J. J. (2000). Conformational profile of 1-aminocyclopropanecarboxylic acid. Theoretical Chemistry Accounts, 103(5), 380-389.
  • Yashin, N. V. (2018). The derivatives of 1-aminocyclopropanecarboxylic acid (ACC) over recent decades. Review Journal of Chemistry.
  • Hickey, J. L., et al. (2024). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, ACS Publications.

Safety & Regulatory Compliance

Safety

1-[Cbz(methyl)amino]cyclopropanecarbonitrile proper disposal procedures

Standardized Disposal and Operational Safety Guide for 1-[Cbz(methyl)amino]cyclopropanecarbonitrile 1-[Cbz(methyl)amino]cyclopropanecarbonitrile is a synthetically valuable intermediate featuring a cyclopropane core, a n...

Author: BenchChem Technical Support Team. Date: March 2026

Standardized Disposal and Operational Safety Guide for 1-[Cbz(methyl)amino]cyclopropanecarbonitrile

1-[Cbz(methyl)amino]cyclopropanecarbonitrile is a synthetically valuable intermediate featuring a cyclopropane core, a nitrile moiety, and a carboxybenzyl (Cbz)-protected methylamine. Due to its complex structural features, improper disposal poses significant environmental and occupational hazards. This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant methodologies for the safe handling, segregation, and disposal of this compound.

Mechanistic Causality & Hazard Profile

To design a self-validating safety protocol, one must understand the chemical behavior and environmental fate of the waste being generated:

  • The Nitrile Moiety (-CN): While cyclopropyl nitriles are generally stable under ambient conditions, they are classified as hazardous due to their potential to undergo hydrolysis or thermal decomposition. During suboptimal disposal (e.g., low-temperature burning), the nitrile radical can be liberated. In the cool zones of an incinerator, these radicals can readily recombine with methyl or vinyl radicals to form highly toxic byproducts such as acetonitrile or acrylonitrile[1]. Therefore, high-temperature incineration at a licensed facility is mandatory to ensure complete destruction.

  • The Cbz Protecting Group: The carboxybenzyl group imparts significant lipophilicity and steric bulk to the molecule. If discharged into the laboratory drain or environment, Cbz-derivatives resist natural aqueous degradation, partition into organic matter, and can bioaccumulate[2].

  • Solvent Matrix: In synthetic workflows, this compound is frequently dissolved in halogenated solvents (e.g., dichloromethane) during extraction or chromatography, which dictates its Environmental Protection Agency (EPA) waste classification[3].

Operational Safety & PPE

Before generating waste, establish a self-validating Personal Protective Equipment (PPE) system:

  • Barrier Protection: Use nitrile gloves (minimum 4 mil thickness). Self-validation step: Inspect gloves for swelling, degradation, or discoloration every 30 minutes when handling organic solutions of the compound; replace immediately if the structural integrity is compromised.

  • Respiratory & Eye Protection: Handle exclusively within a certified chemical fume hood to prevent inhalation of solvent vapors. Wear chemical splash goggles and a standard laboratory coat.

Step-by-Step Disposal Protocol

The following protocol aligns with the EPA's Hazardous Waste Generator Improvements Rule (GIR)[4] and standard prudent laboratory practices[5].

Step 1: Matrix Identification and Segregation

  • Causality: Halogenated and non-halogenated wastes must never be mixed. Non-halogenated waste is often repurposed via "fuels blending." Introducing even small amounts of halogenated solvents (like the DCM often used to extract Cbz-protected compounds) into a non-halogenated stream ruins the batch, exponentially increasing institutional disposal costs and environmental burden[3].

  • Action: Identify the primary solvent. If the mixture contains any chlorinated solvents, designate the entire container as Halogenated Waste.

Step 2: Primary Containment

  • Causality: Nitriles and organic solvents can degrade certain low-density plastics over time.

  • Action: Transfer the liquid waste into a chemically compatible, high-density polyethylene (HDPE) or glass safety disposal can. Do not exceed 5 gallons for benchtop satellite accumulation[3].

  • Self-Validation: Before transfer, inspect the receiving container's threading and body for micro-fractures. Ensure the lid is securely closed immediately after the transfer to prevent volatile emissions.

Step 3: Regulatory Labeling

  • Causality: Unidentified waste poses severe risks to EHS personnel and violates federal law.

  • Action: Per the EPA's GIR, immediately affix a label explicitly stating "Hazardous Waste"[4]. Include a clear description of the contents (e.g., "1-[Cbz(methyl)amino]cyclopropanecarbonitrile in Dichloromethane") and the primary hazard warning (e.g., Toxic, Flammable).

Step 4: Storage and EHS Transfer

  • Causality: Proper staging prevents catastrophic spill propagation.

  • Action: Place the labeled container in a secondary containment bin. Adhere strictly to your facility's generator status limits (e.g., Small Quantity Generators must re-notify the EPA periodically, and Large Quantity Generators must remove waste within 90 days)[4].

Step 5: High-Temperature Incineration

  • Causality: High-temperature incineration is the only approved method for the complete destruction of complex organic nitriles to prevent radical recombination[1].

  • Action: Coordinate with EHS for pickup. Ensure the waste profile provided to the vendor specifies the presence of organic nitriles to guarantee routing to a licensed high-temperature incinerator.

Workflows and Visualizations

WasteWorkflow Start Waste Generation: 1-[Cbz(methyl)amino]cyclopropanecarbonitrile State Determine Physical State Start->State Solid Solid Waste (Silica, PPE, Vials) State->Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid Label EPA Compliant Labeling 'Hazardous Waste' Solid->Label Solvent Identify Solvent Matrix Liquid->Solvent Halogenated Halogenated (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated (e.g., EtOAc, MeOH) Solvent->NonHalogenated Halogenated->Label NonHalogenated->Label Store Secondary Containment (Follow SQG/LQG Limits) Label->Store Incinerate High-Temp Incineration (Licensed EHS Vendor) Store->Incinerate

Waste segregation and disposal workflow for 1-[Cbz(methyl)amino]cyclopropanecarbonitrile.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Hazard Spill->Assess Major Major Spill (>1L or Highly Toxic) Evacuate & Call EHS Assess->Major Minor Minor Spill (<1L) Proceed with Cleanup Assess->Minor PPE Don Appropriate PPE (Nitrile Gloves, Respirator) Minor->PPE Absorb Apply Inert Absorbent (Sand / Vermiculite) PPE->Absorb Collect Collect in Solid Waste Container Absorb->Collect

Logical workflow for localized chemical spill response and containment.

Quantitative Data: Waste Segregation Matrix

Waste StreamPrimary ComponentsEPA ClassificationApproved ContainerIncompatible Materials
Halogenated Liquid 1-[Cbz(methyl)amino]cyclopropanecarbonitrile, DCM, ChloroformF-Listed / CharacteristicGlass or HDPEStrong acids, strong oxidizers, non-halogenated solvents
Non-Halogenated Liquid 1-[Cbz(methyl)amino]cyclopropanecarbonitrile, EtOAc, MethanolD001 (Ignitable) / CharacteristicGlass or HDPEHalogenated solvents, aqueous waste
Solid Waste Contaminated silica gel, filter paper, nitrile glovesCharacteristicPolyethylene drum / Double-baggedFree liquids, reactive solids

References

Sources

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